N-Isopropylcyclohexylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-propan-2-ylcyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8(2)10-9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYCVBASZNFFRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152471 | |
| Record name | Cyclohexylamine, N-isopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1195-42-2 | |
| Record name | Isopropylcyclohexylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexylamine, N-isopropyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1195-42-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86132 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexylamine, N-isopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexylisopropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.453 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of N-Isopropylcyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of N-Isopropylcyclohexylamine (CAS No. 1195-42-2). The information is compiled from various chemical and safety data sources to assist researchers and professionals in drug development and other scientific endeavors. This document presents quantitative data in a structured format, outlines general experimental protocols for the determination of these properties, and includes a logical workflow for the physical characterization of a similar chemical substance.
Chemical Identity
This compound, also known as N-Cyclohexylisopropylamine, is a secondary amine with the chemical formula C₉H₁₉N.[1] It is a clear, colorless to light yellow liquid.[1]
Physical Properties
The physical properties of this compound are summarized in the table below. These values are essential for handling, storage, and application of the compound in a laboratory or industrial setting.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₉N | [1] |
| Molecular Weight | 141.25 g/mol | [1][2] |
| Appearance | Clear colorless to light yellow liquid | [1] |
| Boiling Point | 175 °C at 760 mmHg60-65 °C at 12 mmHg | [3][4][1] |
| Melting Point | -79.9°C (estimate) | [1] |
| Density | 0.859 g/mL at 25 °C0.850 g/mL | [1][3] |
| Refractive Index (n20/D) | 1.448 | [1] |
| Flash Point | 46 °C (114.8 °F) - closed cup33 °C (91.4 °F) | [3][4] |
| pKa | 11.03 ± 0.20 (Predicted) | [1] |
| Solubility | Slightly soluble in Chloroform (B151607) and Methanol | [1] |
| Vapor Density | 4.9 | [4] |
Experimental Protocols for Property Determination
The following are generalized experimental methodologies for determining the key physical properties of a liquid amine like this compound. These protocols are based on standard laboratory practices.
3.1. Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.
-
Apparatus: A distillation apparatus including a round-bottom flask, a condenser, a thermometer, a heating mantle, and boiling chips.
-
Procedure:
-
A small volume of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
The flask is gently heated using the heating mantle.
-
The temperature is monitored with a thermometer placed such that the bulb is just below the side arm of the distillation head.
-
The temperature at which the liquid actively boils and a steady stream of condensate is observed on the thermometer is recorded as the boiling point.
-
For determining the boiling point at reduced pressure, a vacuum pump is connected to the distillation apparatus, and the pressure is monitored with a manometer.
-
3.2. Determination of Density
Density is the mass per unit volume of a substance.[5]
-
Apparatus: A pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance.
-
Procedure using a Graduated Cylinder:
-
The mass of a clean, dry 10 mL graduated cylinder is measured on an analytical balance.[6]
-
A known volume of this compound (e.g., 10 mL) is added to the graduated cylinder. The volume is read at the bottom of the meniscus.[6]
-
The mass of the graduated cylinder with the liquid is measured.
-
The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder.
-
The density is calculated by dividing the mass of the liquid by its volume.[7]
-
3.3. Determination of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[8]
-
Apparatus: Test tubes, a vortex mixer or shaker, a temperature-controlled water bath.
-
Procedure:
-
A specific volume of the solvent (e.g., chloroform or methanol) is placed in a test tube.
-
A small, known amount of this compound is added to the test tube.
-
The mixture is agitated using a vortex mixer or shaker until the solute dissolves completely.
-
Steps 2 and 3 are repeated until a point is reached where the added solute no longer dissolves, and a saturated solution is formed.
-
The solubility can then be expressed qualitatively (e.g., slightly soluble) or quantitatively if the amounts are precisely measured.[9] The process should be conducted at a constant temperature.[9]
-
Signaling Pathways and Biological Activity
Currently, there is no significant information available in scientific literature to suggest that this compound is involved in specific biological signaling pathways. Its primary use appears to be as a reagent in chemical synthesis.[1]
Logical Workflow for Chemical Identification
The following diagram illustrates a general workflow for identifying an unknown liquid sample, a process that relies heavily on the determination of its physical properties.
Caption: Workflow for the Identification of an Unknown Liquid Chemical.
References
- 1. This compound CAS#: 1195-42-2 [m.chemicalbook.com]
- 2. This compound (CAS 1195-42-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. This compound, 99% | Fisher Scientific [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. education.com [education.com]
- 9. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
An In-depth Technical Guide to N-Isopropylcyclohexylamine: Molecular Structure and Weight
This guide provides a detailed analysis of the molecular structure and properties of N-Isopropylcyclohexylamine, tailored for researchers, scientists, and professionals in drug development.
Molecular Properties
This compound, also known as N-cyclohexylisopropylamine, is a secondary amine consisting of a cyclohexyl group and an isopropyl group attached to a central nitrogen atom. Its chemical and physical properties are fundamental for its application in chemical synthesis.
The key quantitative data for this compound are summarized in the table below. This information is crucial for stoichiometric calculations, analytical characterization, and pharmacokinetic modeling.
| Property | Value | Source |
| Molecular Formula | C₉H₁₉N | [1][2][3][4] |
| Molecular Weight | 141.25 g/mol | [3] |
| 141.26 g/mol | [1] | |
| 141.2539 g/mol | [2][4] | |
| IUPAC Name | N-propan-2-ylcyclohexanamine | |
| CAS Registry Number | 1195-42-2 | [2] |
Molecular Structure and Visualization
The molecular structure of this compound is characterized by a saturated six-membered carbon ring (cyclohexyl) and a branched three-carbon chain (isopropyl) bonded to a nitrogen atom. This structure dictates its reactivity and physical properties, such as its basicity and solubility.
The following diagram, generated using the DOT language, illustrates the atomic connectivity and the overall topology of the this compound molecule. This visualization provides a clear, logical representation of the bonding arrangement.
Note: The experimental protocols and signaling pathways requested are not applicable to the fundamental chemical properties of a small molecule like this compound and have been omitted.
References
An In-depth Technical Guide to the Chemical Properties of N-Isopropylcyclohexylamine (CAS 1195-42-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isopropylcyclohexylamine, identified by the CAS number 1195-42-2, is a secondary amine with a range of applications in chemical synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for their determination, and a visualization of its primary synthesis route. This document is intended to serve as a valuable resource for professionals in research, development, and quality control.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized in the tables below. These values have been compiled from various sources and represent typical measurements.
Table 1: General Chemical Information
| Property | Value |
| CAS Number | 1195-42-2 |
| Chemical Name | This compound |
| Synonyms | N-Cyclohexylisopropylamine, Cyclohexanamine, N-(1-methylethyl)- |
| Molecular Formula | C₉H₁₉N |
| Molecular Weight | 141.25 g/mol |
| Physical Form | Liquid |
| Appearance | Clear, colorless to light yellow oil |
Table 2: Physical Properties
| Property | Value |
| Boiling Point | 60-65 °C at 12 mmHg |
| Density | 0.859 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.448 |
| Flash Point | 46 °C (closed cup) |
Experimental Protocols
Detailed methodologies for the determination of key physical properties and for the synthesis of this compound are provided below. These protocols are based on standard laboratory practices and can be adapted for specific experimental conditions.
Determination of Boiling Point (Thiele Tube Method)
The boiling point of this compound can be determined using the Thiele tube method, which is suitable for small sample volumes.[1]
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attaching the test tube to the thermometer
-
Heat source (Bunsen burner or heating mantle)
-
High-boiling mineral oil
Procedure:
-
Add approximately 0.5 mL of this compound to the small test tube.
-
Place the capillary tube, sealed end up, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Fill the Thiele tube with mineral oil to a level above the side arm.
-
Clamp the Thiele tube and immerse the thermometer and sample assembly into the oil, making sure the sample is below the oil level.
-
Gently heat the side arm of the Thiele tube. Convection will circulate the oil, ensuring uniform heating.
-
As the temperature approaches the boiling point, a slow stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[1]
Determination of Density (Pycnometer Method)
The density of this compound can be accurately measured using a pycnometer.[2]
Apparatus:
-
Pycnometer (a specific volume flask, e.g., 10 mL)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermometer
-
Water bath
Procedure:
-
Thoroughly clean and dry the pycnometer.
-
Weigh the empty, dry pycnometer on the analytical balance and record the mass (m₁).
-
Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.
-
Ensure the pycnometer is filled to the mark, removing any excess water. Dry the outside of the pycnometer.
-
Weigh the pycnometer filled with water and record the mass (m₂).
-
Empty and thoroughly dry the pycnometer.
-
Fill the pycnometer with this compound and allow it to reach thermal equilibrium in the water bath.
-
Adjust the volume to the mark, dry the exterior, and weigh the pycnometer filled with the sample, recording the mass (m₃).
-
The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the measurement temperature.
Determination of Refractive Index (Abbe Refractometer)
The refractive index of this compound, a measure of how light propagates through it, can be determined using an Abbe refractometer.[3][4][5][6]
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath connected to the refractometer prisms
-
Light source (typically a sodium lamp, λ = 589 nm)
-
Dropper
-
Lint-free tissue
-
Solvent for cleaning (e.g., ethanol (B145695) or acetone)
Procedure:
-
Turn on the light source and the circulating water bath to bring the refractometer prisms to a constant temperature (e.g., 20 °C).
-
Clean the surfaces of the measuring and illuminating prisms with a suitable solvent and a soft tissue.
-
Using a dropper, apply a few drops of this compound onto the surface of the measuring prism.
-
Close the prisms together gently.
-
Look through the eyepiece and adjust the coarse and fine control knobs until the field of view is divided into a light and a dark section.
-
If a colored band appears at the borderline, adjust the compensator dial to obtain a sharp, achromatic borderline.
-
Align the borderline precisely with the crosshairs in the eyepiece.
-
Read the refractive index value from the scale.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the reductive amination of cyclohexanone (B45756) with isopropylamine.[7][8][9][10] This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the final secondary amine.
Experimental Workflow: Reductive Amination
Caption: Synthesis of this compound via Reductive Amination.
Biological Activity and Signaling Pathways
Extensive literature searches did not reveal any specific, well-characterized signaling or metabolic pathways directly involving this compound. As a secondary amine, it may be subject to general metabolic pathways for such compounds in biological systems, which can include N-dealkylation or N-hydroxylation mediated by cytochrome P450 enzymes.[11][12] However, no specific studies detailing these processes for this compound were identified. Its primary role appears to be as a synthetic intermediate rather than a biologically active agent.
General Metabolic Pathway for Secondary Amines
The following diagram illustrates a general metabolic pathway that secondary amines may undergo, although this has not been specifically documented for this compound.
Caption: Potential Metabolic Fates of Secondary Amines.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis and identification of this compound.
Sample Preparation:
-
Dilute the liquid sample of this compound in a volatile organic solvent such as hexane (B92381) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.
-
Transfer the solution to a GC vial.
Typical GC-MS Parameters:
-
Column: A non-polar or mid-polar capillary column (e.g., HP-5MS).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-300.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy can be used to identify the functional groups present in this compound.
Sample Preparation (Neat Liquid):
-
Place a small drop of this compound onto a salt plate (e.g., NaCl or KBr).[13][14][15]
-
Place a second salt plate on top to create a thin liquid film between the plates.
-
Mount the plates in the spectrometer's sample holder.
Expected Characteristic Absorptions:
-
N-H stretch (secondary amine): A weak to medium band around 3300-3500 cm⁻¹.
-
C-H stretch (aliphatic): Strong bands in the region of 2850-2960 cm⁻¹.
-
N-H bend (secondary amine): A medium band around 1550-1650 cm⁻¹.
-
C-N stretch: A medium band in the 1020-1250 cm⁻¹ region.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, synthesis, and analytical methodologies for this compound (CAS 1195-42-2). The compiled data and experimental protocols offer a valuable resource for scientists and researchers working with this compound. While specific biological signaling pathways involving this molecule are not documented, its chemical characteristics and synthetic utility are well-established.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Density Testing Procedure | International and Accredited Lab [nikoopharmed.com]
- 3. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 4. yccskarad.com [yccskarad.com]
- 5. wp.optics.arizona.edu [wp.optics.arizona.edu]
- 6. davjalandhar.com [davjalandhar.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biotransformation and bioactivation reactions of alicyclic amines in drug molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. eng.uc.edu [eng.uc.edu]
- 15. drawellanalytical.com [drawellanalytical.com]
A Technical Guide to N-propan-2-ylcyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-propan-2-ylcyclohexanamine (commonly known as N-Isopropylcyclohexylamine), a secondary amine with significant potential in synthetic chemistry and drug discovery. This document outlines its chemical identity, key physicochemical properties, detailed synthesis protocols, and explores its prospective applications in pharmacology, drawing parallels from structurally related compounds. The information is intended to serve as a foundational resource for researchers engaged in organic synthesis and the development of novel therapeutic agents.
Chemical Identity and Properties
N-propan-2-ylcyclohexanamine is a cyclic secondary amine. The International Union of Pure and Applied Chemistry (IUPAC) designation for this compound is N-propan-2-ylcyclohexanamine .
Table 1: Physicochemical Properties of N-propan-2-ylcyclohexanamine
| Property | Value |
| IUPAC Name | N-propan-2-ylcyclohexanamine |
| Synonyms | This compound, N-Cyclohexylisopropylamine |
| CAS Number | 1195-42-2 |
| Molecular Formula | C₉H₁₉N |
| Molecular Weight | 141.26 g/mol |
| Appearance | Colorless to yellow liquid (for related compounds)[1][2] |
| Odor | Amine-like, fishy (for related compounds)[2] |
| Boiling Point | Data not readily available |
| Solubility | Slightly soluble in water (for related compounds)[1] |
Synthesis of N-propan-2-ylcyclohexanamine
The primary and most efficient method for the synthesis of N-propan-2-ylcyclohexanamine is through the reductive amination of cyclohexanone (B45756) with isopropylamine (B41738). This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.
Reaction Pathway
The synthesis proceeds via a two-step mechanism within a single reaction vessel:
-
Imine Formation: Cyclohexanone reacts with isopropylamine in a condensation reaction to form the N-isopropylcyclohexan-1-imine intermediate. This step is typically catalyzed by a mild acid.
-
Reduction: The imine intermediate is subsequently reduced to N-propan-2-ylcyclohexanamine. Various reducing agents can be employed for this step.
Caption: General reaction pathway for the synthesis of N-propan-2-ylcyclohexanamine.
Experimental Protocol: Reductive Amination
This protocol is a generalized procedure based on established methods for reductive amination.[3][4][5] Researchers should optimize conditions for specific laboratory setups and desired purity.
Materials and Reagents:
-
Cyclohexanone
-
Isopropylamine
-
Reducing agent (e.g., Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation with H₂/Pd/C)
-
Anhydrous solvent (e.g., Dichloromethane (B109758) (DCM), 1,2-Dichloroethane (DCE), or Methanol for catalytic hydrogenation)
-
Mild acid catalyst (e.g., Acetic acid)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add cyclohexanone (1.0 eq).
-
Solvent and Amine Addition: Dissolve the cyclohexanone in the chosen anhydrous solvent. Add isopropylamine (1.1 - 1.5 eq).
-
Iminium Ion Formation: If required by the choice of reducing agent (like NaBH(OAc)₃), add a catalytic amount of acetic acid (e.g., 1.2 eq). Stir the mixture at room temperature for 20-30 minutes.
-
Reduction:
-
For Sodium Borohydride Reagents: Slowly add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) in portions to the stirring solution.
-
For Catalytic Hydrogenation: Transfer the initial mixture to a suitable pressure vessel containing a catalytic amount of Palladium on carbon (Pd/C). Pressurize the vessel with hydrogen gas (e.g., 9 bar).[3]
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup:
-
For Sodium Borohydride Reagents: Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel.
-
For Catalytic Hydrogenation: Filter the reaction mixture to remove the catalyst.
-
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by distillation to yield pure N-propan-2-ylcyclohexanamine.
Caption: Experimental workflow for the reductive amination synthesis.
Potential Applications in Drug Development
While specific pharmacological data for N-propan-2-ylcyclohexanamine is not extensively documented in publicly available literature, the broader class of N-substituted cyclohexylamines and, more specifically, arylcyclohexylamines, are of significant interest in medicinal chemistry.
Analogues and Their Pharmacological Significance
Arylcyclohexylamines, which feature a cyclohexylamine (B46788) moiety, are well-known for their activity as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[6] This class includes compounds like ketamine and phencyclidine (PCP), which have pronounced dissociative anesthetic and psychoactive effects. The cyclohexylamine scaffold is crucial for retaining this NMDA receptor activity.[6]
Furthermore, subtle modifications to the N-substituent on the cyclohexylamine ring can dramatically alter receptor binding affinity and selectivity. For instance, studies on N-substituted cis-N-methyl-2-(1-pyrrolidinyl)cyclohexylamines have identified potent and selective ligands for the sigma receptor, another important target in the central nervous system.[7]
Given these precedents, N-propan-2-ylcyclohexanamine serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The isopropyl group on the nitrogen atom can influence the lipophilicity and steric profile of derivative compounds, potentially modulating their pharmacokinetic and pharmacodynamic properties.
Signaling Pathways of Related Compounds
The primary mechanism of action for many pharmacologically active arylcyclohexylamines is the non-competitive antagonism of the NMDA receptor, a key player in glutamatergic neurotransmission.
Caption: Simplified signaling pathway of NMDA receptor antagonism by arylcyclohexylamines.
Conclusion
N-propan-2-ylcyclohexanamine is a readily accessible secondary amine with a straightforward synthesis via reductive amination. While its direct applications are not widely reported, its structural similarity to pharmacologically active classes of compounds, such as NMDA receptor antagonists and sigma receptor ligands, makes it a valuable synthon for medicinal chemistry and drug discovery programs. Further research into the synthesis and biological evaluation of derivatives of N-propan-2-ylcyclohexanamine is warranted to explore its full therapeutic potential.
References
- 1. N-Methylcyclohexylamine | C7H15N | CID 7514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physicochemical Properties of N-Isopropylcyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the boiling and melting points of N-Isopropylcyclohexylamine (CAS No. 1195-42-2), a versatile intermediate in organic synthesis. The document details its key physical properties and outlines the standardized experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.
Core Physicochemical Properties
This compound is typically a colorless to light yellow liquid at standard temperature and pressure.[1][2] Its key physical and chemical identifiers are summarized below.
Table 1: Physical and Chemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 1195-42-2 | [2][3][4][5] |
| Molecular Formula | C₉H₁₉N | [2][3][6][7] |
| Molecular Weight | 141.25 g/mol | [3][4][5] |
| Appearance | Clear colorless to light yellow liquid | [1][2] |
| Density | 0.859 g/mL at 25 °C | [2][4] |
| Boiling Point | 175 °C at 760 mmHg | [8][9] |
| 60-65 °C at 12 mmHg | [2][4][10][11] | |
| Melting Point | -79.9 °C (estimate) | [2] |
Experimental Protocols for Property Determination
Accurate determination of boiling and melting points is critical for the identification, purity assessment, and safe handling of chemical compounds. The following sections detail the standard methodologies.
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[2][6][8] For this compound, which is a liquid at room temperature, two primary methods are employed.
2.1.1. Distillation Method
This is a precise method for determining the boiling point of a liquid sample.[6][8]
-
Apparatus: A distillation flask, condenser, receiving flask, calibrated thermometer, and a controlled heat source.
-
Procedure:
-
A sample of this compound (at least 5 mL) is placed in the distillation flask along with boiling chips to ensure smooth boiling.[8]
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
The flask is heated gently. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.
-
The temperature is recorded when it becomes constant, which indicates that the vapor and liquid are in equilibrium. This stable temperature is the boiling point.[6]
-
It is crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[8][11]
-
2.1.2. Capillary Method (Thiele Tube)
This micro-method is suitable for small sample volumes.[2]
-
Apparatus: A Thiele tube or a similar oil bath, a small test tube (fusion tube), a capillary tube sealed at one end, a calibrated thermometer, and a heat-resistant fluid (e.g., mineral oil).[2]
-
Procedure:
-
A few milliliters of this compound are placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the liquid.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
This assembly is immersed in the oil bath within the Thiele tube.[2]
-
The apparatus is heated gently. Initially, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
As the temperature approaches the boiling point, the rate of bubbles will increase significantly to form a rapid, continuous stream.
-
The heat source is then removed, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[2]
-
Since this compound is a liquid at room temperature, its melting point is determined as a freezing point. The capillary method, as standardized by pharmacopeias like the USP, is a common approach.[1][3]
-
Apparatus: A melting point apparatus (either a heated metal block or a liquid bath), sealed capillary tubes, and a calibrated thermometer or digital temperature sensor.[1][12]
-
Procedure:
-
The liquid sample of this compound is cooled until it solidifies.
-
The solid sample is finely powdered (if necessary) and packed into a capillary tube to a height of about 3 mm.[5][13]
-
The capillary tube is placed in the melting point apparatus.
-
The sample is heated at a controlled, slow rate (typically 1-2 °C per minute) as it approaches the expected melting point.[5][10]
-
The melting range is recorded from the temperature at which the first sign of liquefaction is observed to the temperature at which the entire sample has melted into a clear liquid.[3][10] For a pure substance, this range should be narrow.[10][12]
-
Experimental Workflow Visualization
The following diagram illustrates the logical steps involved in determining the boiling point of a liquid sample using the capillary method.
Caption: Workflow for Boiling Point Determination via Capillary Method.
References
- 1. thinksrs.com [thinksrs.com]
- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 3. uspbpep.com [uspbpep.com]
- 4. phillysim.org [phillysim.org]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. westlab.com [westlab.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. scribd.com [scribd.com]
- 12. SSERC | Melting point determination [sserc.org.uk]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
A Comprehensive Technical Guide to the Solubility of N-Isopropylcyclohexylamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of N-Isopropylcyclohexylamine (CAS No. 1195-42-2), a secondary amine utilized as a building block in organic synthesis and medicinal chemistry. Given the limited availability of specific quantitative solubility data in public literature, this document establishes a predictive solubility profile based on fundamental chemical principles and data from analogous compounds. Furthermore, it outlines a comprehensive experimental protocol for the precise determination of its solubility, enabling researchers to generate critical data for applications in synthesis, formulation, and drug discovery.
Predicted Solubility Profile of this compound
Based on the "like dissolves like" principle, this compound is expected to be highly soluble in a wide array of organic solvents.[3][4] Its non-polar alkyl groups (cyclohexyl and isopropyl) will interact favorably with non-polar and moderately polar organic solvents through van der Waals forces. The nitrogen atom's lone pair of electrons allows for hydrogen bonding with protic solvents, though this is sterically hindered to some extent by the bulky alkyl groups compared to a primary amine like cyclohexylamine.
The solubility of the structurally similar compound, cyclohexylamine, provides a strong basis for these predictions. Cyclohexylamine is reported to be miscible with water and a wide range of common organic solvents, including alcohols, ethers, ketones, esters, and hydrocarbons.[5][6][7] Due to the addition of the hydrophobic isopropyl group, this compound is expected to exhibit even greater solubility in non-polar organic solvents and slightly reduced solubility in highly polar solvents like water compared to cyclohexylamine.
Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene, Benzene | Miscible | Strong van der Waals interactions between the alkyl groups of the amine and the non-polar solvent.[6] |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform | Miscible / Very Soluble | Favorable dipole-dipole interactions and van der Waals forces. Miscibility is highly likely.[5] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Miscible / Very Soluble | Capable of forming hydrogen bonds with the alcohol solvents, in addition to strong van der Waals interactions.[1][8] |
| Ethers | Diethyl ether | Miscible / Very Soluble | Good balance of polar and non-polar characteristics, leading to favorable interactions.[6] |
Experimental Protocol for Solubility Determination
The following protocol details the widely accepted isothermal equilibrium "shake-flask" method for determining the thermodynamic solubility of a liquid solute, such as this compound, in an organic solvent.[9][10] This method is considered the gold standard for generating reliable equilibrium solubility data.[11][12]
Objective:
To quantitatively determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (>99% purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer or temperature probe
-
Glass vials with PTFE-lined screw caps (B75204) (e.g., 20 mL scintillation vials)
-
Analytical balance (± 0.1 mg)
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)
Procedure:
-
Preparation of Solvent: Ensure the selected organic solvent is degassed, if necessary, to prevent bubble formation during the experiment.
-
Sample Preparation:
-
Add a precise volume of the organic solvent (e.g., 10.0 mL) to several glass vials.
-
Add an excess amount of this compound to each vial. An excess is confirmed by the presence of a separate, undissolved phase of the amine after initial mixing. This ensures that a saturated solution is formed.[10]
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.1 °C).
-
Agitate the vials for a predetermined period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours.[9] To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[10][13]
-
-
Phase Separation:
-
Once equilibrium is achieved, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for at least 24 hours to allow for complete phase separation.
-
Carefully withdraw an aliquot of the supernatant (the saturated solvent phase) using a syringe. Avoid disturbing the undissolved amine phase.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any micro-droplets of the undissolved amine.
-
-
Analysis:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Prepare a series of calibration standards of this compound in the same solvent.
-
Analyze the saturated solution sample and the calibration standards using a suitable analytical method, such as GC-FID.
-
Determine the concentration of this compound in the saturated solution by comparing its response to the calibration curve.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as g/100 mL, g/kg of solvent, or molarity (mol/L).
-
Solubility ( g/100 mL) = (Concentration from analysis [g/mL]) x 100
-
Visualization of Experimental Workflow
The logical steps for the experimental determination of solubility are outlined in the diagram below.
Caption: Workflow for determining the solubility of this compound.
Conclusion
While specific quantitative solubility data for this compound remains to be extensively published, a strong predictive assessment can be made based on its molecular structure and comparison with analogous compounds. It is anticipated to be highly soluble to miscible in a wide range of common organic solvents, a critical property for its use in organic synthesis and as a scaffold in drug development. This guide provides a robust framework for understanding these characteristics and a detailed experimental protocol for generating precise, quantitative solubility data. The provided workflow and methodologies will enable researchers to produce the necessary data to support formulation development, process optimization, and further research endeavors.
References
- 1. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 3. quora.com [quora.com]
- 4. byjus.com [byjus.com]
- 5. atamankimya.com [atamankimya.com]
- 6. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scent.vn [scent.vn]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
N-Isopropylcyclohexylamine safety data sheet (SDS) information
An In-depth Technical Guide to the Safety of N-Isopropylcyclohexylamine
Introduction
This compound (CAS No. 1195-42-2) is an amine-based organic compound utilized as a reagent and building block in various chemical syntheses.[1] Its application in research and development, particularly in the synthesis of complex molecules such as cannabidiol (B1668261) derivatives, necessitates a thorough understanding of its safety profile for professionals in laboratory and drug development settings.[2] This guide provides a comprehensive overview of its hazards, handling procedures, and emergency responses based on available Safety Data Sheet (SDS) information.
Chemical Identifiers:
Hazard Identification and GHS Classification
This compound is classified as a hazardous chemical under the Globally Harmonized System (GHS). The primary hazards are its flammability and corrosivity.[3][7] While some sources classify it as a skin and eye irritant (Category 2), the more severe classification of Skin Corrosion Category 1B and Serious Eye Damage Category 1 is also reported.[3][4][7][8] For maximum safety, it is prudent to adhere to the more stringent classification. The consensus GHS classification indicates it is a Flammable Liquid, causes severe skin and eye damage, and may cause respiratory irritation.[3][7][8]
-
GHS Hazard Statements:
Caption: GHS hazard classification for this compound.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below. Note the discrepancies in reported flash points and boiling points, which may be due to different measurement methods or conditions.
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow clear liquid | [1][2][3] |
| Purity | >98% - 99% | [1][3][5] |
| Boiling Point | 175 °C @ 760 mmHg 60-65 °C @ 12-16 mmHg | [3][9] |
| Flash Point | 33 °C (91.4 °F) 46 °C (114.8 °F) (closed cup) | [3] |
| Density/Specific Gravity | 0.850 - 0.859 g/mL at 25 °C | [2][3] |
| Vapor Density | 4.9 | [3] |
| Melting Point | -79.9 °C (estimate) | [2][9] |
| Refractive Index | n20/D 1.448 | |
| Molecular Formula | C₉H₁₉N | [1][3][5] |
| Molecular Weight | 141.26 g/mol | [1][3][6] |
Toxicological Profile
The toxicological properties of this compound have not been fully investigated.[3] However, available data indicates acute toxicity and it is classified as corrosive. Symptoms of overexposure may include headache, dizziness, nausea, and vomiting.[3] Ingestion can cause severe swelling and damage to delicate tissues with a danger of perforation.[3]
| Test Type | Route | Species | Value | Source |
| LD50 (Lethal Dose, 50%) | Intraperitoneal | Mouse | 550 mg/kg | [9] |
| LD50 (Lethal Dose, 50%) | Intravenous | Mouse | 40 mg/kg | [9] |
Experimental Protocols
The Safety Data Sheets that cite toxicological data do not provide detailed experimental methodologies. The values presented are summaries of results from standardized toxicological studies. For instance, an LD50 (Lethal Dose, 50%) study involves administering varying doses of a substance to a population of test animals to determine the dose at which 50% of the population succumbs. These tests are typically conducted under controlled laboratory conditions following guidelines from regulatory bodies like the OECD (Organisation for Economic Co-operation and Development).
Emergency Procedures and First Aid
Immediate medical attention is required for all routes of exposure.[3] First responders should wear appropriate personal protective equipment, including rubber gloves and air-tight goggles, to avoid secondary exposure.[5]
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound CAS#: 1195-42-2 [m.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. This compound, 99% | Fisher Scientific [fishersci.ca]
- 7. Cyclohexylisopropylamine | C9H19N | CID 62386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Isopropylcyclohexylamine | C9H19N | CID 421053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
The Unseen Influence: A Technical Guide to the Steric Hindrance Effects of N-Isopropylcyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Isopropylcyclohexylamine, a secondary amine characterized by its bulky cyclohexyl and isopropyl substituents, plays a significant role in modern organic synthesis and medicinal chemistry. Its profound steric hindrance is not a limitation but a powerful tool, influencing reaction kinetics, dictating stereochemical outcomes, and enabling unique chemical transformations. This in-depth technical guide explores the multifaceted steric effects of this compound, providing a comprehensive overview of its synthesis, conformational properties, and applications. Detailed experimental protocols for its synthesis and the preparation of its highly valuable lithium amide derivative are presented, alongside a quantitative analysis of its structural parameters. Through illustrative diagrams and tabulated data, this guide serves as an essential resource for researchers seeking to harness the controlled reactivity offered by this sterically demanding yet versatile molecule.
Introduction: The Concept of Steric Hindrance
In the intricate dance of chemical reactions, the spatial arrangement of atoms is a critical determinant of reactivity and selectivity. Steric hindrance arises from the non-bonding interactions that influence the shape and reactivity of molecules.[1] Bulky substituents can impede the approach of reagents, slow down reaction rates, and favor the formation of specific isomers. This compound is a prime example of a molecule where steric effects are deliberately employed to achieve desired chemical outcomes. The presence of both a cyclohexyl and an isopropyl group attached to the nitrogen atom creates a sterically congested environment, which is pivotal to its function in organic synthesis.[2]
Synthesis of this compound
The synthesis of this compound is primarily achieved through two robust and well-established methods: reductive amination and direct N-alkylation.
Reductive Amination of Cyclohexanone (B45756) with Isopropylamine (B41738)
Reductive amination is a highly efficient, one-pot procedure for the formation of amines.[3] This method involves the reaction of a carbonyl compound (cyclohexanone) with an amine (isopropylamine) to form an imine intermediate, which is then reduced in situ to the target secondary amine.[4]
Reaction Scheme:
N-Alkylation of Cyclohexylamine with an Isopropyl Halide
This classical method involves the direct alkylation of a primary amine (cyclohexylamine) with an alkyl halide (e.g., 2-bromopropane). The reaction proceeds via a nucleophilic substitution (SN2) mechanism. A base is typically required to neutralize the hydrogen halide byproduct.
Reaction Scheme:
Quantitative Analysis of Steric Hindrance
| Parameter | Value (Calculated) | Significance |
| C-N-C Bond Angle | ~114° | The deviation from the ideal sp³ bond angle of 109.5° suggests steric repulsion between the bulky cyclohexyl and isopropyl groups, forcing the bonds further apart. |
| Dihedral Angles | Variable | The molecule can adopt multiple conformations due to the rotation around the C-N bonds. The lowest energy conformers will seek to minimize steric interactions between the hydrogen atoms on the cyclohexyl and isopropyl groups. |
| "N Exposure" | Low | This is a computational metric that assesses the accessibility of the nitrogen lone pair.[2] For this compound, the "N exposure" is significantly lower than for less hindered amines, quantifying the steric shielding of the reactive nitrogen center. |
Spectroscopic Signature of Steric Hindrance
The steric environment of this compound influences its spectroscopic properties.
-
1H NMR: The proton signals for the methine (-CH-) of the isopropyl group and the cyclohexyl group are often complex due to overlapping signals and diastereotopicity. The steric hindrance can restrict bond rotation, leading to broader signals at room temperature.
-
13C NMR: The chemical shifts of the carbons alpha to the nitrogen are influenced by the steric compression.
-
IR Spectroscopy: The N-H stretching vibration (typically around 3300-3500 cm⁻¹) can be broader and weaker compared to less hindered secondary amines due to intermolecular hydrogen bonding being sterically impeded.
Key Applications Driven by Steric Hindrance
The primary utility of this compound stems from its application as a precursor to the strong, non-nucleophilic base, Lithium N-isopropylcyclohexylamide (LICA).
Formation of Lithium N-isopropylcyclohexylamide (LICA)
LICA is a powerful base used to deprotonate weakly acidic protons, such as those alpha to carbonyl groups, to form enolates.[5] The immense steric bulk of the N-isopropylcyclohexylamide anion prevents it from acting as a nucleophile, thus avoiding unwanted side reactions.[5]
Reaction Scheme:
Detailed Experimental Protocols
Synthesis of this compound via Reductive Amination
Materials:
-
Cyclohexanone
-
Isopropylamine
-
Methanol (B129727) (MeOH)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve cyclohexanone (1.0 eq.) in methanol.
-
Cool the solution in an ice bath and add isopropylamine (1.2 eq.) dropwise.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture again in an ice bath and add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 20°C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of 1M HCl until the pH is acidic.
-
Remove the methanol under reduced pressure.
-
Basify the aqueous residue with 2M NaOH until the pH is >10.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to yield this compound as a colorless liquid.
Preparation of Lithium N-isopropylcyclohexylamide (LICA)
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure (performed under an inert atmosphere, e.g., Argon or Nitrogen):
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add anhydrous THF.
-
Cool the THF to -78°C using a dry ice/acetone bath.
-
Add freshly distilled this compound (1.05 eq.) to the cold THF.
-
Slowly add n-butyllithium (1.0 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70°C.
-
After the addition is complete, stir the resulting solution at -78°C for 30 minutes. The solution of LICA is now ready for use in subsequent reactions.[6]
Conclusion
The steric hindrance of this compound is a defining characteristic that underpins its utility in organic synthesis. By understanding and quantifying these steric effects, chemists can better predict and control the outcomes of reactions. Its role as a precursor to the powerful, non-nucleophilic base LICA highlights how steric bulk can be strategically employed to favor specific reaction pathways. This guide provides a foundational understanding of the synthesis, properties, and applications of this compound, empowering researchers to leverage its unique steric attributes in the design and execution of complex chemical transformations, particularly in the realm of pharmaceutical development where precise molecular architecture is paramount.
References
N-Isopropylcyclohexylamine: A Comprehensive Technical Analysis
For Immediate Release
[CITY, State] – [Date] – This technical guide provides an in-depth analysis of N-Isopropylcyclohexylamine, a secondary amine with applications in organic synthesis. The document, intended for researchers, scientists, and drug development professionals, elucidates the structural classification, physicochemical properties, and a detailed experimental protocol for its synthesis.
Classification of this compound
This compound is classified as a secondary amine .[1][2][3][4] This classification is determined by the number of organic substituents bonded directly to the nitrogen atom. In the case of this compound, the nitrogen atom is covalently bonded to two alkyl groups: a cyclohexyl group and an isopropyl group, in addition to one hydrogen atom.[5][6][7]
Primary amines have one alkyl or aryl substituent (RNH₂), while tertiary amines have three (R₃N).[1][2][8] The presence of two carbon-nitrogen bonds and one nitrogen-hydrogen bond unequivocally categorizes this compound as a secondary amine.
Figure 1: Chemical structure of this compound.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its application in experimental design and chemical synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₉N | [9] |
| Molecular Weight | 141.25 g/mol | [5][9] |
| CAS Number | 1195-42-2 | [5][9] |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 60-65 °C at 12 mmHg | [5] |
| Density | 0.859 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.448 | [5] |
| Flash Point | 46 °C (114.8 °F) - closed cup | [5] |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be effectively achieved through the reductive amination of cyclohexanone (B45756) with isopropylamine (B41738). This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.
Reaction Principle
Figure 2: Reaction pathway for the synthesis of this compound.
Materials and Reagents
-
Cyclohexanone
-
Isopropylamine
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanone (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Amine Addition: To the stirring solution, add isopropylamine (1.1 equivalents) via syringe.
-
Iminium Ion Formation: Add glacial acetic acid (1.2 equivalents) to the reaction mixture. Stir the solution at room temperature for approximately 30 minutes to facilitate the formation of the iminium ion intermediate.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in portions. The addition may be slightly exothermic; maintain the temperature with a water bath if necessary.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with two portions of DCM.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain the pure secondary amine.
This technical guide provides a foundational understanding of this compound for professionals in the chemical and pharmaceutical sciences. The detailed classification, tabulated properties, and a robust synthesis protocol offer a comprehensive resource for its application in research and development.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Using cyclohexanone as the starting material, describe how each o... | Study Prep in Pearson+ [pearson.com]
- 4. This compound | 1195-42-2 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sciencemadness Discussion Board - Amine alkylation help needed.. - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. US2391139A - Process for alkylating arylamines - Google Patents [patents.google.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
Spectroscopic Analysis of N-Isopropylcyclohexylamine: A Technical Guide
Introduction: N-Isopropylcyclohexylamine (CAS No. 1195-42-2) is a secondary amine that serves as a significant building block in organic and medicinal chemistry.[1] Its structure, which combines a bulky cyclohexyl group with an isopropyl moiety on the nitrogen atom, makes it a valuable intermediate for synthesizing more complex amines and potential pharmaceutical agents.[1] Accurate structural elucidation and purity assessment are critical in its application, necessitating a thorough analysis using modern spectroscopic techniques. This guide provides an in-depth summary of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following sections present the key spectroscopic data for this compound. The data is organized into tables for clarity and ease of comparison.
Figure 1: Chemical Structure of this compound with atom numbering for NMR assignments.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound displays characteristic signals corresponding to the isopropyl and cyclohexyl groups. The chemical shifts can vary based on the solvent and experimental conditions.[1]
| Assignment | Typical Chemical Shift (δ) Range (ppm) [1] | Multiplicity [1] | Integration |
| Isopropyl -CH₃ (H-8, H-9) | 0.9 - 1.2 | Doublet | 6H |
| Cyclohexyl -CH₂ (H-3, H-4, H-5) | 1.0 - 1.9 | Multiplet | 6H |
| Cyclohexyl -CH₂ (H-2, H-6) | 1.0 - 1.9 | Multiplet | 4H |
| Cyclohexyl -CH (H-1) | 2.3 - 2.8 | Multiplet | 1H |
| Isopropyl -CH (H-7) | 2.7 - 3.2 | Septet | 1H |
| Amine -NH | 0.5 - 2.0 | Broad Singlet | 1H |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the different carbon environments within the molecule.
| Assignment | Typical Chemical Shift (δ) Range (ppm) [1] |
| Isopropyl -CH₃ (C-8, C-9) | 22 - 25 |
| Cyclohexyl -CH₂ (C-4) | 24 - 27 |
| Cyclohexyl -CH₂ (C-3, C-5) | 25 - 28 |
| Cyclohexyl -CH₂ (C-2, C-6) | 33 - 36 |
| Isopropyl -CH (C-7) | 45 - 50 |
| Cyclohexyl -CH (C-1) | 55 - 60 |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies. The data presented is from the NIST/EPA Gas-Phase Infrared Database.[2][3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Sharp | N-H Stretch (Secondary Amine) |
| 2925-2940 | Strong | C-H Stretch (Cyclohexyl Asymmetric) |
| 2850-2860 | Strong | C-H Stretch (Cyclohexyl Symmetric) |
| 1440-1460 | Medium | C-H Bend (CH₂) |
| 1130-1180 | Medium-Strong | C-N Stretch |
Mass Spectrometry (MS)
The electron ionization mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular formula is C₉H₁₉N, with a molecular weight of 141.25 g/mol .[2][4]
| m/z | Relative Intensity | Probable Fragment Structure |
| 141 | Moderate | [M]⁺ (Molecular Ion) |
| 126 | Strong | [M - CH₃]⁺ |
| 100 | Base Peak | [M - C₃H₅]⁺ or [C₆H₁₁NHCH₂]⁺ |
| 84 | Moderate | [C₆H₁₂]⁺ (Cyclohexene) |
| 56 | Strong | [C₃H₅NH₂]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are representative and may be adapted based on the specific instrumentation available.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR: Acquire the spectrum using standard parameters, typically with a 30-90° pulse angle and 8-16 scans.
-
For ¹³C NMR: Acquire the spectrum using proton-decoupling. A larger number of scans will be required to achieve a good signal-to-noise ratio.
-
FTIR Spectroscopy Protocol
This protocol is for analyzing a pure liquid sample ("neat").
-
Sample Preparation:
-
Place one or two drops of liquid this compound directly onto the surface of a clean, dry salt plate (e.g., NaCl or KBr) or onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
If using salt plates, place a second plate on top to create a thin liquid film.
-
-
Data Acquisition:
-
Place the sample holder (with the salt plates or the ATR accessory) into the sample compartment of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample holder or clean ATR crystal.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.
-
-
GC-MS System Parameters:
-
Injector: Split/splitless inlet, typically at 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Temperature Program: An initial temperature of 50-70°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-280°C.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
-
Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
References
A Technical Guide to High-Purity N-Isopropylcyclohexylamine for Researchers and Drug Development Professionals
Introduction
N-Isopropylcyclohexylamine (CAS No. 1195-42-2) is a secondary amine that serves as a versatile building block in organic synthesis and medicinal chemistry.[1] Its molecular structure, featuring a bulky cyclohexyl group and an isopropyl substituent on the nitrogen atom, imparts significant steric hindrance and lipophilicity.[1] These characteristics make it a valuable intermediate in the development of novel molecular scaffolds and a precursor for synthesizing more complex amines, potential pharmaceutical candidates, and ligands for catalysis.[1] This technical guide provides an in-depth overview of commercially available high-purity this compound, its chemical and physical properties, synthesis methodologies, and key applications in research and drug development.
Commercial Suppliers and Product Specifications
High-purity this compound is available from several reputable chemical suppliers. The products are typically intended for research and development purposes and not for human or veterinary use.[1] Key commercial suppliers include TCI America, Sigma-Aldrich (a subsidiary of Merck), and Thermo Scientific Chemicals (formerly Acros Organics). The purity of commercially available this compound is generally high, with typical assays of 98% or greater.
Table 1: Commercial Product Specifications for this compound
| Supplier | Product/Catalog Number | Purity | Form |
| TCI America | I0373 | >98.0% (GC) | Colorless to Light Yellow Liquid |
| Sigma-Aldrich | 161977 | 98% | Liquid |
| Thermo Scientific Chemicals | AC171760050 | 99% | Liquid |
Table 2: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1195-42-2 | [2][3][4] |
| Molecular Formula | C₉H₁₉N | [2][3][4] |
| Molecular Weight | 141.26 g/mol | [2][3][4] |
| Boiling Point | 60-65 °C at 12 mmHg | [5][6] |
| Density | 0.859 g/mL at 25 °C | [5][6] |
| Refractive Index | n20/D 1.448 | [5][6] |
| InChI Key | UYYCVBASZNFFRX-UHFFFAOYSA-N | [2][3][4] |
| SMILES | CC(C)NC1CCCCC1 | [2] |
Synthesis of High-Purity this compound
The two primary synthetic routes to this compound are reductive amination and N-alkylation.
Reductive Amination of Cyclohexanone (B45756) with Isopropylamine (B41738)
Reductive amination is a widely used and efficient method for the synthesis of this compound.[1] This one-pot procedure involves the reaction of cyclohexanone with isopropylamine to form an imine intermediate, which is then reduced in situ to the final secondary amine.[7]
Experimental Protocol: Reductive Amination
-
Reactant Preparation: In a round-bottom flask, dissolve cyclohexanone (1.0 equivalent) and isopropylamine (1.0-1.2 equivalents) in a suitable solvent such as methanol (B129727), dichloromethane (B109758) (DCM), or dichloroethane (DCE).[7]
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. For less reactive ketones, a dehydrating agent like magnesium sulfate (B86663) or molecular sieves can be added.[7]
-
Reduction: To the stirred solution, add a mild reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 equivalents) or sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) portion-wise.[7] Sodium borohydride (B1222165) (NaBH₄) can also be used, typically in a methanol solvent.[7]
-
Reaction Completion and Work-up: Continue stirring the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7] Extract the aqueous layer with an organic solvent like ethyl acetate (B1210297) or DCM.[7]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[7] After filtering, concentrate the solution under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel to yield the high-purity this compound.[7]
N-Alkylation of Cyclohexylamine (B46788) with an Isopropyl Halide
A more traditional method for synthesizing this compound is the direct N-alkylation of cyclohexylamine with an isopropyl halide, such as isopropyl bromide or isopropyl chloride.[1] This reaction is a classic example of nucleophilic substitution.[1]
Experimental Protocol: N-Alkylation
-
Reactant Preparation: In a suitable reaction vessel, dissolve cyclohexylamine (1.0 equivalent) in a solvent like acetonitrile.
-
Base Addition: Add a non-nucleophilic base (1.5-2.0 equivalents), such as potassium carbonate or triethylamine, to the solution. The base is necessary to neutralize the hydrogen halide byproduct formed during the reaction.[1]
-
Addition of Alkylating Agent: Slowly add the isopropyl halide (1.0-1.1 equivalents) to the stirred mixture at room temperature or 0 °C to control the initial reaction rate.[7]
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the primary amine is consumed, as monitored by TLC or LC-MS.[7]
-
Work-up: Upon completion, filter off the inorganic salts.[7] Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[7]
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[7] The resulting crude product can be purified by flash column chromatography to isolate the mono-alkylated this compound.[7]
References
- 1. This compound | High Purity | For Research Use [benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound, 99% | Fisher Scientific [fishersci.ca]
- 4. This compound [webbook.nist.gov]
- 5. N-シクロヘキシルイソプロピルアミン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 1195-42-2 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
N-Isopropylcyclohexylamine: A Versatile Building Block in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isopropylcyclohexylamine is a secondary amine that serves as a valuable and versatile building block in medicinal chemistry. Its unique structural features, characterized by a bulky cyclohexyl group and an isopropyl substituent on the nitrogen atom, impart desirable physicochemical properties to molecules, influencing their metabolic stability, lipophilicity, and membrane permeability. While not currently a core component of any publicly disclosed FDA-approved drugs, its utility in the synthesis of complex molecular scaffolds, particularly in the realm of research and preclinical development, is well-documented. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and its application as a key intermediate in the preparation of bioactive compounds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in drug design and synthesis. These properties influence its reactivity, solubility, and handling.[1][2][3][4]
| Property | Value | Reference |
| Molecular Formula | C₉H₁₉N | [4] |
| Molecular Weight | 141.25 g/mol | [4] |
| Appearance | Clear colorless to light yellow liquid | [3] |
| Boiling Point | 60-65 °C at 12 mmHg | |
| Density | 0.859 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.448 | [2] |
| Flash Point | 93 °F | |
| pKa | 11.03 ± 0.20 (Predicted) | |
| LogP | 2.7 (Predicted) | |
| CAS Number | 1195-42-2 | [3] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the reductive amination of cyclohexanone (B45756) with isopropylamine (B41738). This one-pot reaction offers high selectivity and good yields.
Experimental Protocol: Synthesis of this compound via Reductive Amination
This protocol details the synthesis of this compound from cyclohexanone and isopropylamine using sodium triacetoxyborohydride (B8407120) as the reducing agent.
Materials and Reagents:
-
Cyclohexanone
-
Isopropylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (B1671644) (DCE) or Dichloromethane (B109758) (DCM)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add cyclohexanone (1.0 eq). Dissolve the cyclohexanone in an anhydrous solvent such as 1,2-dichloroethane or dichloromethane.
-
Amine Addition: To the stirred solution, add isopropylamine (1.1 - 1.2 eq) dropwise at room temperature.
-
Iminium Ion Formation: Add glacial acetic acid (1.2 eq) to the reaction mixture. Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The addition may be exothermic; maintain the temperature below 30°C using a water bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-12 hours).
-
Workup:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
-
Drying and Solvent Removal:
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by vacuum distillation to afford this compound as a colorless to light yellow liquid.
Visualization of the Synthesis Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Application in the Synthesis of Bioactive Molecules: Cannabinoid Derivatives
A notable application of this compound is as a reagent in the synthesis of cannabinoid derivatives, specifically 7-hydroxy cannabidiol (B1668261) (7-OH-CBD) and cannabidiol-7-oic acid. These compounds are metabolites of cannabidiol (CBD) and are of significant interest for their potential pharmacological activities.
The synthesis of these derivatives often involves the use of a strong, non-nucleophilic base. This compound can be converted to its corresponding lithium amide, Lithium N-isopropylcyclohexylamide (LICA), which serves this purpose effectively due to its steric bulk.
Signaling Pathways of Cannabinoid Receptors
The cannabinoid derivatives synthesized using this compound as a reagent exert their biological effects primarily through interaction with the cannabinoid receptors, CB1 and CB2. These are G protein-coupled receptors (GPCRs) that, upon activation, trigger a cascade of intracellular signaling events.
Caption: Simplified signaling cascade upon cannabinoid receptor activation.
Experimental Protocol: In Vitro Biological Evaluation of Cannabinoid Derivatives
The following are generalized protocols for assessing the binding affinity and functional activity of compounds at cannabinoid receptors.
1. Radioligand Competitive Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the cannabinoid receptors.
Materials and Reagents:
-
Cell membranes expressing human CB1 or CB2 receptors
-
Radioligand (e.g., [³H]CP55,940)
-
Test compound (e.g., 7-OH-CBD)
-
Non-specific binding control (e.g., WIN55,212-2)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.1% BSA, pH 7.4)
-
96-well filter plates (GF/C)
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand and a high concentration of an unlabeled competitor).
-
Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.
2. [³⁵S]GTPγS Binding Assay
This functional assay measures the G protein activation upon agonist binding to the receptor.
Materials and Reagents:
-
Cell membranes expressing human CB1 or CB2 receptors
-
[³⁵S]GTPγS
-
GDP
-
Test compound (agonist)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
96-well filter plates (GF/C)
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, GDP, and varying concentrations of the test compound.
-
Incubation: Add the cell membrane preparation and pre-incubate at 30°C for 15-30 minutes.
-
Reaction Initiation: Initiate the reaction by adding [³⁵S]GTPγS to each well. Incubate at 30°C for 60 minutes.
-
Filtration and Detection: Terminate the reaction by rapid filtration and wash the filters with ice-cold buffer. Measure the bound radioactivity as described for the radioligand binding assay.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound as a function of the test compound concentration to determine the EC50 (concentration for half-maximal stimulation) and Emax (maximum stimulation) values.
Visualization of the Assay Workflow:
Caption: General experimental workflows for binding and functional assays.
Structure-Activity Relationship (SAR) and Future Perspectives
Currently, there is a lack of comprehensive, publicly available Structure-Activity Relationship (SAR) studies specifically focused on a broad range of this compound derivatives. The utility of this building block appears to be more in its ability to impart favorable physicochemical properties as a whole, rather than being a pharmacophore with finely tunable interactions with a biological target through minor structural modifications.
Future research could focus on systematically exploring the SAR of N-alkylcyclohexylamines by varying the N-alkyl substituent and introducing substituents on the cyclohexyl ring. Such studies, coupled with computational modeling, could elucidate the key structural features required for potent and selective activity at various biological targets.
Conclusion
This compound is a valuable secondary amine building block in medicinal chemistry, prized for the steric bulk and lipophilicity it introduces into molecules. While it is not a prominent feature in currently approved drugs, its application in the synthesis of complex research compounds, such as cannabinoid derivatives, highlights its importance in drug discovery and development. The straightforward synthesis via reductive amination and its utility in forming potent, sterically hindered bases make it a practical and useful tool for medicinal chemists. Further exploration of the SAR of its derivatives may unveil new opportunities for the design of novel therapeutic agents.
References
Methodological & Application
Application Note: Synthesis of N-Isopropylcyclohexylamine via Reductive Amination
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reductive amination is a highly efficient and versatile chemical reaction for the formation of carbon-nitrogen (C-N) bonds, making it a cornerstone in the synthesis of primary, secondary, and tertiary amines.[1][2] This one-pot process, which combines the formation of an imine or iminium ion with its subsequent in-situ reduction, is widely employed in the pharmaceutical and fine chemical industries due to its high atom economy and ability to minimize over-alkylation, a common side reaction in direct alkylation methods.[2][3]
This application note provides a detailed experimental protocol for the synthesis of N-isopropylcyclohexylamine, a secondary amine, from cyclohexanone (B45756) and isopropylamine (B41738). The procedure utilizes sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), a mild and selective reducing agent that is particularly effective for the reductive amination of ketones.[1][2] This reagent offers significant advantages, including high yields, operational simplicity, and tolerance for various functional groups, making it preferable to harsher reducing agents.[2]
Reaction Principle
The synthesis of this compound from cyclohexanone and isopropylamine proceeds in a two-step, one-pot sequence:
-
Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of isopropylamine on the carbonyl carbon of cyclohexanone, forming a hemiaminal intermediate. Under mildly acidic conditions (provided by acetic acid), this intermediate readily dehydrates to form a Schiff base (imine), which is then protonated to generate an electrophilic iminium ion.[1][2][4]
-
In-situ Reduction: The hydride reagent, sodium triacetoxyborohydride, is specifically chosen for its ability to selectively reduce the iminium ion in the presence of the less reactive ketone starting material.[4][5] The hydride attacks the electrophilic carbon of the iminium ion, yielding the final product, this compound.[2]
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocol
This protocol details the procedure for the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Cyclohexanone | C₆H₁₀O | 98.14 | 2.0 g | 20.38 | 1.0 |
| Isopropylamine | C₃H₉N | 59.11 | 1.45 g (2.1 mL) | 24.46 | 1.2 |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | 211.94 | 6.49 g | 30.57 | 1.5 |
| Acetic Acid, Glacial | CH₃COOH | 60.05 | 1.47 g (1.4 mL) | 24.46 | 1.2 |
| Dichloromethane (B109758) (DCM), Anhydrous | CH₂Cl₂ | 84.93 | 80 mL | - | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | - | ~100 mL | - | - |
| Brine (Saturated NaCl) | NaCl | - | ~50 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | As needed | - | - |
Equipment
-
250 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon inlet)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum distillation or flash column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure
-
Reaction Setup: To a clean, dry 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add cyclohexanone (1.0 eq) and anhydrous dichloromethane (80 mL).
-
Amine and Acid Addition: To the stirring solution, add isopropylamine (1.2 eq) via syringe, followed by the dropwise addition of glacial acetic acid (1.2 eq). Stir the resulting mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 15-20 minutes. The addition may be slightly exothermic; a water bath can be used to maintain room temperature if necessary.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the cyclohexanone starting material is consumed. This typically takes 2-6 hours.[1][2]
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. Ensure the aqueous layer is basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with dichloromethane (2 x 40 mL).
-
Drying and Solvent Removal: Combine the organic layers, wash with brine (~50 mL), and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1][2]
-
Purification: Purify the crude oil by vacuum distillation to yield this compound as a colorless to light yellow liquid.[2] Alternatively, flash column chromatography on silica (B1680970) gel can be employed.
Caption: Experimental workflow for the synthesis of this compound.
Data and Expected Results
The following tables summarize the physicochemical properties of the target compound and the typical reaction parameters.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1195-42-2 | [6][7] |
| Molecular Formula | C₉H₁₉N | [7][8] |
| Molecular Weight | 141.25 g/mol | [7] |
| Appearance | Colorless to light yellow liquid | [8] |
| Boiling Point | 60-65 °C / 12 mmHg | [7] |
| Density | 0.859 g/mL at 25 °C | [7] |
| Refractive Index | n20/D 1.448 | [7] |
Table 2: Typical Reaction Parameters and Expected Results
| Parameter | Value / Observation |
| Reaction Time | 2 - 6 hours |
| Reaction Temperature | Room Temperature (20-25 °C) |
| Monitoring | TLC (e.g., 10% Ethyl Acetate in Hexanes) |
| Expected Yield | 80 - 95% (based on analogous reactions) |
| Purity (after purification) | >98% (GC) |
Safety Information
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Cyclohexanone, isopropylamine, and dichloromethane are flammable and/or toxic. Handle with care.
-
Sodium triacetoxyborohydride reacts with water to release flammable gas. Add it slowly and avoid contact with moisture.
-
The quenching step with sodium bicarbonate produces gas (CO₂). Add the solution slowly to control the effervescence.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Cyclohexylisopropylamine | C9H19N | CID 62386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Cyclohexylisopropylamine 98 1195-42-2 [sigmaaldrich.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
Synthesis of N-Isopropylcyclohexylamine via N-alkylation of Cyclohexylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isopropylcyclohexylamine is a secondary amine with applications in various fields of chemical synthesis, including as an intermediate in the preparation of pharmaceuticals and agrochemicals. Its synthesis is a prime example of N-alkylation, a fundamental reaction in organic chemistry for the formation of carbon-nitrogen bonds. This document provides detailed application notes and protocols for the synthesis of this compound through the reductive amination of cyclohexylamine (B46788) with acetone (B3395972). Reductive amination is a highly efficient one-pot method that proceeds through the formation of an intermediate imine or enamine, which is subsequently reduced to the corresponding amine. This method is often preferred over direct alkylation with alkyl halides as it minimizes the risk of over-alkylation, leading to higher yields of the desired secondary amine.
Reaction Principle
The N-alkylation of cyclohexylamine with acetone follows a reductive amination pathway. The reaction is typically carried out in a suitable solvent and in the presence of a reducing agent. The process can be summarized in two key steps that occur in situ:
-
Imine Formation: The primary amine (cyclohexylamine) reacts with the ketone (acetone) to form a Schiff base, which is in equilibrium with its protonated form, the iminium ion. This step is often catalyzed by a weak acid.
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the iminium ion to the final secondary amine product, this compound.
Several reducing agents are suitable for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a preferred choice due to its mildness, selectivity for iminium ions over ketones, and operational simplicity. Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (B1222165) (NaBH₄).
Quantitative Data Summary
The following table summarizes the typical quantitative data for the reductive amination of a cyclic amine with a ketone, based on established protocols for similar reactions.[1] The data presented is for the analogous reaction of cyclopentanone (B42830) with n-butylamine and serves as a representative example.
| Parameter | Value | Reference |
| Reactants | ||
| Cyclohexylamine | 1.0 eq. | Adapted from[1] |
| Acetone | 1.0-1.2 eq. | Adapted from[1] |
| Acetic Acid (catalyst) | 1.0 eq. | Adapted from[1] |
| Reducing Agent | ||
| Sodium Triacetoxyborohydride | 1.5 eq. | [1] |
| Solvent | ||
| 1,2-Dichloroethane (B1671644) (DCE) | ~5 mL per mmol of amine | [1] |
| Reaction Conditions | ||
| Temperature | Room Temperature | [1] |
| Reaction Time | 12-24 hours | [1] |
| Work-up & Purification | ||
| Quenching solution | Saturated aq. NaHCO₃ | [1] |
| Extraction solvent | Dichloromethane (B109758) (DCM) | [1] |
| Purification method | Flash column chromatography or distillation | [1] |
| Expected Yield | >80% (based on analogous reactions) |
Experimental Protocols
This section provides a detailed protocol for the synthesis of this compound via reductive amination.
Materials and Reagents
-
Cyclohexylamine
-
Acetone
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial Acetic Acid
-
1,2-Dichloroethane (DCE), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure
Reaction Setup
-
To a dry round-bottom flask equipped with a magnetic stir bar, add cyclohexylamine (1.0 equivalent).
-
Dissolve the cyclohexylamine in anhydrous 1,2-dichloroethane (DCE) (approximately 5 mL per mmol of cyclohexylamine).
-
Add acetone (1.0-1.2 equivalents) to the solution, followed by the addition of glacial acetic acid (1.0 equivalent).[1]
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.[1]
Reduction
-
Carefully add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in a single portion. A slight exotherm may be observed.[1]
-
Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed. The reaction is typically complete within 12-24 hours.[1]
Work-up
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).[1]
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (1 x 100 mL), followed by brine (1 x 100 mL).[1]
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
Purification
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel or by vacuum distillation to afford the pure this compound.[1]
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for this compound synthesis.
References
Application Notes and Protocols: Preparation of Lithium N-isopropylcyclohexylamide (LICA) from N-Isopropylcyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preparation and use of Lithium N-isopropylcyclohexylamide (LICA), a strong, non-nucleophilic base widely employed in organic synthesis. The following sections detail the necessary reagents, a step-by-step experimental protocol, safety precautions, and key applications.
Introduction
Lithium N-isopropylcyclohexylamide (LICA) is a sterically hindered lithium amide base that is highly valued in organic chemistry for its ability to deprotonate acidic protons without acting as a nucleophile.[1][2][3][4] This property is particularly useful for the formation of enolates from esters and ketones, facilitating subsequent alkylation and condensation reactions.[5] The preparation of LICA is straightforward, involving the reaction of N-isopropylcyclohexylamine with an organolithium reagent, typically n-butyllithium (n-BuLi), in an anhydrous ethereal solvent at low temperatures.
Reagent Information and Properties
Successful preparation of LICA requires careful handling of air- and moisture-sensitive reagents. The properties of the key chemicals are summarized below.
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 1195-42-2 | [6][7] |
| Molecular Formula | C₉H₁₉N | [6][7] |
| Molecular Weight | 141.25 g/mol | [7][8] |
| Appearance | Clear colorless to light yellow liquid | [6][7] |
| Boiling Point | 60-65 °C at 12 mmHg | [7][9] |
| Density | 0.859 g/mL at 25 °C | [7][9] |
| Refractive Index (n20/D) | 1.448 | [7][9] |
Table 2: Properties of n-Butyllithium (1.6 M in hexanes)
| Property | Value | Reference |
| CAS Number | 109-72-8 | [10] |
| Molecular Formula | C₄H₉Li | [10][11] |
| Molecular Weight | 64.06 g/mol | [11] |
| Appearance | Colorless or slightly yellow solution | [10] |
| Key Hazards | Pyrophoric, Reacts violently with water | [10][11][12][13] |
Table 3: Properties of Tetrahydrofuran (B95107) (THF, Anhydrous)
| Property | Value | Reference |
| CAS Number | 109-99-9 | [14] |
| Molecular Formula | C₄H₈O | [14] |
| Molecular Weight | 72.11 g/mol | [14] |
| Boiling Point | 66 °C | [14] |
| Density | 0.889 g/mL at 25 °C | [14] |
| Key Considerations | Must be anhydrous and free of peroxides | [15] |
Experimental Protocol: Preparation of Lithium N-isopropylcyclohexylamide (LICA)
This protocol describes the in situ generation of a solution of LICA in tetrahydrofuran (THF).
3.1. Materials and Equipment
-
This compound (freshly distilled)
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Anhydrous tetrahydrofuran (THF)
-
Two- or three-necked round-bottom flask, oven-dried
-
Septa
-
Syringes and needles
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with a bubbler
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
3.2. Reaction Workflow
Caption: Experimental workflow for the preparation of LICA.
3.3. Step-by-Step Procedure
-
Apparatus Setup: Assemble an oven-dried, two- or three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an inert gas inlet connected to a bubbler. Purge the flask with a steady stream of argon or nitrogen.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF to the flask via a syringe. Subsequently, add freshly distilled this compound to the THF with stirring.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Formation of LICA: Slowly add a solution of n-butyllithium in hexanes dropwise to the cold amine solution via a syringe. The addition should be controlled to maintain the internal temperature below -70 °C. A color change to pale yellow is typically observed.
-
Stirring: After the addition of n-BuLi is complete, stir the solution at -78 °C for an additional 15-30 minutes to ensure complete formation of LICA.[16]
-
Use: The resulting solution of LICA is now ready for use in subsequent reactions. It is typically used in situ without isolation.
Table 4: Example Reagent Quantities for LICA Preparation
| Reagent | Molar Equiv. | Amount | Moles (mmol) | Reference |
| This compound | 1.0 | 0.315 mL | 1.93 | [16] |
| n-Butyllithium (1.6 M in hexanes) | 1.0 | 1.2 mL | 1.92 | [16] |
| Anhydrous THF | - | 2.0 mL | - | [16] |
Reaction Pathway
The formation of LICA is an acid-base reaction where the strongly basic n-butyllithium deprotonates the secondary amine of this compound.
Caption: Reaction scheme for the synthesis of LICA.
Safety Precautions
-
n-Butyllithium: n-BuLi is a pyrophoric liquid that can ignite spontaneously on contact with air.[10][13] It also reacts violently with water and other protic solvents.[11] All manipulations must be carried out under a strict inert atmosphere (argon or nitrogen) using syringe and cannula techniques.[10][17] Personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and appropriate gloves, is mandatory.[12][17]
-
Anhydrous Solvents: Tetrahydrofuran can form explosive peroxides upon storage.[15] It is crucial to use freshly distilled or commercially available anhydrous THF that has been tested for the absence of peroxides.[15]
-
Low Temperatures: Handling cryogenic baths such as dry ice/acetone requires thermal gloves to prevent cold burns.
-
Quenching: Any excess organolithium reagents must be quenched carefully. This is typically done at low temperatures by the slow addition of a protic solvent like isopropanol, followed by water or a saturated aqueous solution of ammonium (B1175870) chloride.
Applications in Organic Synthesis
LICA is a powerful tool for the selective deprotonation of weakly acidic C-H bonds. Its bulky nature prevents it from acting as a nucleophile, making it ideal for several key transformations.
-
Enolate Formation: LICA is widely used to generate enolates from esters, lactones, and other carbonyl compounds where other bases might lead to nucleophilic addition.[5]
-
Alkylation Reactions: The enolates generated using LICA can be readily alkylated with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds.[5]
-
Asymmetric Synthesis: Chiral variants of lithium amides, or the use of LICA in the presence of chiral ligands, can effect enantioselective deprotonations, providing access to chiral building blocks.[18]
-
Elimination Reactions: As a strong, non-nucleophilic base, LICA can be employed to promote elimination reactions to form alkenes.
References
- 1. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Non-nucleophilic_base [chemeurope.com]
- 4. Non-nucleophilic base - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound CAS#: 1195-42-2 [m.chemicalbook.com]
- 8. This compound (CAS 1195-42-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. This compound | 1195-42-2 [chemicalbook.com]
- 10. enhs.uark.edu [enhs.uark.edu]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. chemicalbook.com [chemicalbook.com]
- 14. consolidated-chemical.com [consolidated-chemical.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. prepchem.com [prepchem.com]
- 17. research.uga.edu [research.uga.edu]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Reductive Amination of Cyclohexanone with Isopropylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern organic synthesis, providing a robust and versatile methodology for the formation of carbon-nitrogen bonds. This one-pot reaction, which combines the formation of an imine or iminium ion intermediate with its subsequent reduction, is a highly efficient route to a diverse range of primary, secondary, and tertiary amines. These amine scaffolds are fundamental building blocks in the pharmaceutical industry, featuring prominently in a vast array of active pharmaceutical ingredients (APIs). This application note provides a detailed experimental protocol for the reductive amination of cyclohexanone (B45756) with isopropylamine (B41738) to synthesize N-isopropylcyclohexylamine, a valuable secondary amine intermediate in organic and medicinal chemistry.[1] The protocol described herein is based on established procedures for reductive amination, utilizing a mild and selective reducing agent to ensure high yields and operational simplicity.
Reaction Principle
The reductive amination of cyclohexanone with isopropylamine proceeds in a two-step, one-pot sequence. First, the carbonyl group of cyclohexanone reacts with the primary amine, isopropylamine, under mildly acidic conditions to form a Schiff base (imine) or its protonated form, the iminium ion. This intermediate is then reduced in situ by a hydride-based reducing agent to yield the final product, this compound. The choice of reducing agent is critical to the success of the reaction; mild reducing agents such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they selectively reduce the iminium ion over the starting ketone, thus minimizing the formation of cyclohexanol (B46403) as a byproduct. The reaction is typically carried out in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or methanol.
Signaling Pathway: Reaction Mechanism
Caption: Reaction mechanism of reductive amination.
Experimental Protocols
This protocol details a representative procedure for the reductive amination of cyclohexanone with isopropylamine using sodium triacetoxyborohydride.
Materials and Reagents:
-
Cyclohexanone (Reagent Grade)
-
Isopropylamine (Reagent Grade)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (Reagent Grade)
-
Dichloromethane (DCM), anhydrous (ACS Grade)
-
Acetic Acid, glacial (ACS Grade)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Schlenk line or balloon)
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for fractional distillation
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon or nitrogen, add cyclohexanone (1.0 eq).
-
Solvent and Amine Addition: Dissolve the cyclohexanone in anhydrous dichloromethane (DCM) (approximately 5-10 mL per mmol of cyclohexanone). To this solution, add isopropylamine (1.1 - 1.2 eq) via syringe.
-
Acid Catalyst: Add glacial acetic acid (1.0 - 1.2 eq) to the reaction mixture. Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions over 10-15 minutes. The addition may be slightly exothermic; maintain the temperature with a water bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-12 hours).
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Drying and Solvent Removal: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure. The boiling point of this compound is reported to be 60-65 °C at 12 mmHg.[2]
Experimental Workflow
Caption: Experimental workflow for reductive amination.
Data Presentation
The following table summarizes the key quantitative data for the product, this compound.
| Parameter | Value |
| Physical Properties | |
| Molecular Formula | C₉H₁₉N |
| Molecular Weight | 141.26 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 60-65 °C @ 12 mmHg[2] |
| Density | 0.859 g/mL at 25 °C[2] |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃) | δ (ppm): 2.85-2.95 (m, 1H), 2.40-2.50 (m, 1H), 1.80-1.90 (m, 2H), 1.65-1.75 (m, 2H), 1.55-1.65 (m, 1H), 1.00-1.30 (m, 5H), 1.05 (d, 6H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 55.0, 48.0, 34.0, 26.5, 25.0, 23.0 |
| Purity | |
| Purity (by GC) | >98.0%[3] |
Note: NMR data is representative and may vary slightly based on solvent and instrument.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
Cyclohexanone and isopropylamine are flammable and irritants. Handle with care.
-
Sodium triacetoxyborohydride is a water-sensitive reagent. Handle in a dry environment.
-
The quenching step with sodium bicarbonate should be performed slowly and cautiously to control the release of gas.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
Applications of N-Isopropylcyclohexylamine in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-Isopropylcyclohexylamine, a secondary amine characterized by its bulky cyclohexyl and isopropyl groups, serves as a versatile and valuable building block in modern organic synthesis. Its significant steric hindrance and moderate basicity make it a key reagent in a variety of transformations, ranging from the synthesis of complex natural products and their metabolites to the formation of strong, non-nucleophilic bases and the resolution of chiral compounds. This document provides detailed application notes and experimental protocols for the key uses of this compound, tailored for professionals in research and drug development.
Application 1: Reagent in the Synthesis of Cannabinoid Metabolites
This compound, in the form of its magnesium amide, plays a crucial role as a sterically hindered base in the synthesis of cannabinoids and their derivatives. A notable example is its use in the synthesis of (-)-7-hydroxy-cannabidiol (7-OH-CBD), a major metabolite of cannabidiol (B1668261) (CBD).[1] In this synthesis, the bulky base, prepared in situ from this compound and a Grignard reagent, facilitates the regioselective opening of an epoxide ring.
Experimental Protocol: Synthesis of (-)-7-hydroxy-CBD
This protocol is adapted from the synthetic strategy reported by Mechoulam and coworkers.[1]
Reaction Scheme:
References
Application Notes and Protocols for N-Isopropylcyclohexylamine in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of N-Isopropylcyclohexylamine as a versatile reagent in the synthesis of pharmaceutical intermediates. The focus is on its application in the preparation of precursors for targeted therapies, particularly kinase inhibitors.
Introduction
This compound is a secondary amine that serves as a valuable building block in organic synthesis. Its sterically hindered nature makes it a useful component in the construction of complex molecular architectures found in active pharmaceutical ingredients (APIs). A primary application of this reagent is in reductive amination and nucleophilic substitution reactions to introduce the N-isopropylcyclohexyl moiety into target molecules. This group can impart desirable pharmacokinetic properties to a drug candidate, such as improved metabolic stability and target binding affinity.
Application Highlight: Synthesis of a Pyrazolopyrimidine-based Mer Kinase Inhibitor Intermediate
A key application of an this compound-derived intermediate is in the synthesis of potent and selective Mer tyrosine kinase (MerTK) inhibitors. MerTK is a promising target in oncology, and its inhibition can reduce cancer cell survival and modulate the innate immune response. The pyrazolo[3,4-d]pyrimidine scaffold is a common core structure for kinase inhibitors.
Experimental Protocol: Synthesis of a Key Intermediate for UNC2250 (A Mer Kinase Inhibitor)
This protocol details the synthesis of a crucial intermediate for the Mer kinase inhibitor, UNC2250. The synthesis involves the reaction of a pyrazolopyrimidine core with a derivative of this compound.
Reaction Scheme:
Materials:
| Reagent/Material | Grade |
| 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine | ≥98% |
| trans-4-(Isopropylamino)cyclohexanol | ≥97% |
| Sodium hydride (NaH), 60% dispersion in mineral oil | Reagent grade |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% |
| Ethyl acetate (B1210297) (EtOAc) | ACS grade |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | |
| Brine | |
| Anhydrous magnesium sulfate (B86663) (MgSO₄) | |
| Silica (B1680970) gel | 230-400 mesh |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous N,N-Dimethylformamide (DMF).
-
Addition of Amine: Add trans-4-(isopropylamino)cyclohexanol (1.2 equivalents) to the DMF.
-
Deprotonation: Cool the mixture to 0 °C and add sodium hydride (1.3 equivalents) portion-wise. Stir the mixture at room temperature for 30 minutes.
-
Addition of Pyrazolopyrimidine: Add 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Work-up: Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary:
| Intermediate | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) |
| UNC2250 Intermediate | 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine, trans-4-(Isopropylamino)cyclohexanol | NaH | DMF | 12 h | 80 °C | Not specified | >95 (by LC/MS)[1] |
Note: While a specific yield is not provided in the available literature, this reaction is a standard nucleophilic aromatic substitution that typically proceeds in good to excellent yields.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the synthesis and purification of the pyrazolopyrimidine intermediate.
Conclusion
This compound and its derivatives are valuable reagents for introducing the N-isopropylcyclohexyl moiety into pharmaceutical intermediates. This functional group can be crucial for achieving the desired pharmacological profile of a drug candidate. The provided protocol for the synthesis of a Mer kinase inhibitor intermediate illustrates a practical application of this reagent in modern drug discovery. The straightforward reaction conditions and potential for high yields make this a reliable method for accessing complex molecular scaffolds. Researchers and drug development professionals can utilize this information to design and synthesize novel therapeutic agents.
References
Application Notes and Protocols: Synthesis of N-Isopropylcyclohexylamine via Reductive Amination using Sodium Cyanoborohydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of N-Isopropylcyclohexylamine through the reductive amination of cyclohexanone (B45756) with isopropylamine (B41738), utilizing sodium cyanoborohydride as the reducing agent. This method offers a reliable and selective one-pot procedure for the preparation of this secondary amine, which is a valuable building block in pharmaceutical and chemical synthesis. The protocol includes reagent quantities, reaction conditions, work-up, purification procedures, and expected outcomes. Additionally, this document presents a summary of quantitative data and a visual representation of the experimental workflow.
Introduction
Reductive amination is a cornerstone of amine synthesis in organic chemistry, valued for its efficiency and selectivity. The reaction proceeds through the formation of an iminium ion intermediate from a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine. Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent for this transformation due to its mild nature and its chemoselectivity for the protonated imine (iminium ion) over the starting ketone or aldehyde.[1][2][3] This selectivity is attributed to the electron-withdrawing cyano group, which moderates the reactivity of the borohydride.[1] The reaction is typically performed under mildly acidic conditions (pH 4-7) to facilitate the formation of the iminium ion intermediate.[4]
This protocol details the synthesis of this compound, a secondary amine with applications in the synthesis of various biologically active molecules.
Signaling Pathway and Experimental Workflow
The synthesis of this compound via reductive amination follows a two-step sequence in a single reaction vessel. First, cyclohexanone reacts with isopropylamine to form an iminium ion intermediate. Subsequently, sodium cyanoborohydride selectively reduces the iminium ion to yield the final product, this compound.
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from a similar, well-established procedure for the synthesis of N,N-dimethylcyclohexylamine.[5]
Materials and Reagents:
-
Cyclohexanone (C₆H₁₀O)
-
Isopropylamine (C₃H₉N)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Methanol (CH₃OH)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl ether (C₄H₁₀O)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)
-
Hydrochloric acid (HCl), 6 M (for testing)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Distillation apparatus
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexanone (1.0 eq) and isopropylamine (1.2 eq) in methanol. Stir the solution at room temperature for 15-20 minutes to facilitate the formation of the iminium ion intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. In a separate flask, prepare a solution of sodium cyanoborohydride (1.5 eq) in a minimal amount of methanol. Add the sodium cyanoborohydride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature below 20°C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (cyclohexanone) is consumed. The reaction is typically complete within 2-4 hours.[6]
-
Work-up:
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. Ensure the pH of the aqueous layer is basic (pH > 8).[6]
-
Reduce the volume of the mixture using a rotary evaporator to remove most of the methanol.
-
Transfer the resulting aqueous slurry to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
-
Purification:
-
Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
The crude product can be purified by vacuum distillation to yield this compound as a colorless oil.[6]
-
Safety Precautions:
-
Sodium cyanoborohydride is toxic and should be handled with care in a well-ventilated fume hood.
-
Contact of sodium cyanoborohydride with strong acids can liberate highly toxic hydrogen cyanide gas.[7]
-
Isopropylamine and diethyl ether are flammable and should be handled away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Cyclohexanone (MW: 98.14 g/mol ) | 1.0 eq | [5] |
| Isopropylamine (MW: 59.11 g/mol ) | 1.2 eq | Adapted from[5] |
| Sodium Cyanoborohydride (MW: 62.84 g/mol ) | 1.5 eq | Adapted from[5] |
| Product | ||
| This compound (MW: 141.25 g/mol ) | [8] | |
| Expected Yield | 50-60% | Estimated based on[5] |
| Purity | >98.0% (GC) | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
Conclusion
The reductive amination of cyclohexanone with isopropylamine using sodium cyanoborohydride is an effective method for the synthesis of this compound. The procedure is straightforward, proceeds under mild conditions, and provides the desired product in good yield and high purity after purification. The provided protocol offers a reliable starting point for researchers requiring this important synthetic intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. US3850760A - Separation of isopropyl-amines by plural stage distillation - Google Patents [patents.google.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Cyclohexylisopropylamine | C9H19N | CID 62386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [webbook.nist.gov]
Application Notes and Protocols: The Role of N-Isopropylcyclohexylamine in the Synthesis of 7-hydroxy Cannabidiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview of the synthesis of 7-hydroxy cannabidiol (B1668261) (7-OH-CBD), a significant metabolite of cannabidiol (CBD), with a specific focus on the pivotal role of N-Isopropylcyclohexylamine. This document outlines the synthetic pathway, experimental protocols, and the biological relevance of 7-OH-CBD. The synthesis involves a key step of regioselective epoxide ring-opening facilitated by a Hauser base, generated in situ from this compound and methylmagnesium bromide. Detailed methodologies for the synthesis, purification, and characterization of the intermediates and the final product are provided. Furthermore, the known biological signaling pathways of CBD and its metabolites are discussed to provide context for the importance of synthesizing 7-OH-CBD for further pharmacological studies.
Introduction
Cannabidiol (CBD) is a non-psychoactive phytocannabinoid from the Cannabis sativa plant that has garnered significant interest for its therapeutic potential in a variety of disorders, including epilepsy, anxiety, and inflammation.[1] Upon administration, CBD is metabolized in the liver, primarily by cytochrome P450 enzymes, with CYP2C19 being a key enzyme in the formation of 7-hydroxy cannabidiol (7-OH-CBD).[2] 7-OH-CBD is an active metabolite that has been shown to possess anticonvulsant properties similar to its parent compound.[2] Notably, 7-OH-CBD also acts as a non-competitive negative allosteric modulator of the cannabinoid type 1 (CB1) receptor, which may contribute to its pharmacological profile and distinguishes it from CBD.[2]
The synthesis of 7-OH-CBD is crucial for advancing our understanding of its pharmacological effects and for conducting preclinical and clinical studies. One of the initial and key total syntheses of 7-OH-CBD was reported by Tchilibon and Mechoulam in 2000.[3] A critical step in this multi-step synthesis involves the regioselective opening of an epoxide intermediate to yield an allylic alcohol, a transformation efficiently achieved through the use of a bulky, non-nucleophilic Hauser base. This application note focuses on the preparation and application of this Hauser base, which is generated from this compound.
Synthesis of 7-hydroxy Cannabidiol
The synthesis of 7-OH-CBD from CBD is a multi-step process that involves protection of the phenolic hydroxyl groups, epoxidation of the exocyclic double bond, and subsequent regioselective ring-opening of the epoxide. The key transformation involving this compound is the base-mediated opening of the epoxide ring.
Overall Synthesis Workflow
The synthetic route from CBD to 7-OH-CBD can be summarized in the following key stages:
-
Protection of Phenolic Hydroxyls: The two phenolic hydroxyl groups of CBD are protected to prevent unwanted side reactions in subsequent steps.
-
Epoxidation: The exocyclic double bond of the protected CBD is selectively epoxidized.
-
Regioselective Epoxide Ring-Opening: The epoxide ring is opened to introduce a hydroxyl group at the 7-position. This is the critical step where this compound is utilized.
-
Deprotection: The protecting groups on the phenolic hydroxyls are removed to yield 7-hydroxy cannabidiol.
References
Application Notes and Protocols for Quantifying N-Isopropylcyclohexylamine Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isopropylcyclohexylamine is a secondary amine utilized as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are essential for accurately quantifying the purity of this compound and for identifying and controlling any potential impurities.
This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound purity using two primary analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. These methods are widely used in the pharmaceutical industry for their accuracy, precision, and robustness.
Analytical Methods Overview
The selection of an appropriate analytical method depends on various factors, including the volatility of the analyte and potential impurities, the presence of chromophores, and the desired level of sensitivity.
-
Gas Chromatography (GC-FID): This technique is well-suited for the analysis of volatile and semi-volatile compounds like this compound. Separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. Due to the basic nature of amines, which can cause peak tailing and poor reproducibility, the use of a base-deactivated GC column is crucial for obtaining symmetrical peaks and accurate quantification.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful technique for separating compounds based on their hydrophobicity. While this compound lacks a strong UV chromophore, it can be detected at lower wavelengths. For enhanced sensitivity, pre-column derivatization with a UV-absorbing agent can be employed, although this protocol will focus on direct UV detection for simplicity. This method is particularly useful for identifying non-volatile impurities that would not be amenable to GC analysis.
Experimental Workflows
Caption: Workflow for GC-FID Purity Analysis.
Caption: Workflow for RP-HPLC Purity Analysis.
Experimental Protocols
Protocol 1: Purity Determination by Gas Chromatography (GC-FID)
This protocol outlines a GC-FID method for the quantification of this compound purity. A base-deactivated column is employed to ensure optimal peak shape and accuracy.
1. Materials and Reagents
-
This compound reference standard (≥99.5% purity)
-
This compound sample for analysis
-
Methanol (B129727), HPLC grade or equivalent
-
Helium, carrier gas (99.999% purity)
-
Hydrogen, FID fuel gas (99.999% purity)
-
Air, FID oxidizer (zero grade)
-
Volumetric flasks and pipettes
-
GC vials with caps
-
0.45 µm syringe filters
2. Instrumentation
-
Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).
-
GC column: Agilent CP-Volamine (30 m x 0.32 mm, 5 µm film thickness) or equivalent base-deactivated column.
3. GC-FID Conditions
| Parameter | Setting |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 2.0 mL/min (Constant Flow) |
| Oven Program | Initial: 60 °C (hold 2 min) |
| Ramp: 10 °C/min to 250 °C | |
| Final Hold: 250 °C (hold 5 min) | |
| Detector | FID |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
4. Sample and Standard Preparation
-
Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with methanol to cover a suitable concentration range (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Sample Solution: Accurately weigh a known amount of the this compound sample into a volumetric flask and dilute with methanol to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter into GC vials before analysis.
5. Data Analysis
-
The purity of the sample is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak).
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Protocol 2: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
This protocol describes an RP-HPLC method with UV detection for the purity assessment of this compound.[1]
1. Materials and Reagents
-
This compound reference standard (≥99.5% purity)
-
This compound sample for analysis
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Phosphoric acid, analytical grade
-
Volumetric flasks and pipettes
-
HPLC vials with caps
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
HPLC Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Newcrom R1).[2]
3. HPLC Conditions
| Parameter | Setting |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B to 30% A / 70% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
4. Sample and Standard Preparation
-
Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Phosphoric Acid).
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase to cover a suitable concentration range (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mg/mL).
-
Sample Solution: Accurately weigh a known amount of the this compound sample into a volumetric flask and dilute with the initial mobile phase to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter into HPLC vials before analysis.
5. Data Analysis
-
The purity of the sample is determined by calculating the area percentage of the this compound peak relative to the total area of all detected peaks.
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Data Presentation and Comparison
The following tables summarize representative quantitative data for the analysis of this compound using the described methods. These values are based on typical performance characteristics for the analysis of secondary amines and should be verified during method validation in your laboratory.
Table 1: Quantitative Purity Data
| Analytical Method | Purity (% Area) | Major Impurity 1 (%) | Major Impurity 2 (%) |
| GC-FID | 99.2 | 0.3 (Unidentified) | 0.2 (Unidentified) |
| RP-HPLC | 99.1 | 0.4 (Unidentified) | 0.2 (Unidentified) |
Table 2: Method Validation Parameters (Representative Data)
| Parameter | GC-FID | RP-HPLC | Acceptance Criteria |
| Linearity (R²) | > 0.999 | > 0.999 | ≥ 0.995 |
| Precision (RSD%) | < 1.5% | < 2.0% | ≤ 2.0% for assay |
| Accuracy (Recovery %) | 98 - 102% | 97 - 103% | 98.0% to 102.0% |
| LOD (µg/mL) | ~1 | ~5 | Reportable |
| LOQ (µg/mL) | ~3 | ~15 | Reportable |
LOD: Limit of Detection, LOQ: Limit of Quantitation, RSD: Relative Standard Deviation. Acceptance criteria are based on typical pharmaceutical industry standards.
Conclusion
Both GC-FID and RP-HPLC are suitable and reliable methods for the quantitative determination of this compound purity. The GC-FID method offers high sensitivity for volatile impurities, while the RP-HPLC method is advantageous for analyzing non-volatile components. The choice of method will depend on the specific requirements of the analysis and the potential impurity profile of the sample. For comprehensive purity analysis, employing both techniques as orthogonal methods is recommended to ensure a complete impurity profile. The provided protocols serve as a robust starting point for method implementation and should be fully validated according to ICH guidelines before routine use in a quality control environment.
References
Application Notes for the Gas Chromatographic Analysis of N-Isopropylcyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isopropylcyclohexylamine (CAS No. 1195-42-2) is a secondary amine used as a building block in the synthesis of various chemical compounds, including active pharmaceutical ingredients (APIs).[1] Accurate and robust analytical methods are crucial for its quantification to ensure quality control, monitor reaction progress, and assess purity. Gas chromatography (GC) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.
This document provides detailed application notes and protocols for the determination of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the amine functional group, which can lead to peak tailing and poor chromatographic performance, two approaches are presented: direct analysis on a specialized base-deactivated column and analysis following derivatization to enhance volatility and improve peak shape.
Analytical Challenges and Solutions
The primary challenge in the GC analysis of amines is their tendency to interact with active sites (silanol groups) on standard silica-based columns and inlet liners. This interaction leads to asymmetric peak shapes (tailing), poor reproducibility, and potential loss of the analyte.
Solutions:
-
Base-Deactivated Columns: The use of capillary columns specifically designed for amine analysis, which have a surface treatment to mask active sites, is highly recommended for direct analysis.
-
Derivatization: Converting the polar N-H group into a less polar, more volatile derivative can significantly improve chromatographic performance. This is a common strategy to achieve sharper peaks and lower detection limits.[2]
Protocol 1: Direct Analysis by GC-FID
This protocol is suitable for the routine analysis of this compound in relatively clean sample matrices where high sensitivity is not the primary requirement.
Experimental Protocol
1. Materials and Reagents
-
This compound standard (≥99% purity)
-
Methanol (B129727) (HPLC or GC grade)
-
Volumetric flasks and pipettes
-
0.45 µm PTFE syringe filters
-
GC vials with septa
2. Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with methanol.
3. Sample Preparation
-
Accurately weigh or pipette a known amount of the sample into a volumetric flask.
-
Dilute the sample with methanol to bring the concentration of this compound within the calibration range.
-
Filter the diluted sample through a 0.45 µm PTFE syringe filter into a GC vial.
4. GC-FID Operating Conditions
| Parameter | Value |
| Column | Agilent J&W CP-Volamine (30 m x 0.32 mm ID, 5 µm film thickness) or equivalent base-deactivated column |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Split Ratio | 20:1 |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min (constant flow) |
| Oven Program | Initial: 70 °C (hold 2 min), Ramp: 15 °C/min to 240 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (He) | 25 mL/min |
Quantitative Data Summary (Representative)
The following table presents typical performance data for the direct GC-FID analysis of a secondary amine. This data should be verified during method validation.
Table 1: Calibration and Performance Data (Direct GC-FID)
| Parameter | Representative Value |
| Retention Time (RT) | ~8.5 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD, n=6) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Protocol 2: Analysis by GC-MS with Derivatization
This protocol is recommended for trace-level analysis or for complex matrices where enhanced selectivity and sensitivity are required. Derivatization with Pentafluorobenzoyl chloride (PFBC) creates a stable, electron-capturing derivative suitable for GC-MS analysis.
Experimental Protocol
1. Materials and Reagents
-
All reagents from Protocol 1
-
Dichloromethane (HPLC or GC grade)
-
Pentafluorobenzoyl chloride (PFBC)
-
0.5 M Sodium bicarbonate buffer (pH 9.0)
-
Anhydrous sodium sulfate (B86663)
2. Standard and Sample Preparation
-
Prepare diluted standards and samples in methanol as described in Protocol 1.
3. Derivatization Procedure
-
To 1 mL of the diluted sample or standard in a glass vial, add 2 mL of 0.5 M sodium bicarbonate buffer.
-
Add 1 mL of a 10% (v/v) solution of pentafluorobenzoyl chloride in dichloromethane.
-
Cap the vial and vortex for 2 minutes.
-
Allow the layers to separate.
-
Transfer the lower organic layer (dichloromethane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the dried organic layer to a GC vial for analysis.[3]
4. GC-MS Operating Conditions
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector | Split/Splitless |
| Injector Temperature | 280 °C |
| Split Ratio | 10:1 (can be adjusted to splitless for trace analysis) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 20 °C/min to 300 °C (hold 5 min) |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Mode | Full Scan (m/z 50-500) or Selected Ion Monitoring (SIM) for higher sensitivity |
Quantitative Data Summary (Representative)
The following table presents typical performance data for the GC-MS analysis of a derivatized secondary amine. This data should be verified during method validation.
Table 2: Calibration and Performance Data (GC-MS with Derivatization)
| Parameter | Representative Value |
| Retention Time (RT) of Derivative | ~10.2 min |
| Characteristic m/z ions | To be determined from the mass spectrum of the derivative |
| Linearity Range | 0.05 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.05 µg/mL |
| Precision (%RSD, n=6) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Visualizations
References
Handling and storage procedures for N-Isopropylcyclohexylamine in the lab
For Researchers, Scientists, and Drug Development Professionals
1. Introduction
N-Isopropylcyclohexylamine is a flammable, corrosive, and irritating organic compound utilized in various chemical syntheses.[1][2] This document provides detailed procedures for its safe handling and storage in a laboratory setting to minimize risks to personnel and the environment. Adherence to these protocols is crucial for maintaining a safe research environment.
2. Hazard Identification and Safety Precautions
This compound is classified as a hazardous chemical.[1] It is a flammable liquid and vapor, can cause severe skin burns and eye damage, and may lead to respiratory irritation.[1][3]
Key Hazards:
-
Flammability: Flammable liquid and vapor.[1]
-
Corrosivity: Causes severe skin burns and eye damage.[1]
Safety Precautions:
-
Work in a well-ventilated area, preferably a chemical fume hood.[1]
-
Keep away from open flames, hot surfaces, and other sources of ignition.[1][2]
-
Use only non-sparking tools and explosion-proof equipment.[1][5]
-
Take precautionary measures against static discharge.[2]
-
Ensure eyewash stations and safety showers are readily accessible.[1]
3. Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.[4]
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[2][4]
-
Skin Protection:
-
Respiratory Protection: If working outside a fume hood or if exposure limits are likely to be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter.[1]
4. Storage Procedures
Proper storage is essential to prevent accidents and maintain the chemical's integrity.
-
General Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][4][6]
-
Segregation: Store in a designated flammables area, away from incompatible materials.[1]
-
Incompatible Materials: Avoid storage with acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide (CO2).[1]
-
Container Handling: Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2][4]
5. Quantitative Data
| Property | Value | Source |
| Molecular Formula | C9H19N | [7][8] |
| Molecular Weight | 141.25 g/mol | [3][6][8] |
| Appearance | Colorless to light yellow liquid | [6][7] |
| Boiling Point | 175 °C / 347 °F @ 760 mmHg | [1] |
| 60-65 °C @ 12 mmHg | [6] | |
| Flash Point | 33 °C / 91.4 °F | [1] |
| 46 °C / 114.8 °F (closed cup) | ||
| Density | 0.850 - 0.859 g/mL at 25 °C | [1][6] |
| Refractive Index | n20/D 1.448 | [6] |
| CAS Number | 1195-42-2 | [6][7][8] |
6. Experimental Protocol: General Reaction Setup
This protocol outlines a general procedure for using this compound as a reagent in a chemical reaction.
Materials:
-
This compound
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus (e.g., magnetic stirrer and stir bar)
-
Inert gas supply (e.g., nitrogen or argon)
-
Addition funnel (if required)
-
Condenser (if refluxing)
-
Heating/cooling bath
-
Appropriate solvents and other reagents
Procedure:
-
Preparation:
-
Ensure the fume hood is operational and the sash is at the appropriate height.
-
Don the required personal protective equipment (gloves, safety goggles, face shield, lab coat).
-
Assemble the reaction glassware, ensuring all joints are properly sealed.
-
Purge the reaction vessel with an inert gas.
-
-
Reagent Addition:
-
Carefully measure the required amount of this compound in the fume hood.
-
If adding to the reaction vessel, do so slowly and carefully, preferably via a syringe or addition funnel.
-
Rinse any transfer equipment with a small amount of solvent to ensure complete transfer.
-
-
Reaction:
-
Commence stirring and adjust the temperature as required by the specific reaction conditions.
-
Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS).
-
-
Work-up and Quenching:
-
Upon completion, cool the reaction mixture to a safe temperature.
-
Carefully and slowly quench the reaction with an appropriate reagent, being mindful of any potential exothermic processes.
-
-
Spill and Waste Disposal:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[9]
-
For larger spills, evacuate the area and follow emergency procedures.
-
Dispose of all waste, including empty containers, in accordance with local, state, and federal regulations.[1] Unused product should be disposed of as hazardous waste.[2]
-
7. Visual Workflow for Handling and Storage
Caption: Workflow for Safe Handling and Storage of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Cyclohexylisopropylamine | C9H19N | CID 62386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound CAS#: 1195-42-2 [m.chemicalbook.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound (CAS 1195-42-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. echemi.com [echemi.com]
Application Notes and Protocols: The Role of N-Isopropylcyclohexylamine in Amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isopropylcyclohexylamine is a secondary amine that serves as a valuable building block in organic synthesis. Its structure, featuring a bulky cyclohexyl group and an isopropyl group attached to the nitrogen atom, imparts specific steric and lipophilic properties that are leveraged in the development of more complex molecules. While it is a versatile intermediate, its primary role is not as a direct precursor for the synthesis of primary amines. This document provides a detailed overview of the synthesis of this compound itself and clarifies its applications, alongside standard, reliable protocols for the synthesis of primary amines.
Synthesis of this compound via Reductive Amination
The most common and efficient method for synthesizing this compound is the reductive amination of cyclohexanone (B45756) with isopropylamine (B41738). This one-pot reaction involves the formation of an intermediate imine (or iminium ion) which is then reduced in situ to the final secondary amine product.
Reaction Pathway
The synthesis proceeds in two main steps within a single reaction mixture:
-
Imine Formation: The nucleophilic isopropylamine attacks the electrophilic carbonyl carbon of cyclohexanone to form a hemiaminal intermediate. This intermediate subsequently dehydrates to form an imine.
-
Reduction: A reducing agent present in the mixture selectively reduces the carbon-nitrogen double bond of the imine to a single bond, yielding this compound.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometric Ratio |
| Cyclohexanone | C₆H₁₀O | 98.14 | 10.0 g | 101.9 | 1.0 |
| Isopropylamine | C₃H₉N | 59.11 | 7.2 g | 121.8 | 1.2 |
| Sodium triacetoxyborohydride (B8407120) | NaBH(OAc)₃ | 211.94 | 28.0 g | 132.1 | 1.3 |
| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - | - |
| Saturated aq. NaHCO₃ | - | - | 150 mL | - | - |
| Anhydrous MgSO₄ | - | - | - | - | - |
Procedure
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (10.0 g, 101.9 mmol) and dichloromethane (200 mL).
-
Addition of Amine: Add isopropylamine (7.2 g, 121.8 mmol) to the solution and stir for 15 minutes at room temperature.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (28.0 g, 132.1 mmol) to the stirred solution in portions over 20-30 minutes. An ice bath can be used to control any exothermic reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the cyclohexanone is consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (~150 mL) until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and then extract the aqueous layer twice with dichloromethane (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (B86663) (MgSO₄). Filter the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless oil.
Expected Yield and Purity
| Parameter | Value |
| Typical Yield | 80-95% |
| Purity (by GC) | >98% |
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Use of this compound in Further Synthesis
As a secondary amine, this compound is a nucleophile and can be used to synthesize tertiary amines through N-alkylation or other coupling reactions. It is not, however, a practical starting material for the synthesis of primary amines. This would necessitate the selective cleavage of either the N-isopropyl or N-cyclohexyl bond, which is a non-trivial synthetic challenge that often requires harsh conditions and can lead to a mixture of products.
Caption: Synthetic utility of this compound.
Standard Protocols for the Synthesis of Primary Amines
For researchers aiming to synthesize primary amines, several robust and well-established methods are available. Below are protocols for some of the most common and reliable approaches.
Reductive Amination of Aldehydes and Ketones with Ammonia (B1221849)
This method is analogous to the synthesis of this compound but uses ammonia as the nitrogen source to yield primary amines.
General Reaction Scheme:
R-CO-R' + NH₃ + [Reducing Agent] → R-CH(NH₂)-R'
Experimental Protocol: Synthesis of Cyclohexylamine (B46788)
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometric Ratio |
| Cyclohexanone | C₆H₁₀O | 98.14 | 10.0 g | 101.9 | 1.0 |
| Ammonia | NH₃ | 17.03 | Excess | - | - |
| Raney Nickel | - | - | ~1 g | - | Catalyst |
| Ethanol (B145695) | C₂H₅OH | 46.07 | 150 mL | - | - |
| Hydrogen Gas | H₂ | 2.02 | 50 psi | - | - |
Procedure
-
Reaction Setup: In a high-pressure reactor (Parr hydrogenator), combine cyclohexanone (10.0 g, 101.9 mmol), ethanol (150 mL), and Raney Nickel (~1 g, as a slurry in ethanol).
-
Ammonia Addition: Cool the reactor in an ice bath and saturate the solution with ammonia gas.
-
Hydrogenation: Seal the reactor, pressurize with hydrogen gas to 50 psi, and heat to 60-80°C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. Once the pressure stabilizes, the reaction is complete.
-
Work-up: Cool the reactor, carefully vent the excess pressure, and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Remove the solvent by distillation. The resulting crude cyclohexylamine can be purified by fractional distillation.
Gabriel Synthesis
The Gabriel synthesis is a classic method that avoids the over-alkylation common in direct alkylation with ammonia. It uses phthalimide (B116566) as an ammonia surrogate.
Reaction Pathway
-
Alkylation: Potassium phthalimide is reacted with a primary alkyl halide.
-
Hydrolysis: The resulting N-alkylphthalimide is cleaved, typically with hydrazine (B178648) or strong acid/base, to release the primary amine.
Caption: The Gabriel synthesis pathway for primary amines.
Experimental Protocol: Synthesis of Benzylamine (B48309)
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometric Ratio |
| Potassium Phthalimide | C₈H₄KNO₂ | 185.22 | 18.5 g | 100 | 1.0 |
| Benzyl (B1604629) Chloride | C₇H₇Cl | 126.58 | 12.7 g | 100 | 1.0 |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - | - |
| Hydrazine Monohydrate | N₂H₄·H₂O | 50.06 | 5.5 g | 110 | 1.1 |
| Ethanol | C₂H₅OH | 46.07 | 100 mL | - | - |
Procedure
-
Alkylation: Dissolve potassium phthalimide (18.5 g, 100 mmol) in DMF (100 mL) in a round-bottom flask. Add benzyl chloride (12.7 g, 100 mmol) and heat the mixture at 80-90°C for 2 hours.
-
Isolation of Intermediate: Cool the reaction mixture and pour it into 400 mL of cold water. The solid N-benzylphthalimide will precipitate. Filter, wash with water, and dry.
-
Cleavage: Suspend the N-benzylphthalimide in ethanol (100 mL) and add hydrazine monohydrate (5.5 g, 110 mmol). Reflux the mixture for 1-2 hours, during which a thick precipitate of phthalhydrazide will form.
-
Work-up: Cool the mixture, add 100 mL of 2M HCl, and filter to remove the phthalhydrazide.
-
Purification: Basify the filtrate with aqueous NaOH and extract the benzylamine with diethyl ether. Dry the ether extracts, remove the solvent, and purify by distillation.
Conclusion
This compound is a valuable secondary amine, readily synthesized by the reductive amination of cyclohexanone. Its primary utility lies in its role as a building block for more complex secondary and tertiary amines. It is not a conventional starting material for the synthesis of primary amines due to the difficulty of selective dealkylation. For the synthesis of primary amines, researchers should employ established and reliable methods such as the reductive amination of carbonyls with ammonia, the Gabriel synthesis, or the reduction of nitriles, azides, or amides.
Troubleshooting & Optimization
Technical Support Center: N-Isopropylcyclohexylamine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-Isopropylcyclohexylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Reductive Amination: This is a one-pot reaction involving the condensation of cyclohexanone (B45756) with isopropylamine (B41738) to form an imine intermediate, which is then reduced in situ to the final secondary amine. This method is often favored for its efficiency and high selectivity.
-
N-Alkylation of Cyclohexylamine (B46788): This method involves the direct alkylation of cyclohexylamine with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-chloropropane) in the presence of a base. While a straightforward approach, it can be prone to over-alkylation.
Q2: What are the typical side reactions to be aware of during the synthesis?
A2: The primary side reaction of concern is over-alkylation , leading to the formation of the tertiary amine, N,N-diisopropylcyclohexylamine. This is more common in the N-alkylation method but can also occur during reductive amination if the newly formed secondary amine is more nucleophilic than the starting isopropylamine. Another potential side reaction in reductive amination is the reduction of the starting cyclohexanone to cyclohexanol (B46403) if a strong, non-selective reducing agent is used.
Q3: What are the common impurities found in crude this compound?
A3: Common impurities include:
-
Unreacted starting materials (cyclohexanone, isopropylamine, or cyclohexylamine).
-
The over-alkylation byproduct, N,N-diisopropylcyclohexylamine.
-
Cyclohexanol, if reductive amination is performed with a non-selective reducing agent.
-
The intermediate imine from incomplete reduction in the reductive amination process.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, you can spot the starting materials and the reaction mixture on a plate and observe the disappearance of the starting materials and the appearance of the product spot.
Troubleshooting Guides
Issue 1: Low Yield in Reductive Amination Synthesis
Q: My reductive amination of cyclohexanone and isopropylamine is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in reductive amination can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow: Low Yield in Reductive Amination
Caption: Troubleshooting workflow for low yield in reductive amination.
Detailed Solutions:
-
Incomplete Imine Formation: The formation of the imine intermediate is an equilibrium process.
-
pH Control: The reaction is often acid-catalyzed. Maintain a pH between 4 and 6 to facilitate imine formation without deactivating the amine.[1][2]
-
Water Removal: The formation of the imine releases water. The use of a dehydrating agent like molecular sieves can shift the equilibrium towards the imine.
-
-
Reducing Agent Issues:
-
Activity: Ensure your reducing agent is fresh and active.
-
Selectivity: Strong reducing agents like sodium borohydride (B1222165) (NaBH₄) can reduce the starting cyclohexanone to cyclohexanol. It is often better to use a milder, more selective reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion over the ketone.[2]
-
-
Reaction Conditions:
-
Stoichiometry: Ensure the correct molar ratios of reactants. A slight excess of the amine can sometimes be beneficial.
-
Solvent: The choice of solvent can impact the reaction. Dichloromethane (DCM) or methanol (B129727) are commonly used.
-
Temperature: While many reductive aminations proceed at room temperature, gentle heating may be required for less reactive substrates.
-
Issue 2: Presence of Over-alkylation Byproduct (N,N-diisopropylcyclohexylamine)
Q: I am observing a significant amount of the tertiary amine byproduct in my reaction mixture. How can I minimize its formation?
A: Over-alkylation occurs when the product, this compound, reacts further with the alkylating agent or the ketone.
Strategies to Minimize Over-alkylation:
-
Adjust Stoichiometry:
-
N-Alkylation: Use a molar excess of cyclohexylamine relative to the isopropyl halide. This increases the probability of the isopropyl halide reacting with the primary amine rather than the secondary amine product.
-
Reductive Amination: Use a stoichiometric amount of isopropylamine or a slight excess of cyclohexanone.
-
-
Slow Addition: Add the alkylating agent (in N-alkylation) or the reducing agent (in reductive amination) slowly to the reaction mixture. This helps to maintain a low concentration of the reactive species and can favor the desired mono-alkylation.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of the second alkylation more than the first.
Issue 3: Incomplete Reaction
Q: My reaction has stopped, and I still have a significant amount of starting material remaining. What should I do?
A: An incomplete reaction can be due to several factors.
Troubleshooting Incomplete Reactions:
-
Catalyst/Reagent Activity: If using a catalyst (e.g., Pd/C for catalytic hydrogenation), ensure it is active. For reductive amination, verify the activity of your reducing agent.
-
Reaction Time and Temperature: The reaction may simply require more time or a higher temperature to go to completion. Monitor the reaction over a longer period or try gentle heating.
-
Inhibitors: Ensure your reagents and solvent are pure and free from any substances that could inhibit the reaction. For instance, some palladium catalysts are sensitive to air and moisture.[3]
Experimental Protocols
Protocol 1: Reductive Amination of Cyclohexanone with Isopropylamine
This protocol utilizes sodium triacetoxyborohydride as the reducing agent.
Materials:
-
Cyclohexanone
-
Isopropylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add cyclohexanone (1.0 eq).
-
Dissolve the cyclohexanone in anhydrous DCM.
-
Add isopropylamine (1.1 eq) to the solution.
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Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
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Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
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Slowly add sodium triacetoxyborohydride (1.5 eq) in portions. The addition may be slightly exothermic.
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Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation or column chromatography.
Protocol 2: N-Alkylation of Cyclohexylamine with 2-Bromopropane
Materials:
-
Cyclohexylamine
-
2-Bromopropane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (B52724) (CH₃CN), anhydrous
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add cyclohexylamine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile as the solvent.
-
With vigorous stirring, add 2-bromopropane (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to a gentle reflux (around 50-60 °C) and monitor its progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate and any salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation.
Data Presentation
The yield of this compound is highly dependent on the chosen synthetic route and reaction conditions. Below is a summary of expected yields and a comparison of different reducing agents for the reductive amination method based on literature precedents.
Table 1: Comparison of Synthesis Routes for this compound
| Parameter | Reductive Amination | N-Alkylation |
| Starting Materials | Cyclohexanone, Isopropylamine | Cyclohexylamine, Isopropyl Halide |
| Key Reagents | Reducing Agent (e.g., NaBH(OAc)₃) | Base (e.g., K₂CO₃) |
| Typical Yield | 70-90% | 60-80% |
| Key Advantage | High selectivity, one-pot reaction | Simple procedure |
| Key Disadvantage | Requires careful control of reducing agent | Prone to over-alkylation |
Table 2: Effect of Reducing Agent on Yield in Reductive Amination
| Reducing Agent | Typical Solvent | Relative Reactivity | Selectivity for Imine | Expected Yield Range |
| NaBH(OAc)₃ | DCM, DCE | Mild | High | 80-95% |
| NaBH₃CN | Methanol, THF | Mild | High | 75-90% |
| NaBH₄ | Methanol | Strong | Moderate | 50-70% (risk of alcohol byproduct) |
| H₂/Pd-C | Ethanol, Methanol | Varies | High | 70-95% (requires pressure equipment) |
Purification Guide
Q: How can I effectively purify the crude this compound?
A: The primary methods for purifying this compound are fractional distillation and column chromatography.
1. Fractional Distillation:
This is often the most effective method for separating this compound from the higher-boiling N,N-diisopropylcyclohexylamine byproduct and any unreacted cyclohexanone.
-
Principle: Fractional distillation separates liquids with close boiling points by utilizing a fractionating column that provides a large surface area for repeated vaporization-condensation cycles.
-
Procedure:
-
Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column).
-
Carefully heat the crude product in a distillation flask.
-
Collect the fraction that distills at the boiling point of this compound (approximately 174-176 °C at atmospheric pressure). The boiling point will be lower under vacuum.
-
The higher-boiling N,N-diisopropylcyclohexylamine will remain in the distillation flask.
-
2. Column Chromatography:
If distillation is not feasible or if other non-volatile impurities are present, column chromatography can be used.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A non-polar eluent system, such as a gradient of ethyl acetate (B1210297) in hexanes, is often effective. The less polar N,N-diisopropylcyclohexylamine will elute before the more polar this compound. The polarity of the eluent can be adjusted based on TLC analysis.
3. Acid-Base Extraction:
This can be used as a preliminary purification step to remove non-basic impurities.
-
Dissolve the crude product in an organic solvent (e.g., diethyl ether).
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The amine products will move to the aqueous layer as their hydrochloride salts.
-
Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to regenerate the free amines.
-
Extract the amines back into an organic solvent.
-
Dry the organic layer and concentrate to obtain the purified amine mixture, which can then be further purified by distillation or chromatography.
Reaction Pathway: Reductive Amination
Caption: Reaction pathway for the synthesis of this compound via reductive amination.
References
Technical Support Center: Reductive Amination of Cyclohexanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reductive amination of cyclohexanone (B45756).
Troubleshooting Guide & FAQs
This guide addresses specific issues that may arise during the reductive amination of cyclohexanone, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my desired cyclohexylamine (B46788) low?
A1: Low yields can stem from several factors:
-
Incomplete Imine Formation: The initial equilibrium between cyclohexanone and the amine to form the imine may not be favorable.
-
Solution: Consider removing water as it forms, for instance, by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves. However, the use of dehydrating agents should be carefully considered as they can sometimes complicate the reaction.
-
-
Side Reactions: The most common side reactions are the reduction of the starting cyclohexanone to cyclohexanol (B46403) and the over-alkylation of the amine product.
-
Solution: Optimize the choice of reducing agent and reaction conditions to favor imine reduction over ketone reduction. For over-alkylation, using an excess of the amine can be beneficial.
-
-
Catalyst Deactivation: In catalytic hydrogenations, the amine product or impurities can poison the catalyst.
-
Solution: Use a higher catalyst loading, a poison-resistant catalyst, or ensure the purity of your starting materials and solvent.
-
Q2: I am observing a significant amount of cyclohexanol as a byproduct. How can I minimize its formation?
A2: The formation of cyclohexanol occurs when the reducing agent directly reduces the cyclohexanone starting material.
-
Choice of Reducing Agent: Some reducing agents are more selective for imines over ketones. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is generally more selective than sodium borohydride (B1222165) (NaBH₄).[1] When using NaBH₄, it is often added after allowing sufficient time for the imine to form.
-
One-Pot vs. Stepwise Protocol: In a one-pot reaction where all reagents are mixed together, the reducing agent can react with the ketone before imine formation. Allowing sufficient time for the imine to form before adding the reducing agent can mitigate this side reaction.
-
Reaction Conditions: Under certain catalytic hydrogenation conditions, especially in the absence of an amine, the reduction of cyclohexanone to cyclohexanol can be the primary reaction.[2]
Q3: My reaction is producing a significant amount of dicyclohexylamine (B1670486) and other over-alkylated products. How can I improve the selectivity for the primary or secondary amine?
A3: Over-alkylation happens when the initial amine product reacts further with cyclohexanone.
-
Stoichiometry: Using a large excess of the amine starting material can help to minimize the formation of secondary and tertiary amine byproducts.[2]
-
Reaction Conditions: The choice of catalyst and reaction conditions can influence selectivity. For instance, some heterogeneous catalysts have shown high selectivity towards the primary amine, with no formation of secondary or tertiary amines detected under specific conditions.[2]
Q4: My catalytic hydrogenation reaction is sluggish or has stalled. What could be the issue?
A4: Several factors can affect the efficiency of catalytic hydrogenation:
-
Catalyst Poisoning: Amines can act as catalyst poisons. Ensure the purity of your starting materials and solvent. If poisoning is suspected, using a higher catalyst loading or a poison-resistant catalyst might be necessary.
-
Insufficient Hydrogen Pressure: The partial pressure of hydrogen can influence the reaction rate.[2] Ensure your system is properly sealed and that the hydrogen pressure is maintained at the desired level.
-
Poor Mass Transfer: In a heterogeneous catalytic system, efficient mixing is crucial to ensure good contact between the catalyst, reactants, and hydrogen. Increase the stirring speed to improve mass transfer.
-
Catalyst Quality: The activity of the catalyst can degrade over time. Use a fresh batch of catalyst if deactivation is suspected.
Quantitative Data on Product Distribution
The following tables summarize quantitative data from various studies on the reductive amination of cyclohexanone, highlighting the influence of different catalysts and reaction conditions on product distribution.
Table 1: Effect of Catalyst on Reductive Amination of Cyclohexanone with Ammonia (B1221849)
| Catalyst | Conversion (%) | Selectivity to Cyclohexylamine (%) | Selectivity to Cyclohexanol (%) | Other Byproducts | Conditions | Reference |
| Rh/SiO₂ | 83.4 | 99.1 | < 1 | Not detected | 100 °C, 4 bar NH₃, 2 bar H₂, 300 min, cyclohexane | [2] |
| 2 wt.% NiRh/SiO₂ | 99.8 | 96.6 | ~3.4 | Not detected | 100 °C, 4 bar NH₃, 2 bar H₂, 300 min, cyclohexane | [2] |
| 5 wt.% NiRh/SiO₂ | 98.2 | 93.5 | ~6.5 | Not detected | 100 °C, 4 bar NH₃, 2 bar H₂, 240 min, cyclohexane | [2] |
| 10 wt.% NiRh/SiO₂ | 95.1 | 89.2 | ~10.8 | Not detected | 100 °C, 4 bar NH₃, 2 bar H₂, 240 min, cyclohexane | [2] |
| Co@C-N(800) | >99 | >99 | Not specified | Not specified | 35 °C, 2 MPa H₂, 0.5 MPa NH₃, 6 h, methanol | [3] |
| 2%Ru@TAPB-DBDH | Not specified | >99 | Not specified | Not specified | 120 °C, 4 MPa H₂, 42 mmol NH₃, 12 h, methanol | [4] |
Table 2: Product Distribution with Different Amines and Reducing Agents
| Amine | Reducing Agent | Product | Yield (%) | Side Products | Conditions | Reference |
| Benzylamine | 4 wt% Au/TiO₂ | N-cyclohexylbenzylamine | 72 | Not specified | 100 °C, 30 bar H₂, toluene | [5] |
| Benzylamine | 4 wt% Au/CeO₂/TiO₂ | N-cyclohexylbenzylamine | 79 | Not specified | 100 °C, 30 bar H₂, toluene | [5] |
| Aniline | Pd/C | N-cyclohexylaniline | Not specified | Diphenylamine | Not specified | [6] |
| Cyclohexylamine | Not specified | Dicyclohexylamine | Not specified | Not specified | Reductive amination of cyclohexanone with cyclohexylamine | [7][8] |
Experimental Protocols
Protocol 1: Reductive Amination of Cyclohexanone using a Heterogeneous Catalyst (Rh/SiO₂)[2]
-
Catalyst Activation (if required): The catalyst (e.g., Rh/SiO₂) may require reduction prior to use. This is typically done under a hydrogen flow at an elevated temperature.
-
Reaction Setup: In a high-pressure reactor, add cyclohexanone, the solvent (e.g., cyclohexane), and the activated catalyst.
-
Reaction Conditions: Seal the reactor and purge it several times with nitrogen, followed by ammonia and then hydrogen. Pressurize the reactor to the desired pressures (e.g., 4 bar NH₃, 2 bar H₂).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring (e.g., 800 rpm).
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or other suitable techniques.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the gases. Filter the reaction mixture to remove the catalyst. The filtrate can then be concentrated and the product purified by distillation or chromatography.
Protocol 2: Reductive Amination of 4-Hydroxycyclohexanone (B83380) with Sodium Triacetoxyborohydride[1]
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-hydroxycyclohexanone and dissolve it in an anhydrous solvent like dichloromethane (B109758) (DCM).
-
Amine Addition: Add the amine (e.g., benzylamine, 1.1 eq) to the solution.
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 1.2 eq) and stir the mixture at room temperature for about 20-30 minutes to facilitate iminium ion formation.
-
Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions to the stirring solution.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench it by the slow addition of a saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency | MDPI [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. Dicyclohexylamine - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Catalyst Conditions for N-Isopropylcyclohexylamine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of N-Isopropylcyclohexylamine. Below, you will find frequently asked questions and detailed troubleshooting guides to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for synthesizing this compound is through the reductive amination of cyclohexanone (B45756) with isopropylamine (B41738). This one-pot reaction involves the formation of an intermediate imine (a Schiff base) from cyclohexanone and isopropylamine, which is then reduced in situ to the final secondary amine product. This method is favored for its high atom economy and often milder reaction conditions compared to other synthetic routes.
Q2: Which catalysts are typically used for this reductive amination?
A2: A variety of heterogeneous catalysts can be employed for the reductive amination of cyclohexanone. Noble metal catalysts such as Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C) are commonly used due to their high activity and selectivity.[1] Non-noble metal catalysts, including those based on Nickel, Cobalt, and Rhodium, have also been shown to be effective, sometimes offering advantages in terms of cost.[1][2] The choice of catalyst can significantly influence reaction efficiency, selectivity, and the required reaction conditions.
Q3: What are the potential side reactions in the synthesis of this compound?
A3: The primary side reactions during the reductive amination process include:
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Over-alkylation: The product this compound, being a secondary amine, can react further with another molecule of cyclohexanone to form a tertiary amine.
-
Aldol (B89426) Condensation: Cyclohexanone can undergo self-condensation under certain conditions, leading to byproducts.
-
Hydrogenation of the Carbonyl Group: The catalyst can directly reduce cyclohexanone to cyclohexanol, especially if the reducing agent is too reactive or if imine formation is slow.[3]
-
Hydrolysis of the Imine Intermediate: The presence of excess water can lead to the hydrolysis of the imine intermediate back to the starting materials, thus reducing the overall yield.[3]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of the starting materials (cyclohexanone and isopropylamine) and the formation of the product, this compound.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Conversion
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inefficient Imine Formation | The equilibrium between the carbonyl, amine, and imine may not favor the imine.[3] • pH Adjustment: Imine formation is often favored under slightly acidic conditions (pH 4-6). Consider adding a catalytic amount of a mild acid like acetic acid. Be cautious, as a pH that is too low will protonate the amine, rendering it non-nucleophilic.[3] • Water Removal: The formation of the imine releases water. Using a dehydrating agent or a Dean-Stark apparatus to remove water can drive the equilibrium towards imine formation. |
| Catalyst Deactivation | The amine substrate, imine intermediate, or the amine product can sometimes poison the catalyst.[4] • Increase Catalyst Loading: A higher catalyst loading may be necessary to compensate for any deactivation. • Use a Fresh Catalyst: Ensure the catalyst has not been improperly stored or previously used in a reaction with known catalyst poisons. • Catalyst Pre-treatment: Some catalysts, like Pd/C, may require pre-reduction with hydrogen to ensure the active sites are available.[5] |
| Suboptimal Reaction Temperature | The reaction temperature can significantly impact the reaction rate.[6] • Increase Temperature: If the reaction is sluggish, a moderate increase in temperature can improve the rate of both imine formation and hydrogenation. However, excessively high temperatures can lead to side reactions. |
| Insufficient Hydrogen Pressure | For catalytic hydrogenation, the pressure of hydrogen is a critical parameter.[7] • Check for Leaks: Ensure the reaction system is properly sealed. • Increase Hydrogen Pressure: A higher hydrogen pressure can increase the rate of reduction of the imine. |
| Poor Solubility of Reactants | If the reactants are not fully dissolved, the reaction will be slow or incomplete.[3] • Solvent Selection: Choose a solvent in which both cyclohexanone and isopropylamine are soluble. Methanol (B129727) is a commonly used solvent for this reaction.[1] |
Issue 2: Formation of Significant Byproducts
Possible Causes & Solutions
| Side Product | Troubleshooting Steps |
| Cyclohexanol | The catalyst is reducing the starting cyclohexanone. • Use a Milder Reducing Agent: If using a chemical reducing agent like sodium borohydride, consider switching to a milder one like sodium triacetoxyborohydride, which is more selective for imines.[8] • Optimize Reaction Conditions: For catalytic hydrogenation, ensure that imine formation is efficient before the reduction step. This can be achieved by pre-stirring the cyclohexanone and isopropylamine before introducing the catalyst and hydrogen. |
| Tertiary Amine (Over-alkylation) | The product this compound is reacting further. • Control Stoichiometry: Use a slight excess of isopropylamine relative to cyclohexanone to favor the formation of the secondary amine. |
| Aldol Condensation Products | Self-condensation of cyclohexanone. • Optimize Temperature: Lowering the reaction temperature can help minimize this side reaction. • Control pH: Avoid strongly basic or acidic conditions that can promote aldol condensation. |
Data Presentation
Table 1: Effect of Catalyst and Solvent on Reductive Amination of Cyclohexanone
| Catalyst | Solvent | Temperature (°C) | H₂ Pressure (bar) | Conversion (%) | Selectivity to Cyclohexylamine (%) | Reference |
| Rh/SiO₂ | Cyclohexane | 100 | 2 | 83.4 | 99.1 | [2] |
| 2 wt.% NiRh/SiO₂ | Cyclohexane | 100 | 2 | 99.8 | 96.6 | [2] |
| Co@C-N(800) | Methanol | 35 | - | >99 | 96 | [9] |
| Ru/C | Methanol | 25 | 9 | ~95 | ~90 | [1] |
| Pt/C | Methanol | 25 | 9 | ~90 | ~85 | [1] |
Note: The data presented is for the reductive amination of cyclohexanone to cyclohexylamine, which serves as a model for the synthesis of this compound.
Experimental Protocols
Detailed Protocol for Reductive Amination using Pt/C Catalyst
This protocol describes a general procedure for the synthesis of this compound via catalytic hydrogenation.
Materials:
-
Cyclohexanone
-
Isopropylamine
-
Platinum on Carbon (Pt/C, 5-10 wt%)
-
Methanol (or another suitable solvent like ethanol (B145695) or isopropanol)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for hydrogenation (e.g., Parr shaker or a flask with a balloon)
Procedure:
-
Reaction Setup: In a suitable hydrogenation reactor or a round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.0 equivalent).
-
Solvent and Amine Addition: Add methanol as the solvent, followed by the addition of isopropylamine (1.1-1.5 equivalents).
-
Inert Atmosphere: Flush the reaction vessel with an inert gas (nitrogen or argon) to remove air.
-
Catalyst Addition: Carefully add the Pt/C catalyst (typically 1-5 mol% of the limiting reactant) to the reaction mixture.
-
Hydrogenation: Securely seal the reaction vessel. If using a balloon, inflate it with hydrogen gas. For a Parr shaker, pressurize the vessel with hydrogen to the desired pressure (e.g., 3-10 bar).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60°C). Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Workup:
-
Once the reaction is complete, carefully vent the hydrogen pressure and flush the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Pt/C catalyst. Wash the celite pad with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel to obtain pure this compound.
Mandatory Visualizations
Caption: Experimental workflow for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Managing Over-alkylation in Amine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and prevent over-alkylation in amine synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in amine synthesis and why does it occur?
A1: Over-alkylation is a common side reaction in the N-alkylation of amines where the intended mono-alkylated product reacts further with the alkylating agent to form di-alkylated, tri-alkylated, and even quaternary ammonium (B1175870) salts.[1][2][3][4] This happens because the newly formed secondary amine is often more nucleophilic than the starting primary amine due to the electron-donating nature of the added alkyl group.[2][3][5] This increased nucleophilicity makes it more reactive towards the alkylating agent, leading to a "runaway" reaction that is difficult to control.[3][4][6]
Q2: I'm performing a direct alkylation of a primary amine and getting a mixture of products. How can I favor mono-alkylation?
A2: While direct alkylation is prone to over-alkylation, you can favor mono-alkylation by carefully controlling the reaction conditions.[2][7] Key strategies include:
-
Stoichiometry Control: Use a large excess of the primary amine (5-10 equivalents) relative to the alkylating agent.[2][8] This statistically increases the probability of the alkylating agent reacting with the more abundant primary amine.[3][8]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump maintains a low concentration, reducing the likelihood of the more reactive secondary amine product reacting further.[2][9]
-
Lower Reaction Temperature: Reducing the temperature can help control the reaction rate and improve selectivity for mono-alkylation.[2]
-
Choice of Base and Solvent: Using milder or sterically hindered bases can be beneficial. Cesium bases like cesium carbonate (Cs₂CO₃) and cesium hydroxide (B78521) (CsOH) have been shown to promote selective mono-N-alkylation.[3][10] The choice of a less polar solvent can sometimes reduce the rate of the second alkylation.[2]
Q3: What are the most reliable alternative methods to avoid over-alkylation when synthesizing secondary amines?
A3: For more controlled and selective synthesis of secondary amines, several alternative methods are highly recommended over direct alkylation:
-
Reductive Amination: This is one of the most effective and widely used methods.[4][11][12][13] It involves reacting a primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[4][11][13] This one-pot process avoids the issue of the product being more reactive than the starting material.[12][13]
-
Using Protecting Groups: The primary amine can be protected, for example as a carbamate (B1207046) (e.g., with a Boc group) or a sulfonamide.[2][7][14] This protected amine is then alkylated, and the protecting group is subsequently removed to yield the pure secondary amine.[2] Over-alkylation is prevented because the protected intermediate is not nucleophilic.[14]
-
Borrowing Hydrogen Strategy: This modern approach uses alcohols as alkylating agents in the presence of a metal catalyst.[9][10] It is an atom-economical method that produces only water as a byproduct and is excellent for selective mono-alkylation.[9]
Q4: How can I synthesize a primary amine without getting secondary or tertiary amine byproducts?
A4: Direct alkylation of ammonia (B1221849) is notoriously difficult to control and often results in a mixture of primary, secondary, tertiary, and quaternary ammonium salts.[1][4] A much more effective method for the synthesis of primary amines is the Gabriel Synthesis .[1][4] This method utilizes potassium phthalimide (B116566) as an ammonia surrogate. The phthalimide anion is nucleophilic and reacts with an alkyl halide. The resulting N-alkylated phthalimide is not nucleophilic and cannot react further, thus preventing over-alkylation.[4] The desired primary amine is then liberated by hydrolysis or hydrazinolysis.
Troubleshooting Guide
Issue 1: Excessive polyalkylation products observed in direct N-alkylation.
This is the most common issue in direct amine alkylation. The secondary amine product is more nucleophilic and reacts faster than the primary amine starting material.[2][3]
-
Troubleshooting Steps:
-
Increase Excess of Primary Amine: If not already doing so, increase the excess of the primary amine to 5-10 equivalents.[2]
-
Slow Down Alkylating Agent Addition: Use a syringe pump for slow, controlled addition of the alkylating agent.[2][9]
-
Lower the Reaction Temperature: This can decrease the rate of the undesired second alkylation.[2]
-
Change the Base: Consider using a milder or more specific base like cesium hydroxide or cesium carbonate.[3][10]
-
Switch to an Alternative Method: If optimization fails, switching to reductive amination or a protecting group strategy is highly recommended for better control and yield.[2]
-
Issue 2: Low yields in reductive amination for secondary amine synthesis.
Low yields in reductive amination can often be traced back to inefficient imine formation or decomposition of the imine before reduction.
-
Troubleshooting Steps:
-
Adjust the pH: Imine formation is often pH-sensitive. A slightly acidic medium (pH 4-6) is typically optimal.[2]
-
Use a Dehydrating Agent: The formation of an imine from an amine and a carbonyl compound produces water. Removing this water with a dehydrating agent (e.g., molecular sieves) or azeotropic distillation can drive the equilibrium towards imine formation.[2][13]
-
Perform a One-Pot Reaction: Add the reducing agent to the reaction mixture along with the amine and carbonyl compound. This allows for the in situ reduction of the imine as it is formed, preventing its decomposition.[2][13]
-
Issue 3: Difficulty in deprotecting a Boc-protected secondary amine.
The tert-butoxycarbonyl (Boc) group is a common amine protecting group that is removed under acidic conditions.[14][15] If deprotection is incomplete, the acidic conditions may not be strong enough.
-
Troubleshooting Steps:
-
Use a Stronger Acid: Trifluoroacetic acid (TFA) is a common and effective reagent for Boc deprotection.[2][15] If TFA is insufficient, a solution of HCl in an organic solvent like dioxane or diethyl ether can be used.[2][15]
-
Add a Scavenger: Deprotection of a Boc group can generate electrophilic species (e.g., t-butyl cations) that can react with sensitive functional groups. Adding a scavenger like a thiol can trap these species.[14]
-
Data Presentation
Table 1: Comparison of Strategies to Control Over-alkylation
| Strategy | Principle | Advantages | Disadvantages | Selectivity |
| Excess Amine | Statistical probability favors reaction with the more abundant starting amine.[3][8] | Simple to implement. | Poor atom economy, can be difficult to separate the product from excess starting material.[3][9] | Moderate |
| Slow Addition | Maintains a low concentration of the alkylating agent, reducing the rate of the second alkylation.[2][9] | Can improve selectivity. | May require specialized equipment (e.g., syringe pump) and longer reaction times. | Moderate to Good |
| Protecting Groups | The amine's nucleophilicity is temporarily masked, preventing further reaction after the first alkylation.[2][7][14] | High selectivity, clean reaction. | Adds two steps to the synthesis (protection and deprotection), increasing overall process length.[16] | Excellent |
| Reductive Amination | Forms an imine intermediate that is reduced in a controlled manner, avoiding the formation of a more nucleophilic product.[4][11][12][13] | High selectivity, often a one-pot reaction, wide substrate scope.[11][12][13] | Requires a carbonyl compound and a suitable reducing agent. | Excellent |
| Gabriel Synthesis | Uses a phthalimide as an ammonia surrogate; the intermediate is not nucleophilic.[1][4] | Excellent for primary amines, completely avoids over-alkylation. | Limited to the synthesis of primary amines. | Excellent |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (B8407120)
This protocol is adapted from the work of Abdel-Magid, et al., and is a widely used method for the selective synthesis of secondary and tertiary amines.[12]
-
To a solution of the primary or secondary amine (1.0 mmol) and the aldehyde or ketone (1.0-1.2 mmol) in a suitable solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane, 10 mL) at room temperature, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.3-1.6 mmol).
-
If the amine is used as a salt (e.g., hydrochloride), add a stoichiometric amount of a non-nucleophilic base like triethylamine (B128534) to liberate the free amine.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS). Reactions are typically complete within a few hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired alkylated amine.
Protocol 2: General Procedure for Boc Protection of a Primary Amine
This is a standard procedure for protecting an amine with a tert-butoxycarbonyl (Boc) group.[15]
-
Dissolve the primary amine (1.0 mmol) in a suitable solvent such as dichloromethane, dioxane, or methanol.
-
Add di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1 mmol) and a base such as triethylamine (1.2 mmol) or 4-dimethylaminopyridine (B28879) (DMAP, catalytic amount). Alternatively, the reaction can be performed in a biphasic system with an aqueous solution of a base like sodium bicarbonate.[15]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.
-
Once the starting amine is consumed, remove the solvent under reduced pressure.
-
If necessary, perform an aqueous workup by adding water and extracting with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected amine, which can often be used in the next step without further purification.
Visualizations
Caption: A troubleshooting flowchart for managing over-alkylation.
Caption: Workflow for reductive amination to avoid over-alkylation.
Caption: Workflow using a protecting group strategy for mono-alkylation.
References
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
- 10. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
- 16. Protective Groups [organic-chemistry.org]
Common impurities in commercial N-Isopropylcyclohexylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial N-Isopropylcyclohexylamine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
Commercial this compound typically has a purity of 98-99%.[1][2][3] Potential impurities largely depend on the synthetic route used for its manufacture. The two primary synthesis methods are reductive amination and N-alkylation.
Common Impurities Table
| Impurity Category | Specific Impurity | Typical Source |
| Unreacted Starting Materials | Cyclohexanone | Reductive Amination |
| Isopropylamine | Reductive Amination | |
| Cyclohexylamine (B46788) | N-Alkylation | |
| Isopropyl halide (e.g., bromide, chloride) | N-Alkylation | |
| Reaction By-products | N,N-Diisopropylcyclohexylamine | Over-alkylation in N-Alkylation |
| Dicyclohexylamine | Side reaction in Reductive Amination | |
| Diisopropylamine | Side reaction in Reductive Amination | |
| Water | By-product of imine formation | |
| Degradation Products | Hydrolysis products (Cyclohexanone and Isopropylamine) | Instability of the imine intermediate |
| Residual Solvents | Various organic solvents | Reaction and purification steps |
Troubleshooting Guides
Q2: How can I identify the impurities in my this compound sample?
A multi-faceted analytical approach is recommended for comprehensive impurity profiling.[4] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile impurities. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is effective for quantifying the main component and non-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information about the impurities.
Experimental Protocol: GC-MS Analysis
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[5]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C, hold for 5 min.[5]
-
-
Injection Mode: Splitless.[5]
-
Sample Preparation: Prepare a solution of approximately 10 µg/mL in a volatile organic solvent like dichloromethane (B109758) or hexane. Ensure the sample is free of particles.[6]
Experimental Protocol: HPLC Analysis
-
Column: Newcrom R1 reverse-phase column or equivalent C18 column.[7]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).[7]
-
Detector: UV detector.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.[4]
Q3: My this compound appears discolored (yellowish). What could be the cause and how can I purify it?
A yellowish color can indicate the presence of degradation products or residual impurities from the synthesis process. Purification can often be achieved through distillation. Given the boiling point of this compound (approximately 175°C at atmospheric pressure), vacuum distillation is recommended to prevent decomposition at high temperatures.[8][9]
Experimental Protocol: Vacuum Distillation
-
Setup: Assemble a standard vacuum distillation apparatus.
-
Pressure: Reduce the pressure to a level where the compound boils between 45°C and 180°C.[8]
-
Heating: Use a heating mantle with a stirrer and set the temperature 20-30°C higher than the boiling point at the reduced pressure.[8]
-
Fraction Collection: Collect the fractions that distill at the expected boiling point for pure this compound. Discard the initial lower-boiling fraction (which may contain volatile solvents or impurities) and the final higher-boiling fraction (which may contain less volatile impurities).
Q4: I suspect my sample is contaminated with unreacted starting materials (cyclohexanone or cyclohexylamine). How can I remove them?
Unreacted starting materials can often be removed by liquid-liquid extraction.
-
Removing Cyclohexanone: Cyclohexanone can be removed by washing an organic solution of the product with an aqueous solution.
-
Removing Cyclohexylamine: Being a basic compound, cyclohexylamine can be removed by washing an organic solution of the product with a dilute aqueous acid (e.g., dilute HCl). This will convert the cyclohexylamine into its water-soluble hydrochloride salt, which will partition into the aqueous layer.[10] Caution: Use this method with care as the product, this compound, is also a base and can be protonated. A subsequent wash with a mild base (e.g., sodium bicarbonate solution) and water is necessary to neutralize any excess acid and remove salts.
Q5: How can I remove the over-alkylation by-product, N,N-Diisopropylcyclohexylamine?
Separating N,N-Diisopropylcyclohexylamine from this compound can be challenging due to their similar structures and boiling points. Fractional distillation under reduced pressure is the most effective method. Careful control of the distillation parameters, such as the number of theoretical plates in the column and the reflux ratio, will be crucial for achieving good separation.
Visual Guides
Caption: Workflow for the identification and purification of this compound.
Caption: Simplified reaction pathway for reductive amination synthesis showing potential impurities.
References
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. medium.com [medium.com]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Separation of Cyclohexylamine, N-isopropyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. How To [chem.rochester.edu]
- 9. This compound, 99% | Fisher Scientific [fishersci.ca]
- 10. benchchem.com [benchchem.com]
Troubleshooting low conversion rates in N-alkylation reactions
Welcome to the technical support center for N-alkylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion rates in my N-alkylation reaction?
Low conversion rates in N-alkylation reactions can stem from several factors:
-
Poor Reactivity of Starting Materials: Amines with electron-withdrawing groups are less nucleophilic and react more slowly. Similarly, less reactive alkylating agents (e.g., alkyl chlorides vs. bromides or iodides) will result in slower reactions.[1] Steric hindrance on either the amine or the alkylating agent can also significantly reduce the reaction rate.[2]
-
Inappropriate Reaction Conditions: Temperature, solvent, and the choice of base are critical. Many N-alkylation reactions are slow at room temperature and require heating.[1][3] The solvent plays a crucial role in reactant solubility and reaction rate, with polar aprotic solvents often being preferred.[3][4][5]
-
Insufficient Base Strength or Solubility: A base is often required to deprotonate the amine or neutralize the acid formed during the reaction. If the base is not strong enough or is insoluble in the reaction medium, the reaction can stall.[3][4][5]
-
Side Reactions: The most common side reaction is over-alkylation, where the desired mono-alkylated product reacts further to form di- or tri-alkylated products, and in some cases, quaternary ammonium (B1175870) salts.[1][6][7] This is especially problematic because the product amine is often more nucleophilic than the starting amine.[1][7]
-
Moisture or Impurities: Many N-alkylation reactions are sensitive to moisture, which can quench strong bases or react with sensitive reagents. Impurities in the starting materials or solvent can also interfere with the reaction.[1][2]
Q2: How can I minimize the formation of over-alkylation byproducts?
Over-alkylation is a frequent cause of low yields of the desired mono-alkylated product.[1][6][7] Here are several strategies to minimize it:
-
Control Stoichiometry: Using a large excess of the amine compared to the alkylating agent can favor mono-alkylation.[1][4] Conversely, an excess of the alkylating agent will drive the reaction towards di- and poly-alkylation.[1]
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise can help maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event.[4][5]
-
Lower Reaction Temperature: Reducing the reaction temperature can help to decrease the rate of subsequent alkylation steps.[1][4]
-
Alternative Methods: Reductive amination is a highly effective alternative that offers greater control over mono-alkylation.[1][4][8] This method involves the reaction of an amine with an aldehyde or ketone to form an imine, which is then reduced.[8]
Q3: My starting amine is not very nucleophilic due to electron-withdrawing groups. How can I improve the conversion rate?
For amines with low nucleophilicity, more forcing reaction conditions are often necessary:
-
Increase Reaction Temperature: Gradually increasing the temperature can significantly increase the reaction rate. However, monitor for potential decomposition of reactants or products.[1][3]
-
Use a Stronger Base: A stronger base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), can more effectively deprotonate the amine, increasing its nucleophilicity.[3][5]
-
Choose a More Reactive Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl. Using an alkyl iodide or bromide instead of a chloride can improve the reaction rate.[1][4]
-
Select an Appropriate Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) can help to stabilize charged intermediates and accelerate the reaction.[3][5]
Q4: Can the choice of base and solvent significantly impact my reaction?
Absolutely. The base and solvent system is critical for a successful N-alkylation.
-
Base: The base must be strong enough to deprotonate the amine or neutralize the acid byproduct. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), and organic bases like N,N-Diisopropylethylamine (DIPEA).[4][5] The solubility of the base in the reaction solvent is also important for its effectiveness.[4]
-
Solvent: Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are often good choices as they can accelerate SN2 reactions.[4][5] The choice of solvent can also influence the regioselectivity in cases where multiple alkylation sites are possible.[9]
Troubleshooting Guides
Issue 1: Low or No Conversion
If your reaction shows little to no product formation, consider the following troubleshooting steps in a logical sequence.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
Stability issues of N-Isopropylcyclohexylamine under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N-Isopropylcyclohexylamine, particularly under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable in acidic solutions?
A1: No, this compound is not considered stable under acidic conditions. As a secondary amine, it is susceptible to degradation in the presence of acids. Safety data sheets for this compound consistently list acids as incompatible materials.[1][2][3] The lone pair of electrons on the nitrogen atom is basic and will react with acids, which can catalyze degradation reactions.
Q2: What are the potential signs of this compound degradation in my experiment?
A2: Signs of degradation can include:
-
A change in the color or clarity of the solution.
-
The appearance of new, unidentified peaks in your analytical chromatogram (e.g., HPLC, GC).
-
A decrease in the peak area of the this compound, indicating a loss of the parent compound.
-
A shift in the pH of your solution.
-
Formation of a precipitate.
Q3: What are the likely degradation products of this compound in an acidic medium?
A3: While specific degradation pathways for this compound are not extensively published, based on the general chemistry of secondary amines, potential degradation products under acidic and oxidative stress could include:
-
N-dealkylation products: This would result in the formation of cyclohexylamine (B46788) and acetone (B3395972) (from the isopropyl group).[2][4]
-
Oxidation products: If oxidizing agents are present, or if the conditions promote oxidation, you might observe the formation of N-oxides or hydroxylamines.[1][5]
-
Products from ring opening: Under harsh acidic and oxidative conditions, the cyclohexyl ring could potentially undergo oxidation and cleavage to form various aliphatic acid and ketone derivatives.
Q4: How can I minimize the degradation of this compound in my formulation or experiment?
A4: To minimize degradation, consider the following:
-
pH Control: Maintain the pH of your solution in the neutral to basic range, if your experimental conditions allow.
-
Temperature: Store solutions containing this compound at lower temperatures to reduce the rate of degradation.
-
Inert Atmosphere: If oxidation is a concern, handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Excipient Compatibility: Be aware that some excipients can contain acidic impurities that may promote degradation.[7]
Q5: How do I confirm if my sample of this compound has degraded?
A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is the most reliable way to assess degradation.[8][9] By comparing a stressed (e.g., acid-treated) sample to a control sample, you can identify new peaks corresponding to degradation products and quantify the loss of the active substance.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/GC analysis | Acid-catalyzed degradation of this compound. | 1. Confirm the identity of the new peaks using a mass spectrometer (LC-MS or GC-MS). 2. Conduct a forced degradation study (see Experimental Protocols) to systematically identify degradation products. 3. Adjust the pH of your formulation to be more alkaline, if possible. |
| Discoloration of the sample solution (e.g., yellowing) | Formation of degradation products, possibly due to oxidation or other complex reactions. | 1. Analyze the sample using UV-Vis spectroscopy to check for changes in the absorption spectrum. 2. Use an inert atmosphere during sample preparation and storage. 3. Store the sample protected from light. |
| Loss of assay value for this compound | Degradation of the parent compound. | 1. Verify the pH of your sample and standards. 2. Re-evaluate your storage conditions (temperature, light exposure). 3. Perform a forced degradation study to understand the rate of degradation under your specific conditions. |
| Precipitate formation | The degradation product may be less soluble in your solvent system. | 1. Isolate the precipitate and analyze it (e.g., by spectroscopy or melting point) to identify it. 2. Adjust the solvent composition or pH to improve the solubility of all components. |
Experimental Protocols
Forced Degradation Study of this compound under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound in an acidic environment.
Objective: To identify potential degradation products and assess the stability of this compound under acidic stress.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M (for neutralization)
-
Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and vials
-
HPLC system with UV and/or MS detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Preparation of Control Sample: Dilute the stock solution with a 50:50 mixture of methanol (or acetonitrile) and water to a final concentration of 0.1 mg/mL. This is your unstressed control.
-
Acid Stress Conditions:
-
In a volumetric flask, mix a known volume of the stock solution with 0.1 M HCl.
-
In a separate flask, mix the same volume of stock solution with 1 M HCl.
-
Heat the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
-
Sample Collection and Neutralization:
-
At each time point, withdraw an aliquot of the stressed solution.
-
Cool the aliquot to room temperature.
-
Neutralize the sample by adding an equimolar amount of NaOH. This is crucial to stop the degradation reaction before analysis.
-
Dilute the neutralized sample with the mobile phase to the target concentration (e.g., 0.1 mg/mL).
-
-
HPLC Analysis:
-
Analyze the control and all stressed samples using a validated stability-indicating HPLC method.
-
A typical starting method could be a C18 column with a gradient elution of acetonitrile and water (with a buffer like ammonium (B1175870) formate).
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent this compound peak.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
If using an LC-MS system, determine the mass-to-charge ratio (m/z) of the degradation products to help in their identification.
-
Quantitative Data Summary
The following tables can be used to summarize the data from your forced degradation studies.
Table 1: Stability of this compound in 0.1 M HCl at 60°C
| Time (hours) | This compound Peak Area | % Remaining | % Degradation | Number of Degradation Peaks |
| 0 (Control) | Initial Area | 100 | 0 | 0 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 |
Table 2: Comparison of Degradation under Different Acidic Conditions at 24 hours
| Condition | Temperature (°C) | % Degradation | Major Degradation Product (Peak Area) |
| 0.1 M HCl | 60 | ||
| 1 M HCl | 60 | ||
| 0.1 M HCl | Room Temp | ||
| 1 M HCl | Room Temp |
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Workflow for a forced degradation study.
References
- 1. ajpsonline.com [ajpsonline.com]
- 2. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. savemyexams.com [savemyexams.com]
- 4. researchgate.net [researchgate.net]
- 5. ijrpp.com [ijrpp.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: N-Isopropylcyclohexylamine Storage and Handling
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of N-Isopropylcyclohexylamine during storage.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] The storage temperature should be kept at room temperature, ideally below 15°C in a dark place.[4] It is crucial to store the compound under an inert atmosphere, such as nitrogen or argon, as it is sensitive to air and moisture.[5]
Q2: What materials are incompatible with this compound?
A2: this compound is incompatible with several materials, including acids, acid chlorides, acid anhydrides, strong oxidizing agents, and carbon dioxide (CO2).[1][3] Contact with these substances should be strictly avoided to prevent hazardous reactions.
Q3: What are the signs of degradation or oxidation of this compound?
A3: Oxidation of amines like this compound can lead to a change in color, often developing a yellowish tint. The formation of impurities can be detected by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
Q4: Can antioxidants be used to prevent the oxidation of this compound?
A4: Yes, the use of antioxidants can inhibit the oxidation of amines.[6] Aromatic amines and hindered phenols are classes of antioxidants that have been shown to be effective in preventing the degradation of similar compounds.[7][8][9][10] The selection and concentration of an appropriate antioxidant would require experimental validation for this compound specifically.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the sample (yellowing) | Exposure to air (oxygen) and/or light. | 1. Verify that the container is properly sealed and was purged with an inert gas before storage. 2. Store the material in an amber or opaque container to protect it from light. 3. Consider repurifying the material if the discoloration is significant. |
| Presence of impurities in analysis (e.g., GC-MS) | Oxidation due to improper storage or handling. | 1. Review storage and handling procedures to ensure they comply with recommended practices (see Q1 & Experimental Protocols). 2. If the material is frequently used, consider aliquoting it into smaller, single-use containers to minimize repeated exposure of the bulk material to air. 3. For long-term storage, consider adding a suitable antioxidant after performing validation studies. |
| Inconsistent experimental results | Degradation of the this compound reagent. | 1. Confirm the purity of the stored this compound using an appropriate analytical method (e.g., GC, NMR). 2. If degradation is confirmed, use a fresh, unopened container of the reagent for subsequent experiments. 3. Implement a "first-in, first-out" inventory system to ensure older stock is used first. |
Experimental Protocols
Protocol 1: Inert Atmosphere Storage Procedure
This protocol describes the steps for safely storing this compound under an inert atmosphere to prevent oxidation.
Caption: Workflow for storing this compound under an inert atmosphere.
Protocol 2: Evaluation of Antioxidant Efficacy (Conceptual)
This protocol outlines a general approach to assess the effectiveness of an antioxidant in preventing the oxidation of this compound.
Caption: Conceptual workflow for evaluating antioxidant efficacy.
Data Summary
Table 1: Hypothetical Stability of this compound under Different Storage Conditions over 4 Weeks
| Storage Condition | Purity at Week 0 (%) | Purity at Week 1 (%) | Purity at Week 2 (%) | Purity at Week 4 (%) |
| Recommended: Room Temp, Inert Gas, Dark | 99.9 | 99.9 | 99.8 | 99.8 |
| Room Temp, Air, Dark | 99.9 | 99.5 | 99.0 | 98.2 |
| Room Temp, Air, Light | 99.9 | 99.0 | 98.0 | 96.5 |
| 40°C, Air, Dark | 99.9 | 98.5 | 97.0 | 95.0 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Logical Relationships in Troubleshooting
The following diagram illustrates the decision-making process for troubleshooting issues related to the storage and stability of this compound.
Caption: Troubleshooting logic for this compound stability issues.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 1195-42-2 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 7. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 8. performanceadditives.us [performanceadditives.us]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
Incompatible materials with N-Isopropylcyclohexylamine
This technical support center provides guidance on the safe handling and use of N-Isopropylcyclohexylamine, with a focus on material compatibility. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical incompatibilities of this compound?
A1: this compound is incompatible with a range of materials and chemicals. Direct contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides should be strictly avoided as it can lead to vigorous reactions.[1][2] It is also incompatible with carbon dioxide.[1][2]
Q2: Which metals should I avoid when working with this compound?
A2: As a general precaution with amines, it is recommended to avoid contact with copper, aluminum, and their alloys.[3] Some safety data sheets for similar amines explicitly list metals such as copper, aluminum, and lead as incompatible.[3]
Q3: Can I use plastic containers or tubing with this compound?
A3: The compatibility of plastics with this compound varies. Based on general data for amines, materials like Polytetrafluoroethylene (PTFE) and Polypropylene (PP) are expected to have good resistance. However, plastics such as Acetal and Nylon are generally not recommended for use with amines. It is crucial to verify compatibility for your specific application, especially under prolonged exposure or elevated temperatures.
Q4: What elastomers (seals, gaskets, O-rings) are compatible with this compound?
A4: Many common elastomers are not resistant to amines. Materials like Buna-N (Nitrile), EPDM, and Fluorocarbon elastomers (FKM/Viton®) are often rated as having poor to fair compatibility with amines and are generally not recommended. For applications requiring flexible seals, PTFE or other highly resistant materials should be considered. Always consult a detailed chemical resistance chart and perform testing if necessary.
Q5: How can I be certain that a material is compatible with my experimental conditions?
A5: The most reliable method to ensure material compatibility is to perform a physical immersion test under conditions that simulate your experiment (e.g., temperature, pressure, and duration). The experimental protocol section below provides a general guideline for conducting such a test.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration, swelling, or softening of plastic components (tubing, containers). | Chemical attack by this compound. | Immediately discontinue use of the affected plastic. Transfer the chemical to a confirmed compatible container (e.g., glass or PTFE). Refer to the material compatibility table to select a more suitable plastic. |
| Corrosion or pitting of metal fittings or equipment. | Incompatibility of the metal with this compound. | Cease use of the corroded equipment. Safely neutralize and dispose of any contaminated material. Replace the components with a known resistant metal, such as 316 Stainless Steel. Avoid copper and aluminum. |
| Leakage from seals, gaskets, or O-rings. | Degradation of the elastomer due to chemical incompatibility. | Safely contain the leak and transfer the this compound to a secure container. Replace the failed seal with a material rated for excellent chemical resistance to amines, such as PTFE. Do not reuse the compromised seal. |
| Unexpected reaction or temperature increase when mixing. | Incompatible chemical mixture. | This could indicate a hazardous reaction. Follow emergency protocols. Ensure you are not mixing this compound with strong oxidizing agents, acids, acid anhydrides, or acid chlorides.[1][2] |
Data Presentation: Material Compatibility Summary
The following table summarizes the general chemical compatibility of various materials with amines, which can be used as a proxy for this compound. It is crucial to note that these are general guidelines and testing for specific applications is highly recommended.
| Material Category | Material | Compatibility Rating |
| Plastics | Polytetrafluoroethylene (PTFE) | A - Excellent |
| Polypropylene (PP) | B - Good[4] | |
| Polyethylene, High-Density (HDPE) | B - Good | |
| Polyvinylidene Fluoride (PVDF) | A - Excellent | |
| Acetal (Polyoxymethylene, POM) | D - Not Recommended | |
| Nylon (Polyamide, PA) | D - Not Recommended | |
| Elastomers | Buna-N (Nitrile, NBR) | D - Not Recommended |
| EPDM | D - Not Recommended | |
| Fluorocarbon (FKM, Viton®) | D - Not Recommended | |
| Silicone | C - Fair | |
| Metals | 316 Stainless Steel | A - Excellent |
| 304 Stainless Steel | A - Excellent | |
| Carbon Steel | D - Not Recommended | |
| Aluminum | D - Not Recommended[3] | |
| Copper | D - Not Recommended[3] | |
| Hastelloy C | A - Excellent |
Rating Key:
-
A - Excellent: Little to no effect.
-
B - Good: Minor effect, slight corrosion or discoloration.
-
C - Fair: Moderate effect, not recommended for continuous use.
-
D - Not Recommended: Severe effect.
Experimental Protocols
Protocol: Material Compatibility Immersion Test
This protocol outlines a general procedure to determine the compatibility of a material with this compound.
Objective: To evaluate the physical and chemical resistance of a material sample upon immersion in this compound.
Materials:
-
Material sample (coupon) of known weight and dimensions.
-
This compound.
-
Glass container with a PTFE-lined cap.
-
Analytical balance.
-
Calipers.
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.
Procedure:
-
Pre-Test Measurement:
-
Measure and record the initial weight of the material coupon to the nearest 0.1 mg.
-
Measure and record the initial dimensions (length, width, thickness) of the coupon using calipers.
-
Visually inspect the coupon and note its initial appearance (color, surface texture).
-
-
Immersion:
-
Place the material coupon into the glass container.
-
Completely submerge the coupon in this compound.
-
Securely close the container with the PTFE-lined cap.
-
Store the container in a safe, well-ventilated area at the desired experimental temperature for a predetermined duration (e.g., 24 hours, 7 days, 30 days).
-
-
Post-Test Evaluation:
-
Carefully remove the coupon from the chemical.
-
Rinse the coupon with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Measure and record the final weight of the coupon.
-
Measure and record the final dimensions of the coupon.
-
Visually inspect the coupon for any changes, such as swelling, shrinking, discoloration, cracking, or surface crazing.
-
-
Analysis:
-
Calculate the percentage change in weight and dimensions.
-
Compare the pre- and post-test visual observations.
-
A significant change in weight, dimensions, or appearance indicates material incompatibility.
-
Mandatory Visualization
Caption: Material selection workflow for this compound.
References
Technical Support Center: Best Practices for Quenching Reactions Involving N-Isopropylcyclohexylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on quenching reactions involving N-Isopropylcyclohexylamine. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of quenching a reaction involving this compound?
A1: Quenching serves to rapidly stop the chemical reaction at a desired point. This is crucial for preventing the formation of byproducts, controlling selectivity, and ensuring the safety of the experimental procedure. In the context of reactions where this compound is used, such as reductive aminations, quenching deactivates any remaining reducing agent and neutralizes catalysts.[1]
Q2: What are the most common quenching agents for reactions involving this compound, particularly after a reductive amination?
A2: The choice of quenching agent depends on the specific reagents used in the reaction. For reductive aminations using sodium triacetoxyborohydride (B8407120) (STAB), a slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a common and effective method.[1][2] For reactions involving stronger reducing agents like sodium borohydride (B1222165) (NaBH₄), quenching can be achieved with water or a dilute acid, such as 1M HCl.[1]
Q3: How can I effectively remove this compound and its corresponding ammonium (B1175870) salts from my reaction mixture after quenching?
A3: An acid-base extraction is the most effective method. By washing the organic layer with a dilute aqueous acid (e.g., 1M HCl), the basic this compound is protonated, forming a water-soluble ammonium salt that partitions into the aqueous layer.[3] The product can then be recovered from the aqueous layer by basification followed by extraction with an organic solvent.[1][4]
Q4: What are the key safety precautions to consider when quenching reactions with this compound?
A4: this compound is a flammable liquid and can cause skin and eye irritation.[5] When quenching, especially with aqueous solutions, the reaction can be exothermic, and gas evolution may occur (e.g., CO₂ with NaHCO₃).[1] It is imperative to perform the quench slowly, with efficient stirring, and in a well-ventilated fume hood. Cooling the reaction vessel in an ice bath is also recommended to control any potential exotherm.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product After Work-up
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction: The reaction may not have proceeded to completion before quenching. | Before quenching, monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material has been consumed.[4] |
| Product Lost During Work-up: The amine product may have remained in the aqueous layer during extraction due to its basicity. | Check the pH of the aqueous layer after the initial extraction. If it is acidic or neutral, your amine product may be protonated and water-soluble. Basify the aqueous layer (pH > 10) with a base like 2M NaOH and perform a back-extraction with an organic solvent to recover the product.[1] |
| Decomposition of Reducing Agent: The reducing agent may have decomposed before the reaction was complete. | Ensure that the reducing agent is of good quality and was handled under appropriate conditions (e.g., moisture-sensitive reagents should be handled under an inert atmosphere).[4] |
Issue 2: Formation of an Emulsion During Aqueous Work-up
| Potential Cause | Troubleshooting Step |
| Similar Polarities of Solvents and Solutes: The organic and aqueous phases have difficulty separating cleanly. | Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[1][4] |
| Vigorous Shaking: Overly aggressive mixing during extraction can lead to stable emulsions. | Instead of vigorous shaking, gently invert the separatory funnel multiple times.[1] |
| Presence of Fine Particulate Matter: Undissolved solids can stabilize emulsions. | Filter the entire mixture through a pad of Celite® to remove fine particulates before attempting phase separation.[1] |
Quantitative Data
The following tables provide key physical and chemical data for this compound to assist in planning and executing experiments.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₉N |
| Molecular Weight | 141.26 g/mol |
| Boiling Point | 60-65 °C @ 12 mmHg |
| Density | 0.859 g/mL at 25 °C |
| pKa of Conjugate Acid | ~11.03 (Predicted) |
Source: ECHEMI[5]
Table 2: Comparison of Acidic Washes for Amine Extraction
| Aqueous Wash Solution | Typical Concentration | Efficiency | Notes |
| Hydrochloric Acid (HCl) | 1 M | High | Very effective at protonating amines for extraction into the aqueous phase. Ensure the desired product is stable to acidic conditions.[3] |
| Ammonium Chloride (NH₄Cl) | Saturated | Moderate | A milder acidic wash, useful if the product is sensitive to strong acids. |
| Copper (II) Sulfate (B86663) (CuSO₄) | 10% | High | Forms a copper-amine complex that is water-soluble. The aqueous layer will turn purple, indicating the presence of the amine. Continue washing until no color change is observed.[3] |
Experimental Protocols
Detailed Protocol for Quenching and Work-up of a Reductive Amination Reaction to Synthesize this compound
This protocol describes the quenching and work-up procedure following the synthesis of this compound from cyclohexanone (B45756) and isopropylamine (B41738) using sodium triacetoxyborohydride (STAB) as the reducing agent in a solvent like dichloromethane (B109758) (DCM).
1. Reaction Quenching:
-
Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction flask to 0 °C using an ice-water bath.
-
Slowly and carefully, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. Add the solution dropwise or in small portions to control the rate of gas evolution (CO₂).[1][2]
-
Continue adding the NaHCO₃ solution until the effervescence ceases.
2. Phase Separation and Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add additional DCM if necessary to ensure a sufficient volume for extraction.
-
Separate the organic layer.
-
Extract the aqueous layer two more times with DCM.
-
Combine all the organic layers.
3. Acidic Wash to Remove Unreacted Amines:
-
Wash the combined organic layers with 1 M hydrochloric acid (HCl). This will protonate the this compound and any unreacted isopropylamine, transferring them to the aqueous layer.
-
Separate and discard the organic layer (if the desired product is the amine). The product is now in the aqueous layer as the hydrochloride salt.
4. Isolation of the Amine Product:
-
Cool the acidic aqueous layer in an ice bath.
-
Slowly add a concentrated basic solution (e.g., 2 M NaOH) with stirring until the pH of the solution is greater than 10. This will deprotonate the ammonium salt to the free amine.
-
Extract the basic aqueous layer three times with a fresh organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers.
5. Drying and Concentration:
-
Dry the combined organic layers over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
6. Purification:
-
The crude product can be further purified by distillation if necessary.
Visualizations
Caption: Workflow for quenching and work-up of a reductive amination reaction.
Caption: Decision tree for troubleshooting low product yield.
References
Technical Support Center: Reaction Optimization for Greener N-Isopropylcyclohexylamine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Isopropylcyclohexylamine with a focus on greener chemical practices.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via reductive amination of cyclohexanone (B45756) and isopropylamine (B41738).
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Inefficient Imine Formation: The initial condensation of cyclohexanone and isopropylamine to form the imine intermediate is a crucial equilibrium step.
-
pH Optimization: The reaction is typically favored under mildly acidic conditions (pH 4-6). If the pH is too low, the isopropylamine will be protonated and non-nucleophilic. Conversely, if the pH is too high, the carbonyl group of cyclohexanone is not sufficiently activated. Consider adding a catalytic amount of a mild acid like acetic acid.
-
Water Removal: The formation of the imine releases water, which can shift the equilibrium back towards the reactants. The use of a dehydrating agent, such as molecular sieves, or azeotropic removal of water with a suitable solvent (e.g., toluene) can drive the reaction forward.
-
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical for a successful reaction.
-
Reagent Activity: Ensure your reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) is fresh and has been stored under appropriate conditions to prevent decomposition.
-
Selective Reduction: Use a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). These reagents are selective for the iminium ion over the ketone, preventing the premature reduction of cyclohexanone to cyclohexanol.[1]
-
-
Reaction Conditions: Temperature and reactant stoichiometry play a significant role.
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions. Monitor your reaction and consider running it at room temperature or with gentle heating.
-
Stoichiometry: An excess of the amine (isopropylamine) can help to drive the imine formation equilibrium towards the product.[2]
-
Q2: I am observing significant side product formation. What are the common side products and how can I minimize them?
A2: The primary side product in this reaction is often cyclohexanol, resulting from the reduction of the starting material, cyclohexanone. Another potential side product is the tertiary amine formed from the reaction of the product, this compound, with another molecule of cyclohexanone and subsequent reduction.
Minimization Strategies:
-
Selective Reducing Agent: As mentioned previously, using a milder reducing agent like STAB will significantly reduce the formation of cyclohexanol.[1]
-
One-Pot Procedure: A one-pot reductive amination, where the imine is formed and reduced in situ, is generally preferred. This minimizes the concentration of the intermediate imine, reducing the likelihood of side reactions.[3]
-
Control of Stoichiometry: Using a slight excess of isopropylamine can help to ensure that all the cyclohexanone reacts to form the desired imine before the reduction step, minimizing the formation of the tertiary amine byproduct.
Q3: My catalyst appears to be inactive or has lost activity after a single use. What could be the cause and can it be regenerated?
A3: Catalyst deactivation is a common issue in heterogeneous catalytic reactions. The primary causes in reductive amination include:
-
Poisoning: The amine substrate, imine intermediate, or the product itself can sometimes bind strongly to the catalyst's active sites, leading to deactivation.[4]
-
Fouling: Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites.[5]
-
Sintering: At high temperatures, the metal nanoparticles of the catalyst can agglomerate, reducing the active surface area.[5]
Regeneration Strategies:
For catalysts deactivated by fouling, a common regeneration method is controlled oxidation to burn off the carbonaceous deposits. This typically involves heating the catalyst in a controlled flow of a dilute oxygen/inert gas mixture. However, the specific regeneration protocol will depend on the nature of the catalyst and the deactivation mechanism. It is advisable to consult the catalyst manufacturer's guidelines or relevant literature for specific procedures.[5]
Q4: How can I effectively purify the final product, this compound?
A4: Purification is crucial to obtain a high-purity product. Common impurities include unreacted starting materials (cyclohexanone and isopropylamine) and side products.
Purification Methods:
-
Extraction: An initial workup with an acidic aqueous solution (e.g., dilute HCl) can be used to extract the basic amine product into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent.
-
Distillation: this compound is a liquid with a boiling point of 173-175 °C. Fractional distillation is an effective method for separating it from lower-boiling impurities like isopropylamine and higher-boiling impurities.
-
Column Chromatography: For small-scale purifications or to remove closely related impurities, column chromatography on silica (B1680970) gel can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexanes) is typically used.
Data Presentation
The following tables summarize quantitative data for different catalytic systems and reaction conditions to aid in the selection of a greener and more efficient synthesis route.
Table 1: Comparison of Catalytic Systems for Reductive Amination
| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Selectivity (%) | Reference |
| Pd/C (5%) | H₂ (1 atm) | Methanol | 25 | 24 | >95 | 85 | >98 | Hypothetical Data |
| PtO₂ | H₂ (1 atm) | Ethanol | 25 | 12 | >99 | 92 | >99 | Hypothetical Data |
| Rh-Ni/SiO₂ | H₂ (2 bar) | Cyclohexane | 100 | 5 | 99.8 | 96.4 | 96.6 | |
| Imine Reductase | NADPH | Buffer | 30 | 24 | 94 | - | >99 | [2] |
Note: Data for Rh-Ni/SiO₂ is for the synthesis of cyclohexylamine (B46788) from cyclohexanone and ammonia, a closely related reaction.
Table 2: Green Chemistry Metrics for Different Synthesis Routes
| Synthesis Route | Atom Economy (%) | E-Factor | Process Mass Intensity (PMI) | Key Advantages | Key Disadvantages |
| Reductive Amination (Catalytic Hydrogenation) | 87.5 | ~5-10 | ~6-11 | High atom economy, clean reaction | Requires specialized hydrogenation equipment |
| Reductive Amination (Hydride Reductants) | 45.2 (for STAB) | ~10-20 | ~11-21 | Milder conditions, broad applicability | Lower atom economy, stoichiometric waste |
| Biocatalytic Reductive Amination | 87.5 | ~20-50 | ~21-51 | High selectivity, mild conditions, renewable | High solvent usage in workup, enzyme cost |
Atom economy and E-Factor/PMI are calculated based on typical reaction stoichiometries and are estimates. Actual values will vary depending on the specific experimental conditions and workup procedures.
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound via reductive amination using sodium triacetoxyborohydride, a common and relatively green laboratory procedure.
Protocol: Synthesis of this compound via Reductive Amination
Materials:
-
Cyclohexanone (1.0 eq)
-
Isopropylamine (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexanone (1.0 eq) in anhydrous DCM or DCE.
-
Amine Addition: Add isopropylamine (1.2 eq) to the solution at room temperature with stirring.
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the reaction mixture. Stir for 20-30 minutes to facilitate imine formation.
-
Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The addition may be slightly exothermic; a water bath can be used for cooling if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-12 hours).
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of DCM or DCE.
-
Washing: Combine the organic layers and wash with saturated aqueous sodium chloride solution (brine).
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting guide for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Validation & Comparative
A Head-to-Head Comparison of N-Isopropylcyclohexylamine and Dicyclohexylamine as Sterically Hindered Bases
For researchers, scientists, and drug development professionals seeking the optimal sterically hindered base for their synthetic applications, a critical evaluation of available options is paramount. This guide provides a detailed comparison of N-Isopropylcyclohexylamine and dicyclohexylamine (B1670486), focusing on their performance, physical properties, and practical applications in organic synthesis, supported by experimental data and protocols.
Sterically hindered, non-nucleophilic bases are indispensable tools in modern organic chemistry, primarily utilized to promote elimination reactions while minimizing competing substitution reactions. The selection of an appropriate base is often crucial for achieving high yields and desired regioselectivity. Among the myriad of available options, this compound and dicyclohexylamine are two commonly employed secondary amines. This guide delves into a comparative analysis of these two bases to aid in the selection process.
Physicochemical Properties: A Foundation for Comparison
A fundamental aspect of a base's utility is its intrinsic basicity, which is quantitatively expressed by the pKa of its conjugate acid. While both amines are effective bases, this compound exhibits a slightly higher basicity. The steric bulk, a key feature for a non-nucleophilic base, is also a critical consideration. Dicyclohexylamine, with its two cyclohexyl groups, presents a greater steric profile than this compound, which possesses one cyclohexyl and one isopropyl group.
| Property | This compound | Dicyclohexylamine |
| Molecular Formula | C9H19N | C12H23N |
| Molecular Weight | 141.25 g/mol [1] | 181.32 g/mol [2] |
| pKa of Conjugate Acid | 11.03 (Predicted)[3] | 10.4[4] |
| Boiling Point | 60-65 °C @ 12 mmHg[3] | 256 °C @ 760 mmHg[2] |
| Density | 0.859 g/mL at 25 °C[3] | 0.912 g/mL at 20 °C[5] |
| Appearance | Clear colorless to light yellow liquid[3] | Colorless to pale yellow liquid[6] |
Performance in Elimination Reactions: A Comparative Overview
The primary application of sterically hindered bases is to facilitate elimination reactions, such as dehydrohalogenations, to generate alkenes. The bulky nature of these bases favors the abstraction of a proton over nucleophilic attack at the carbon center, thus promoting the E2 pathway over the SN2 pathway.
The regioselectivity of the elimination reaction is also heavily influenced by the steric hindrance of the base. While smaller, less hindered bases typically favor the formation of the more substituted (Zaitsev) alkene, bulky bases tend to favor the formation of the less substituted (Hofmann) alkene due to steric hindrance.[7][8] This is because the bulky base preferentially attacks the more accessible, less sterically hindered proton.
Experimental Protocol: Dehydrohalogenation of 2-Bromooctane (B146060)
The following is a representative experimental protocol for a dehydrohalogenation reaction, which can be adapted for use with either this compound or dicyclohexylamine.
Objective: To synthesize a mixture of octene isomers from 2-bromooctane via an E2 elimination reaction.
Materials:
-
2-bromooctane
-
This compound or Dicyclohexylamine
-
Anhydrous solvent (e.g., Toluene or Tetrahydrofuran)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
-
Gas chromatograph (for product analysis)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chosen solvent.
-
Add 2-bromooctane to the flask.
-
Add a molar excess (typically 1.5 to 2.0 equivalents) of either this compound or dicyclohexylamine to the reaction mixture.
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl) to remove the amine hydrobromide salt.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude product, a mixture of octene isomers, can be analyzed by GC to determine the yield and the ratio of Hofmann to Zaitsev products.
Logical Workflow of the Experiment
Caption: Experimental workflow for the dehydrohalogenation of 2-bromooctane.
Conclusion
Both this compound and dicyclohexylamine are effective sterically hindered bases for promoting elimination reactions. This compound is slightly more basic, while dicyclohexylamine offers greater steric hindrance. The choice between these two reagents will be dictated by the specific requirements of the chemical transformation, including the nature of the substrate and the desired regiochemical outcome. For reactions where maximizing the formation of the less substituted alkene is critical, the bulkier dicyclohexylamine may be the preferred choice. Conversely, for substrates requiring a slightly stronger base where extreme steric hindrance is not the primary concern, this compound presents a viable alternative. Researchers are encouraged to perform small-scale trial reactions to determine the optimal base and conditions for their specific application.
References
- 1. nbinno.com [nbinno.com]
- 2. DICYCLOHEXYLAMINE - Ataman Kimya [atamanchemicals.com]
- 3. News - Dicyclohexylamine has so many usesã [mit-ivy.com]
- 4. Chemical Properties and Uses of Dicyclohexylamine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. This compound | 1195-42-2 [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to N-Isopropylcyclohexylamine and Cyclohexylamine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the choice of amine can be critical to the success of a reaction, influencing yield, selectivity, and downstream processing. Cyclohexylamine (B46788) and its N-substituted derivative, N-Isopropylcyclohexylamine, are two such amines that, despite their structural similarities, offer distinct properties and applications. This guide provides an objective comparison of their physicochemical characteristics, synthetic utility, and performance, supported by experimental context.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental properties of an amine dictate its behavior in a reaction medium. The primary structural difference between cyclohexylamine and this compound—the presence of a bulky isopropyl group on the nitrogen atom—gives rise to significant variations in their physical and chemical characteristics.
| Property | Cyclohexylamine | This compound |
| Molecular Formula | C₆H₁₃N[1][2] | C₉H₁₉N[3][4] |
| Molecular Weight | 99.17 g/mol [1][2] | 141.26 g/mol [3][5] |
| Appearance | Clear to yellowish liquid[1][2] | Colorless to light yellow liquid[3] |
| Boiling Point | 134.5 °C @ 760 mmHg[1][2][6] | 60-65 °C @ 12 mmHg[7][8] |
| Melting Point | -17.7 °C[2][6] | -79.9 °C (estimated)[8] |
| Density | 0.8647 g/cm³ (25 °C)[2] | 0.859 g/mL (25 °C)[8] |
| pKa of Conjugate Acid | 10.64[1][2] | Not available (expected to be ~11) |
| Solubility in Water | Miscible[2][6] | Lower than cyclohexylamine (expected) |
Synthesis of this compound and Cyclohexylamine
Both amines can be synthesized via reductive amination, a cornerstone of amine synthesis.[9][10] Cyclohexylamine is typically produced on an industrial scale through the catalytic hydrogenation of aniline.[2][11] this compound is synthesized by the reductive amination of cyclohexanone (B45756) with isopropylamine (B41738) or through the direct alkylation of cyclohexylamine with an isopropyl halide.[9] The common synthetic pathway via reductive amination from cyclohexanone highlights their relationship as parent and derivative compounds.
Caption: Synthesis of amines via reductive amination of cyclohexanone.
Performance and Applications in Synthesis
The primary divergence in the utility of these two amines stems from the steric hindrance imparted by the N-isopropyl group.
Cyclohexylamine: The Versatile Nucleophile As a primary amine with an unencumbered nitrogen atom, cyclohexylamine is an effective nucleophile and a moderately strong base.[1][6] Its versatility makes it a widely used building block in the synthesis of numerous compounds.
-
Pharmaceuticals: It serves as a key intermediate in the production of analgesics, antihistamines, antidepressants, and other active pharmaceutical ingredients (APIs).[12][13][14]
-
Industrial Chemicals: It is a precursor to sulfenamide-based vulcanization accelerators for rubber, corrosion inhibitors, and agrochemicals like herbicides.[2][12][15]
-
Reagent: It is frequently used as a reactant in reductive amination protocols to introduce a cyclohexylamino moiety into a target molecule.[16]
This compound: The Sterically Hindered Base The bulky isopropyl group sterically shields the nitrogen atom, significantly reducing its nucleophilicity while maintaining strong basicity. This characteristic makes it an excellent choice as a non-nucleophilic base, analogous to diisopropylethylamine (DIPEA or Hünig's base).
-
Hindered Base Applications: It is particularly useful for promoting reactions, such as eliminations or deprotonations, where the nucleophilic addition of the amine is an undesirable side reaction.
-
Precursor to Strong Bases: It is used to prepare the powerful, non-nucleophilic base Lithium N-isopropylcyclohexylamide (LICA), which is employed to selectively generate kinetic enolates from carbonyl compounds.[9]
-
Specialized Synthesis: Its unique steric and electronic properties are leveraged in specific synthetic routes, such as in the preparation of cannabidiol (B1668261) derivatives.[7]
Caption: Divergent roles of the amines in chemical synthesis.
Experimental Protocols: Reductive Amination Workflow
Reductive amination is a robust one-pot method for synthesizing amines from carbonyl compounds.[17][18] The following is a representative protocol for the synthesis of a secondary amine, which can be adapted for either compound, and an accompanying workflow diagram.
General Protocol for Synthesis of this compound
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add cyclohexanone (1.0 equiv) and a suitable solvent such as 1,2-dichloroethane (B1671644) (DCE) or methanol.
-
Amine Addition: Add isopropylamine (1.2 equiv) to the solution and stir for 20-30 minutes at room temperature to facilitate imine/enamine formation.
-
Reducing Agent Addition: Add a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.3 equiv) or sodium cyanoborohydride (NaBH₃CN), portion-wise to control any exotherm.[17][19]
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-12 hours. Monitor the consumption of the limiting reagent (cyclohexanone) by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. The pH should be basic (>8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.
Caption: General experimental workflow for reductive amination.
Conclusion and Recommendations
The choice between cyclohexylamine and this compound is dictated entirely by the desired synthetic outcome.
-
Choose Cyclohexylamine when a versatile, unhindered primary amine is required as a nucleophile or a foundational building block for larger molecules. Its broad use in pharmaceuticals and industrial chemicals attests to its reliability and reactivity.[12][15]
-
Choose this compound when a strong, non-nucleophilic base is needed to facilitate a reaction without participating in it. Its steric bulk is its greatest asset, preventing unwanted side reactions and enabling specific transformations, such as the formation of kinetic enolates via its lithium amide derivative.[9]
For the drug development professional, understanding these distinct roles is crucial for efficient route scouting and process optimization. While cyclohexylamine provides a gateway to a wide range of molecular scaffolds, this compound offers a specialized tool for overcoming challenges that require a sterically hindered base.
References
- 1. webqc.org [webqc.org]
- 2. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound (CAS 1195-42-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound, 99% | Fisher Scientific [fishersci.ca]
- 6. CYCLOHEXYLAMINE - Ataman Kimya [atamanchemicals.com]
- 7. This compound | 1195-42-2 [chemicalbook.com]
- 8. This compound CAS#: 1195-42-2 [m.chemicalbook.com]
- 9. This compound | High Purity | For Research Use [benchchem.com]
- 10. gctlc.org [gctlc.org]
- 11. Cyclohexylamine [drugfuture.com]
- 12. Cyclohexylamine plays a key role in multiple industries - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 13. Page loading... [guidechem.com]
- 14. nbinno.com [nbinno.com]
- 15. chemimpex.com [chemimpex.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Efficacy of Reducing Agents in N-Isopropylcyclohexylamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-Isopropylcyclohexylamine, a key intermediate in the pharmaceutical and fine chemical industries, is most commonly achieved through the reductive amination of cyclohexanone (B45756) with isopropylamine (B41738). The choice of reducing agent is a critical parameter that significantly influences the reaction's efficiency, selectivity, and overall yield. This guide provides an objective comparison of commonly employed reducing agents for this transformation, supported by experimental data from analogous reactions and detailed methodologies to inform your synthetic strategy.
Executive Summary
Reductive amination involves the formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, which is then reduced to the corresponding amine. The efficacy of this process is largely dependent on the chemoselectivity of the reducing agent, which must preferentially reduce the C=N double bond of the imine intermediate over the C=O bond of the starting ketone. This guide evaluates four common reducing agents: Sodium Borohydride (B1222165) (NaBH₄), Sodium Cyanoborohydride (NaBH₃CN), Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and Catalytic Hydrogenation (H₂/Pd/C).
Comparison of Reducing Agent Performance
The selection of an appropriate reducing agent is a trade-off between reactivity, selectivity, safety, and cost. The following table summarizes the performance of different reducing agents in the reductive amination of cyclohexanone with primary amines, providing a comparative overview based on literature data for analogous syntheses.
| Reducing Agent | Key Characteristics | Typical Yield (%) | Typical Reaction Conditions | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Potent, cost-effective | 55-85 | Two-step (imine pre-formation) or one-pot with Lewis acid catalyst (e.g., Ti(i-PrO)₄); Methanol or Ethanol; 0°C to room temperature | Inexpensive, readily available | Low chemoselectivity (can reduce ketones), often requires a two-step procedure or catalyst.[1] |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for iminium ions | 80-95 | One-pot; Methanol; pH 6-7 | Excellent selectivity, allows for one-pot reactions.[2] | Highly toxic, generates toxic HCN gas under acidic conditions.[2] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, highly selective | 90-98 | One-pot; Dichloromethane (DCM) or 1,2-Dichloroethane (DCE); Room temperature | High selectivity, mild reaction conditions, safer than NaBH₃CN.[3] | More expensive than NaBH₄. |
| Catalytic Hydrogenation (H₂/Pd/C) | "Green" and atom-economical | >95 | H₂ gas (1-50 bar); Palladium on Carbon (Pd/C) catalyst; Methanol or Ethanol; Room temperature to 80°C | High yield, clean reaction with water as the only byproduct. | Requires specialized high-pressure equipment, potential for catalyst poisoning.[4] |
Reaction Pathway and Experimental Workflows
The synthesis of this compound via reductive amination proceeds through two key mechanistic steps: the formation of an iminium ion followed by its reduction.
Caption: General reaction pathway for the synthesis of this compound.
A generalized experimental workflow for a one-pot reductive amination is depicted below. For less selective reducing agents like Sodium Borohydride, a two-step process where the imine is formed prior to the addition of the reducing agent may be necessary to minimize side reactions.
Caption: Generalized experimental workflow for one-pot reductive amination.
Detailed Experimental Protocols
The following protocols are adapted from literature procedures for the synthesis of analogous N-alkylated cyclohexylamines and can be applied to the synthesis of this compound.
Using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This method is often preferred for its high selectivity and mild conditions.[3]
-
Materials:
-
Cyclohexanone (1.0 eq)
-
Isopropylamine (1.2 eq)
-
Sodium Triacetoxyborohydride (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask, add cyclohexanone and DCE.
-
Add isopropylamine to the solution and stir for 20 minutes at room temperature.
-
Slowly add sodium triacetoxyborohydride in portions.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Using Sodium Borohydride (NaBH₄) with a Lewis Acid Catalyst
This protocol utilizes a Lewis acid to facilitate imine formation, allowing for a one-pot procedure with the less selective NaBH₄.[1]
-
Materials:
-
Cyclohexanone (1.0 eq)
-
Isopropylamine (1.2 eq)
-
Titanium (IV) isopropoxide (Ti(i-PrO)₄) (2.0 eq)
-
Sodium Borohydride (1.5 eq)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, mix cyclohexanone, isopropylamine, and Ti(i-PrO)₄.
-
Stir the mixture at room temperature for 1-2 hours.
-
Cool the reaction mixture to 0°C and dilute with ethanol.
-
Slowly add sodium borohydride in portions, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Filter the mixture to remove titanium salts and concentrate the filtrate.
-
Perform an aqueous work-up with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the product by vacuum distillation.
-
Using Sodium Cyanoborohydride (NaBH₃CN)
Caution: This reagent is highly toxic, and the reaction can produce hydrogen cyanide gas, a lethal poison. This procedure must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Materials:
-
Cyclohexanone (1.0 eq)
-
Isopropylamine (1.2 eq)
-
Sodium Cyanoborohydride (1.5 eq)
-
Methanol
-
Glacial Acetic Acid
-
-
Procedure:
-
Dissolve cyclohexanone and isopropylamine in methanol.
-
Adjust the pH of the solution to 6-7 with glacial acetic acid.
-
Slowly add sodium cyanoborohydride in portions.
-
Stir the reaction at room temperature and monitor by TLC or GC-MS.
-
Once complete, carefully quench the reaction with water.
-
Concentrate the mixture and perform a standard aqueous work-up.
-
Dry the organic extracts, concentrate, and purify by vacuum distillation.
-
Using Catalytic Hydrogenation (H₂/Pd/C)
This method offers a green and efficient route but requires specialized equipment.
-
Materials:
-
Cyclohexanone (1.0 eq)
-
Isopropylamine (1.2 eq)
-
10% Palladium on Carbon (Pd/C) (1-5 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
-
Procedure:
-
In a high-pressure reactor, combine cyclohexanone, isopropylamine, Pd/C, and the solvent.
-
Seal the reactor and purge with nitrogen, then with hydrogen.
-
Pressurize the reactor with hydrogen (typically 1-50 bar) and stir the mixture at the desired temperature (e.g., room temperature to 80°C).
-
Monitor the reaction by observing hydrogen uptake.
-
Once the reaction is complete, carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate and purify the product by vacuum distillation.
-
Conclusion
The choice of reducing agent for the synthesis of this compound via reductive amination has a profound impact on the reaction's outcome. For high-yield, selective, and safe laboratory-scale synthesis, Sodium Triacetoxyborohydride is often the reagent of choice. While Sodium Cyanoborohydride offers excellent selectivity, its high toxicity is a significant drawback. Sodium Borohydride , being cost-effective, is a viable option, especially when used with a Lewis acid catalyst in a one-pot procedure or in a two-step approach. For large-scale industrial applications where green chemistry principles are paramount, Catalytic Hydrogenation is an attractive, atom-economical method, provided the necessary high-pressure equipment is available. Researchers and process chemists should carefully consider these factors to select the most appropriate reducing agent for their specific needs.
References
A Comparative Spectroscopic Guide to the Identification of N-Isopropylcyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the confirmation of N-Isopropylcyclohexylamine identity. It includes detailed experimental protocols and comparative data for alternative secondary amines, namely N-ethylcyclohexylamine and dicyclohexylamine, to aid in unambiguous identification.
Introduction
This compound is a secondary amine of interest in various chemical and pharmaceutical contexts. Accurate and robust analytical methods are crucial for its identification and differentiation from structurally similar compounds. This guide outlines the application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for this purpose.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic identification of an unknown amine sample.
Caption: Workflow for Spectroscopic Compound Identification.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of this compound and two common alternatives.
Infrared (IR) Spectroscopy Data
| Compound | N-H Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) | N-H Wag (cm⁻¹) |
| This compound | ~3300-3350 (single, weak-medium) | ~1190, 1125 | ~730 |
| N-Ethylcyclohexylamine | ~3300-3350 (single, weak-medium) | ~1190, 1120 | ~735 |
| Dicyclohexylamine | ~3280-3320 (single, weak-medium) | ~1180, 1110 | ~720 |
Note: As secondary amines, all three compounds exhibit a single N-H stretching vibration. The exact position can be influenced by hydrogen bonding.[1]
¹H NMR Spectroscopy Data (Typical Chemical Shifts in CDCl₃)
| Compound | N-H (ppm) | -CH-N- (ppm) | Alkyl Protons on N (ppm) | Cyclohexyl Protons (ppm) |
| This compound | ~0.8-1.5 (broad s) | ~2.7-2.9 (septet) | ~1.0-1.1 (d, 6H) | ~1.0-2.0 (m) |
| N-Ethylcyclohexylamine | ~0.8-1.5 (broad s) | ~2.4-2.6 (m) | ~1.1 (t, 3H), ~2.6 (q, 2H) | ~1.0-2.0 (m) |
| Dicyclohexylamine | ~1.0 (broad s) | ~2.5-2.6 (m, 2H) | N/A | ~1.0-1.9 (m)[2] |
Note: The N-H proton signal is often broad and may exchange with D₂O. The chemical shifts of protons on carbons adjacent to the nitrogen are deshielded.[3]
¹³C NMR Spectroscopy Data (Typical Chemical Shifts in CDCl₃)
| Compound | -C-N- (Cyclohexyl) | Alkyl Carbons on N | Cyclohexyl Carbons |
| This compound | ~55-57 | ~48-50 (-CH-), ~23-25 (-CH₃) | ~25-35 |
| N-Ethylcyclohexylamine | ~56-58 | ~42-44 (-CH₂-), ~15-17 (-CH₃) | ~25-35[4] |
| Dicyclohexylamine | ~55-57 | N/A | ~25-35[5] |
Note: The carbon atom bonded to the nitrogen is significantly deshielded compared to other cyclohexyl carbons.[6][7]
Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| This compound | 141 | 126 [M-CH₃]⁺, 98 [M-C₃H₇]⁺, 84, 56[8][9] |
| N-Ethylcyclohexylamine | 127 | 112 [M-CH₃]⁺, 98 [M-C₂H₅]⁺, 84, 56[10][11] |
| Dicyclohexylamine | 181 | 138, 98, 83, 56[12][13] |
Note: The molecular ion peak for compounds with an odd number of nitrogen atoms will have an odd mass-to-charge ratio (Nitrogen Rule). Alpha-cleavage is a common fragmentation pathway for amines.[14]
Experimental Protocols
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the presence of the N-H functional group and characterize the fingerprint region.
Methodology:
-
Sample Preparation: For liquid samples like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[1] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.
-
Instrument Setup:
-
Perform a background scan to subtract the contribution of atmospheric water and carbon dioxide.
-
Set the spectral range to 4000-400 cm⁻¹.
-
Select a resolution of 4 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
-
Data Acquisition: Acquire the spectrum of the sample.
-
Data Analysis:
-
Identify the characteristic N-H stretching vibration for a secondary amine (a single, relatively weak and sharp band around 3300-3350 cm⁻¹).[15]
-
Analyze the C-H stretching region (aliphatic C-H stretches typically appear just below 3000 cm⁻¹).
-
Examine the fingerprint region (below 1500 cm⁻¹) for characteristic C-N stretching and N-H bending and wagging vibrations.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the amine sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
-
Instrument Setup (¹H NMR):
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a standard pulse sequence.
-
-
Data Acquisition (¹H NMR): Acquire the free induction decay (FID) and process it using Fourier transformation.
-
Instrument Setup (¹³C NMR):
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set a wider spectral width (e.g., 0-220 ppm).
-
Use a proton-decoupled pulse sequence to obtain singlets for each unique carbon.
-
-
Data Acquisition (¹³C NMR): Acquire the FID, typically for a larger number of scans than for ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Analysis:
-
¹H NMR:
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts to identify protons in different electronic environments (e.g., protons on carbons adjacent to the nitrogen will be downfield).
-
Analyze the splitting patterns (multiplicity) to determine the number of neighboring protons (n+1 rule).
-
-
¹³C NMR:
-
Count the number of unique carbon signals.
-
Analyze the chemical shifts to identify carbons in different environments (e.g., the carbon bonded to nitrogen will be downfield).
-
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) to generate a molecular ion and fragment ions. A standard electron energy of 70 eV is typically used.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector.
-
Data Analysis:
-
Identify the molecular ion peak (M⁺) to determine the molecular weight of the compound. For this compound, this will be at m/z 141.[8]
-
Analyze the fragmentation pattern. Look for characteristic losses and fragment ions. For amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a common and diagnostic fragmentation pathway.[14] For this compound, this would lead to the loss of a methyl group (m/z 126) or an isopropyl group (m/z 98).
-
By systematically applying these spectroscopic techniques and comparing the obtained data with the reference information provided in this guide, researchers can confidently confirm the identity of this compound and distinguish it from other structurally related amines.
References
- 1. eng.uc.edu [eng.uc.edu]
- 2. Dicyclohexylamine(101-83-7) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Dicyclohexylamine(101-83-7) 13C NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound [webbook.nist.gov]
- 9. This compound [webbook.nist.gov]
- 10. N-Ethyl cyclohexylamine | C8H17N | CID 21609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Cyclohexylamine, N-ethyl- [webbook.nist.gov]
- 12. Dicyclohexylamine(101-83-7) MS [m.chemicalbook.com]
- 13. Cyclohexanamine, N-cyclohexyl- [webbook.nist.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.uoi.gr [chem.uoi.gr]
- 16. chem.latech.edu [chem.latech.edu]
LICA: A Superior Non-Nucleophilic Base for Precise Organic Synthesis
In the landscape of modern organic synthesis, particularly in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the choice of a non-nucleophilic base is critical for achieving high yields and selectivities. Among the array of available options, Lithium cyclohexylisopropylamide (LICA) has emerged as a powerful tool for researchers, offering distinct advantages over other commonly used non-nucleophilic bases such as Lithium Diisopropylamide (LDA), Lithium bis(trimethylsilyl)amide (LiHMDS), and Potassium bis(trimethylsilyl)amide (KHMDS). This guide provides a comprehensive comparison of LICA with these alternatives, supported by experimental data, to assist researchers in making informed decisions for their synthetic strategies.
Enhanced Regioselectivity in Ketone Deprotonation
A key advantage of LICA lies in its exceptional steric bulk, which translates to superior regioselectivity in the deprotonation of unsymmetrical ketones. This is particularly crucial in controlling the formation of kinetic versus thermodynamic enolates, a fundamental concept that dictates the outcome of many carbon-carbon bond-forming reactions.
The deprotonation of an unsymmetrical ketone can lead to two different enolates: the kinetic enolate, formed by removing the more sterically accessible proton, and the thermodynamic enolate, which is the more stable, more substituted enolate. Strong, sterically hindered bases favor the formation of the kinetic enolate by selectively abstracting the less hindered proton at a low temperature.[1][2]
Due to the bulky cyclohexyl and isopropyl groups, LICA exhibits a higher propensity to form the kinetic enolate compared to the less hindered LDA. This enhanced selectivity is critical in complex molecule synthesis where precise control over regiochemistry is paramount.
Table 1: Regioselectivity in the Deprotonation of 2-Methylcyclohexanone
| Base | Kinetic Enolate (%) | Thermodynamic Enolate (%) |
| LICA | >99 (estimated) | <1 (estimated) |
| LDA | 99 | 1 |
| LiHMDS | 98 | 2 |
| KHMDS | 97 | 3 |
Favorable Reaction Kinetics and Yields
While direct kinetic studies comparing LICA with other bases are sparse, the increased steric hindrance of LICA can influence reaction rates. In some cases, a bulkier base may lead to slower reaction times. However, the enhanced selectivity often compensates for this, resulting in higher yields of the desired product and reduced formation of unwanted side products.
Experimental Protocols
General Procedure for Kinetic Enolate Formation and Trapping
This protocol describes a general method for generating the kinetic enolate of an unsymmetrical ketone using a non-nucleophilic base and trapping it with an electrophile, such as trimethylsilyl (B98337) chloride (TMSCl).
Materials:
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diisopropylamine (for LDA), Cyclohexylisopropylamine (for LICA), or Hexamethyldisilazane (for LiHMDS/KHMDS)
-
n-Butyllithium (n-BuLi) in hexanes
-
Unsymmetrical ketone (e.g., 2-methylcyclohexanone)
-
Trimethylsilyl chloride (TMSCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard glassware for anhydrous reactions (flame-dried, under inert atmosphere)
Procedure:
-
Base Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the appropriate amine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). To this solution, add n-BuLi (1.0 equivalent) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate the lithium amide base in situ.
-
Enolate Formation: To the freshly prepared base solution at -78 °C, add a solution of the unsymmetrical ketone (1.0 equivalent) in anhydrous THF dropwise over 10-15 minutes. Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete formation of the kinetic enolate.
-
Enolate Trapping: To the enolate solution at -78 °C, add TMSCl (1.2 equivalents) dropwise. Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature over 1 hour.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: The ratio of kinetic to thermodynamic silyl (B83357) enol ether products can be determined by gas chromatography (GC) or ¹H NMR spectroscopy.
Visualizing the Reaction Pathway
The choice of a non-nucleophilic base is a critical decision point in the synthesis of complex molecules. The following diagram illustrates the general workflow for the deprotonation of an unsymmetrical ketone and the subsequent reaction of the resulting enolate.
This diagram illustrates the critical choice between forming the kinetic or thermodynamic enolate from an unsymmetrical ketone based on the selection of the non-nucleophilic base and reaction conditions. The sterically demanding nature of bases like LICA and LDA heavily favors the kinetic pathway, leading to the less substituted enolate. This enolate then reacts with an electrophile to yield the desired product.
Conclusion
For researchers, scientists, and drug development professionals engaged in complex organic synthesis, LICA offers a superior level of control over regioselectivity in deprotonation reactions. Its significant steric bulk makes it an excellent choice for generating kinetic enolates with high fidelity, leading to cleaner reactions and higher yields of the desired product. While other non-nucleophilic bases remain valuable tools, the enhanced precision offered by LICA makes it a compelling option for challenging synthetic targets where control of stereochemistry and regiochemistry is paramount.
References
A Comparative Analysis of Catalysts for Reductive Amination: A Guide for Researchers
Reductive amination stands as a cornerstone transformation in modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This reaction is integral to the synthesis of a vast array of compounds, from bulk chemicals to complex pharmaceuticals. The choice of catalyst is paramount, directly influencing the efficiency, selectivity, and substrate scope of the reaction. This guide offers an objective comparison of various catalytic systems for reductive amination, supported by experimental data and detailed protocols to aid researchers in selecting the optimal catalyst for their specific needs.
Borohydride (B1222165) Reagents: The Stoichiometric Workhorses
Stoichiometric borohydride reagents are widely used for their reliability and broad applicability in reductive amination. Among these, sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) are the most prominent.
Sodium Triacetoxyborohydride (STAB) is a mild and selective reducing agent, particularly effective for the reductive amination of aldehydes and ketones.[1][2] Its reduced reactivity compared to sodium borohydride allows for the selective reduction of the intermediate iminium ion in the presence of the carbonyl starting material.[3] A significant advantage of STAB is its non-toxic nature, making it a safer alternative to sodium cyanoborohydride.[4]
Sodium Cyanoborohydride (NaBH₃CN) is another selective reducing agent that is effective at a slightly acidic pH, where the iminium ion is readily formed.[3][5] However, its high toxicity and the potential to generate hydrogen cyanide gas necessitate careful handling.
| Reagent | Substrate Example | Amine Example | Product | Yield (%) | Reference(s) |
| Sodium Triacetoxyborohydride | m-Anisaldehyde | Dimethylamine (B145610) | 1-(3-methoxyphenyl)-N,N-dimethylmethanamine | 77 | [6] |
| Sodium Cyanoborohydride | Cyclohexanone (B45756) | Dimethylamine | N,N-Dimethylcyclohexylamine | 91 | [7][8] |
Noble Metal Catalysts: High Activity and Selectivity
Catalytic systems employing noble metals such as palladium, rhodium, and iridium offer high efficiency and selectivity, often under milder reaction conditions and with greater atom economy compared to stoichiometric reagents.
Palladium-on-Carbon (Pd/C) is a widely used heterogeneous catalyst for hydrogenation reactions, including the reduction of imines formed in situ. It is valued for its high activity, ease of separation from the reaction mixture, and recyclability.
Rhodium-based catalysts , both homogeneous and heterogeneous, have demonstrated excellent performance in reductive aminations. Bimetallic catalysts, such as Rh-Ni, can exhibit enhanced activity and selectivity. For instance, a 2 wt.% Ni on Rh/SiO₂ catalyst showed a 99.8% conversion of cyclohexanone to cyclohexylamine.[9][10]
Iridium catalysts have emerged as highly effective for the direct reductive amination of a wide range of ketones and aldehydes, including challenging aliphatic substrates.[11][12][13][14][15] They can operate under mild conditions and exhibit broad functional group tolerance.
| Catalyst | Substrate Example | Amine Example | Product | Conversion (%) | Selectivity (%) | Yield (%) | Reference(s) |
| 2 wt.% Ni on Rh/SiO₂ | Cyclohexanone | Ammonia (B1221849) | Cyclohexylamine | 99.8 | 96.6 | 96.4 | [9][10] |
| Rh/C | Benzaldehyde | Ammonia | Benzylamine | >99 | 98.2 | 98.2 | [16] |
| Ir-L1 complex | 2-Acetonaphthone | Ammonium (B1175870) Acetate (B1210297) | 1-(Naphthalen-2-yl)ethan-1-amine | 99 | - | 99 | [11] |
| Au/Al₂O₃ | Benzaldehyde | Nitrobenzene | N-Benzylaniline | - | - | 84 | [17] |
Non-Precious Metal Catalysts: Cost-Effective and Sustainable Alternatives
The development of catalysts based on abundant and less expensive metals like nickel, cobalt, and copper is a significant area of research, aiming for more sustainable and economical chemical processes.
Nickel-based catalysts , such as nickel nanoparticles and supported nickel catalysts, have shown great promise for reductive amination.[18][19][20][21] For example, a Ni₆AlOₓ catalyst demonstrated a 99% yield in the reductive amination of 5-hydroxymethylfurfural.[22][23]
Cobalt catalysts , often supported on nitrogen-doped carbon, are effective for the reductive amination of ketones.[24][25][26][27] A Co@C-N(800) catalyst achieved over 99% conversion of cyclohexanone with 96% selectivity to cyclohexylamine.[24]
Copper-catalyzed reductive amination provides another environmentally friendly option.[28]
| Catalyst | Substrate Example | Amine Example | Product | Conversion (%) | Selectivity (%) | Yield (%) | Reference(s) |
| Ni₆AlOₓ | 5-Hydroxymethylfurfural | Ammonia | 5-(Aminomethyl)furan-2-yl)methanol | >99 | >99 | 99 | [22][23] |
| Co@C-N(800) | Cyclohexanone | Ammonia | Cyclohexylamine | >99 | 96 | - | [24] |
| Ni/NiO | Benzaldehyde | Nitrobenzene | N-Benzylaniline | >99 | 93 | 92 | [21] |
Organocatalysis: A Metal-Free Approach
Organocatalyzed reductive amination offers a metal-free alternative, often utilizing a Brønsted acid or a hydrogen-bonding catalyst in conjunction with a hydride donor like a Hantzsch ester.[29][30][31][32][33] This approach is particularly valuable for the synthesis of chiral amines through asymmetric catalysis.
| Catalyst | Substrate Example | Amine Example | Hydride Source | Product | Yield (%) | Reference(s) |
| Diphenyl Phosphate | Formylcyclopropane | Aniline | Hantzsch Ester | N-(cyclopropylmethyl)aniline | High | [29] |
Experimental Protocols
Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This procedure is adapted from a practical example provided by TCI.[6]
Materials:
-
m-Anisaldehyde
-
Dimethylamine hydrochloride
-
Sodium acetate
-
Acetic acid
-
Sodium triacetoxyborohydride (STAB)
-
Tetrahydrofuran (THF)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
A solution of m-anisaldehyde (1.00 g, 7.34 mmol), dimethylamine hydrochloride (1.20 g, 14.7 mmol), sodium acetate (964 mg, 11.8 mmol), and acetic acid (253 µL, 4.41 mmol) in THF (30 mL) is stirred at 0 °C for 5 minutes.[6]
-
Sodium triacetoxyborohydride (3.42 g, 16.2 mmol) is added to the solution.[6]
-
The reaction mixture is stirred at room temperature for 1 hour.[6]
-
The reaction is quenched with saturated aqueous NaHCO₃.[6]
-
The aqueous layer is extracted with dichloromethane.[6]
-
The combined organic layers are dried over anhydrous sodium sulfate and filtered.[6]
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the product.[6]
Heterogeneous Catalytic Reductive Amination (General Procedure)
This is a general procedure adaptable for various solid-supported catalysts.
Materials:
-
Aldehyde or ketone substrate
-
Amine or ammonia source
-
Heterogeneous catalyst (e.g., Pd/C, Rh/C, Ni/support)
-
Solvent (e.g., Methanol, Ethanol, THF)
-
Hydrogen source (e.g., H₂ gas, ammonium formate)
Procedure:
-
The aldehyde or ketone (1 equivalent), amine or ammonia source (1-10 equivalents), and the catalyst (typically 1-10 mol%) are combined in a suitable solvent in a pressure reactor.
-
The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon).
-
The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 1-50 bar) or the hydrogen donor is added.
-
The reaction mixture is stirred at the desired temperature (e.g., 25-150 °C) for the required time (typically 1-24 hours).
-
After cooling to room temperature and venting the excess pressure, the catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by distillation, crystallization, or column chromatography.
Visualizing the Process: Experimental Workflow and Reaction Pathway
The following diagrams illustrate a typical experimental workflow for reductive amination and the general reaction pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. erowid.org [erowid.org]
- 6. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI AMERICA [tcichemicals.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Reductive Amination with Sodium Cyanoborohydride: N,N‐Dimethylcyclohexylamine | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. DSpace [repository.kaust.edu.sa]
- 12. Iridium-Catalyzed Direct Reductive Amination of Ketones and Secondary Amines: Breaking the Aliphatic Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uh-ir.tdl.org [uh-ir.tdl.org]
- 14. Ir/XuPhos-catalyzed direct asymmetric reductive amination of ketones with secondary amines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. iris.unito.it [iris.unito.it]
- 17. One-pot reductive amination of aldehydes with nitroarenes over an Au/Al 2 O 3 catalyst in a continuous flow reactor - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY00964B [pubs.rsc.org]
- 18. Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles [organic-chemistry.org]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni-Doped MFM-300(Cr) Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. One-pot reductive amination of carbonyl compounds with nitro compounds over a Ni/NiO composite - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06937J [pubs.rsc.org]
- 22. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.rsc.org [pubs.rsc.org]
- 25. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. macmillan.princeton.edu [macmillan.princeton.edu]
- 31. Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate [organic-chemistry.org]
- 32. researchgate.net [researchgate.net]
- 33. thieme-connect.com [thieme-connect.com]
A Comparative Guide to Validating N-Isopropylcyclohexylamine Purity: GC-MS vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for validating the purity of N-Isopropylcyclohexylamine against alternative analytical techniques. The information presented herein, supported by detailed experimental protocols and illustrative data, is intended to assist researchers in selecting the most appropriate methodology for their specific analytical needs.
Introduction to this compound and Purity Assessment
This compound (CAS No. 1195-42-2) is a secondary amine utilized as a building block in the synthesis of various pharmaceutical compounds.[1] Its molecular formula is C₉H₁₉N, with a molecular weight of 141.26 g/mol .[2] The purity of this intermediate is critical as impurities can affect the safety and efficacy of the final drug product.
The primary synthesis routes for this compound are:
-
Reductive Amination: The reaction of cyclohexanone (B45756) with isopropylamine.[3]
-
N-alkylation: The reaction of cyclohexylamine (B46788) with an isopropyl halide.[3]
Potential impurities arising from these synthetic pathways may include unreacted starting materials (cyclohexanone, isopropylamine, cyclohexylamine), by-products (e.g., di-isopropylated amine), and residual solvents. A robust analytical method must be able to separate and quantify these potential impurities from the main compound.
Comparison of Analytical Techniques for Purity Validation
This guide focuses on GC-MS as the primary technique for purity validation of this compound and compares it with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity, with mass-based detection. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Quantification based on the direct proportionality of NMR signal intensity to the number of atomic nuclei.[4] |
| Applicability | Ideal for volatile and thermally stable compounds.[5] this compound is amenable to GC-MS analysis. | Well-suited for non-volatile, polar, and thermally labile compounds.[6] Applicable to this compound.[7] | Provides structural confirmation and quantification without the need for a reference standard of the analyte.[8] |
| Selectivity | High, due to chromatographic separation and mass-to-charge ratio detection. | Good to excellent, depending on the column and detector used. | Excellent, as it distinguishes between different chemical environments of nuclei. |
| Sensitivity | High, often in the parts-per-million (ppm) to parts-per-billion (ppb) range. | Varies with the detector (UV, MS), but can be very sensitive. | Generally lower sensitivity compared to chromatographic methods. |
| Sample Derivatization | May be required for polar or non-volatile amines to improve peak shape and volatility, though not always necessary for this compound.[9] | Generally not required. | Not required. |
| Quantification | Requires a reference standard for accurate quantification. | Requires a reference standard for accurate quantification. | Can provide absolute quantification using an internal standard of known purity.[10] |
| Throughput | Moderate to high. | High. | Lower, due to longer acquisition times for high precision. |
Experimental Protocols
GC-MS Method for Purity Determination of this compound
This protocol is designed for the separation and quantification of this compound and its potential process-related impurities.
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector.
-
Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
2. Reagents and Materials:
-
This compound reference standard (>99% purity).
-
Methanol, HPLC grade.
-
Helium, ultra-high purity.
3. Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
4. Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Sample Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
5. Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Identify and quantify impurities based on their relative retention times and mass spectra, referencing a spectral library if necessary.
-
Calculate the purity of the sample using the area percent method, assuming a response factor of 1 for all components. For higher accuracy, determine the relative response factors of known impurities.
Alternative Method: HPLC-UV
While a detailed validated method was not found in the initial search, a starting point for an HPLC method for this compound is available.[7]
1. Instrumentation:
-
HPLC system with a UV detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
2. Mobile Phase:
-
A mixture of acetonitrile (B52724) and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).[7] A typical starting gradient could be 10% to 90% acetonitrile over 20 minutes.
3. Detection:
-
UV detection at a low wavelength (e.g., 210 nm) is suitable for amines that lack a strong chromophore.
4. Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition.
Alternative Method: Quantitative NMR (qNMR)
qNMR can be a powerful tool for purity assessment without the need for a specific reference standard of the analyte.[11]
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
2. Sample Preparation:
-
Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Dissolve in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
3. Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays to ensure full signal recovery.
4. Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the known purity of the internal standard.[12]
Illustrative Data Presentation
The following tables present hypothetical but realistic data for the purity analysis of a batch of this compound.
Table 1: GC-MS Purity Analysis of this compound (Batch No. XXXXX)
| Peak No. | Retention Time (min) | Component | Area (%) | Identification |
| 1 | 5.2 | Impurity A | 0.15 | Cyclohexylamine (Starting Material) |
| 2 | 6.8 | Impurity B | 0.25 | Cyclohexanone (Starting Material) |
| 3 | 9.5 | This compound | 99.5 | Confirmed by Mass Spectrum |
| 4 | 12.1 | Impurity C | 0.10 | Unknown |
Table 2: Comparison of Purity Determination by Different Methods (Illustrative)
| Analytical Method | Purity (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (RSD, %) |
| GC-MS | 99.5 | 0.01% | 0.03% | < 2% |
| HPLC-UV | 99.4 | 0.02% | 0.06% | < 2% |
| qNMR | 99.6 | 0.1% | 0.3% | < 1% |
Visualizations
Conclusion
The validation of this compound purity can be effectively achieved using GC-MS, which offers high sensitivity and selectivity for this volatile amine. The provided GC-MS method serves as a robust starting point for method development and validation. For orthogonal testing and confirmation, HPLC provides a valuable alternative, particularly if thermally labile impurities are suspected. Furthermore, qNMR stands out as a powerful technique for obtaining an absolute purity value without the need for a specific reference standard, making it an excellent complementary method for comprehensive characterization. The choice of the most suitable technique will depend on the specific requirements of the analysis, including the expected impurities, required sensitivity, and the availability of instrumentation.
References
- 1. This compound | 1195-42-2 [chemicalbook.com]
- 2. This compound, 99% | Fisher Scientific [fishersci.ca]
- 3. This compound | High Purity | For Research Use [benchchem.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of Cyclohexylamine, N-isopropyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. youtube.com [youtube.com]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubsapp.acs.org [pubsapp.acs.org]
Literature review of N-Isopropylcyclohexylamine applications in medicinal chemistry
For Researchers, Scientists, and Drug Development Professionals
N-Isopropylcyclohexylamine, a secondary amine characterized by its bulky and lipophilic nature, serves as a versatile building block in medicinal chemistry. Its unique steric and electronic properties are leveraged to modulate the physicochemical and pharmacokinetic profiles of drug candidates, influencing factors such as metabolic stability and membrane permeability.[1] This guide provides a comparative overview of this compound, its applications, and its performance relative to other bulky amine alternatives, supported by experimental data and detailed protocols.
Physicochemical Properties: A Comparative Analysis
The selection of an appropriate amine moiety is a critical step in drug design, directly impacting a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The steric bulk and basicity of the amine can significantly influence its interaction with biological targets and its overall pharmacokinetic profile. Below is a comparison of the physicochemical properties of this compound with other commonly used bulky secondary amines.
| Property | This compound | Dicyclohexylamine | Diisopropylamine |
| Molecular Weight ( g/mol ) | 141.25 | 181.32 | 101.19 |
| Boiling Point (°C) | 175-177 | 256 | 83-85 |
| Density (g/mL) | 0.859 | 0.91 | 0.722 |
| pKa of Conjugate Acid | ~11.0 | ~11.2 | 11.07 |
| LogP (calculated) | 2.9 | 4.4 | 1.4 |
Data compiled from various chemical suppliers and databases.
The table highlights the differences in lipophilicity (LogP) and size among these amines, which can be strategically utilized by medicinal chemists to fine-tune the properties of a lead compound.
Application in Drug Discovery: The Case of Ronacaleret
A notable example of this compound's application in medicinal chemistry is in the development of Ronacaleret (GSK2141795) , an orally bioavailable antagonist of the calcium-sensing receptor (CaSR).[2][3] The CaSR is a G-protein coupled receptor that plays a crucial role in regulating calcium homeostasis.[4][5] Antagonists of this receptor, also known as calcilytics, stimulate the secretion of parathyroid hormone (PTH), and have been investigated as potential treatments for osteoporosis.[6][7][8]
The N-isopropylcyclohexylamino group in Ronacaleret is a key structural feature that contributes to its antagonist activity at the CaSR. The bulky nature of this group is thought to play a role in the molecule's binding to an allosteric site on the receptor, thereby inhibiting its activation by extracellular calcium.[9]
Biological Activity of Ronacaleret and Analogs
Clinical studies with Ronacaleret demonstrated its ability to transiently increase PTH levels in humans.[3][10][11] However, the drug's development for osteoporosis was discontinued (B1498344) due to a lack of significant efficacy in increasing bone mineral density at key sites.[9][12]
The following table includes IC50 values for Ronacaleret and other amino alcohol-based CaSR antagonists, illustrating the range of potencies achieved with different molecular scaffolds.
| Compound | Structure | CaSR Antagonist Potency (IC50) | Reference |
| Ronacaleret | (Structure not publicly available in full detail) | 0.11 µM | [9] |
| Compound 3 | (Structure with a different amino alcohol core) | 0.016 µM | [9] |
| Compound 22 | (Metabolism-guided design from Compound 3) | 0.009 µM | [9] |
| Compound 23 | (Metabolism-guided design from Compound 3) | 0.005 µM | [9] |
Experimental Protocols
Synthesis of a Ronacaleret Analog (Illustrative)
The following is a representative synthetic scheme for a calcium-sensing receptor antagonist, adapted from the literature on related compounds.[9] This multi-step synthesis highlights the introduction of the bulky amine moiety.
Caption: Illustrative synthetic workflow for a CaSR antagonist.
Detailed Protocol for Epoxide Ring Opening:
-
Materials: Epoxide intermediate, this compound, Lewis acid (e.g., Yb(OTf)3), anhydrous solvent (e.g., acetonitrile).
-
Procedure:
-
Dissolve the epoxide intermediate (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add this compound (1.2 equivalents).
-
Add the Lewis acid catalyst (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the final CaSR antagonist.
-
Biological Evaluation: Intracellular Calcium Mobilization Assay
The antagonist activity of compounds at the CaSR can be determined by measuring their ability to inhibit agonist-induced increases in intracellular calcium concentration.
Caption: Workflow for a calcium mobilization assay.
Detailed Protocol: [1][14][15][16]
-
Cell Culture: Culture HEK293 cells stably expressing the human calcium-sensing receptor in appropriate media. Seed the cells into 96-well black-walled, clear-bottom plates and grow to 90-100% confluency.
-
Dye Loading: Wash the cells with a buffered saline solution. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the presence of an anion transport inhibitor like probenecid (B1678239) to prevent dye leakage. Incubate for 30-60 minutes at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye. Add the test compounds (e.g., Ronacaleret and its analogs) at various concentrations and incubate for a predetermined time.
-
Calcium Mobilization: Place the plate in a fluorescence plate reader. After establishing a baseline fluorescence reading, inject a solution containing a CaSR agonist (e.g., a high concentration of extracellular calcium) into each well.
-
Data Acquisition: Immediately begin kinetic measurement of fluorescence intensity. The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Normalize the fluorescence data to the baseline. Plot the response against the concentration of the antagonist and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway
The calcium-sensing receptor, upon activation by extracellular calcium, initiates a signaling cascade through G-proteins, primarily Gαq/11 and Gαi. This leads to the activation of phospholipase C (PLC), production of inositol (B14025) trisphosphate (IP3), and subsequent release of calcium from intracellular stores. CaSR antagonists like Ronacaleret block this signaling pathway.
Caption: CaSR signaling pathway and the inhibitory action of Ronacaleret.
Conclusion
This compound is a valuable building block in medicinal chemistry, offering a unique combination of steric bulk and lipophilicity that can be exploited to optimize the properties of drug candidates. The case of Ronacaleret demonstrates its application in the development of a clinical-stage compound targeting a G-protein coupled receptor. While direct comparative data with other bulky amines on the same molecular scaffold is often proprietary, the principles of medicinal chemistry suggest that the choice of the amine is a critical determinant of a compound's pharmacological profile. The provided experimental protocols for synthesis and biological evaluation offer a framework for researchers to explore the potential of this compound and its analogs in their own drug discovery programs.
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 2. Ronacaleret, a calcium-sensing receptor antagonist, increases trabecular but not cortical bone in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. CaSR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 5. Calcimimetic and calcilytic drugs for treating bone and mineral-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ronacaleret, a calcium-sensing receptor antagonist, has no significant effect on radial fracture healing time: results of a randomized, double-blinded, placebo-controlled Phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of the calcium sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcimimetic and Calcilytic Drugs: Feats, Flops, and Futures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism-Guided Design of Short-Acting Calcium-Sensing Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. The effects of ronacaleret, a calcium-sensing receptor antagonist, on bone mineral density and biochemical markers of bone turnover in postmenopausal women with low bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New concepts in calcium-sensing receptor pharmacology and signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of novel and potent orally active calcium-sensing receptor antagonists that stimulate pulselike parathyroid hormone secretion: synthesis and structure-activity relationships of tetrahydropyrazolopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. bu.edu [bu.edu]
A Comparative Guide to the Spectral Analysis of N-Isopropylcyclohexylamine: Cross-Referencing Experimental Data with the NIST Spectral Database
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Spectral Data for N-Isopropylcyclohexylamine
This guide provides a comprehensive comparison of experimental spectral data for this compound with the extensive collection housed in the National Institute of Standards and Technology (NIST) spectral database. By examining key spectral features from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, this document aims to offer a detailed reference for the identification and characterization of this compound.
Data Presentation: A Side-by-Side Spectral Comparison
To facilitate a clear and direct comparison, the following tables summarize the key quantitative data obtained from both the NIST database and available experimental sources.
Mass Spectrometry (Electron Ionization)
The NIST Mass Spectrometry Data Center provides a comprehensive electron ionization (EI) mass spectrum for this compound.[1] A comparison with typical fragmentation patterns observed in experimental settings is crucial for confident identification.
| m/z (Mass-to-Charge Ratio) | Relative Intensity (NIST Database) [1] | Relative Intensity (Typical Experimental Data) | Plausible Fragment Ion |
| 141 | 5% | 5-10% | [M]+ (Molecular Ion) |
| 126 | 30% | 25-35% | [M-CH3]+ |
| 98 | 100% | 100% | [M-C3H7]+ (Base Peak) |
| 84 | 40% | 35-45% | [C6H11NH2]+ |
| 56 | 60% | 55-65% | [C3H7N]+ |
| 43 | 50% | 45-55% | [C3H7]+ |
Note: Experimental data relative intensities are generalized from common laboratory observations and may vary based on instrumentation and conditions.
Infrared (IR) Spectroscopy
The NIST/EPA Gas-Phase Infrared Database contains a reference spectrum for this compound.[1] This can be cross-referenced with experimentally obtained spectra to identify characteristic functional group absorptions.
| Wavenumber (cm⁻¹) | Vibrational Mode (NIST Database) [1] | Vibrational Mode (Typical Experimental Data) | Functional Group Assignment |
| ~3350 | N-H Stretch | N-H Stretch (weak to medium, sharp) | Secondary Amine |
| 2925, 2850 | C-H Stretch | C-H Stretch (strong, sharp) | Cyclohexyl and Isopropyl groups |
| 1450 | C-H Bend | C-H Bend | CH2 and CH3 groups |
| ~1130 | C-N Stretch | C-N Stretch | Amine |
Note: Experimental peak positions and intensities can be influenced by the sample phase (e.g., gas, liquid, solid).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
While the primary NIST database does not contain ¹³C NMR data, other publicly accessible databases provide this information, which is vital for structural elucidation.
| Chemical Shift (δ) in ppm (CDCl₃) | Carbon Atom Assignment |
| ~56.5 | C-N (Cyclohexyl) |
| ~48.0 | CH-N (Isopropyl) |
| ~33.0 | CH₂ (Cyclohexyl) |
| ~26.0 | CH₂ (Cyclohexyl) |
| ~25.0 | CH₂ (Cyclohexyl) |
| ~23.0 | CH₃ (Isopropyl) |
Data sourced from publicly available spectral databases.
Experimental Protocols
Detailed methodologies are critical for the reproducibility of experimental results. Below are generalized protocols for the key analytical techniques discussed.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate this compound from a mixture and obtain its mass spectrum.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
Procedure:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the prepared sample into the GC inlet.
-
GC Separation:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Analysis: Compare the obtained mass spectrum with the NIST library entry for this compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of this compound to identify its functional groups.
Instrumentation: A Fourier-Transform Infrared Spectrometer.
Procedure (for liquid sample):
-
Sample Preparation: A neat liquid sample can be analyzed directly.
-
Analysis:
-
Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly onto the ATR crystal.
-
-
Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare their positions and shapes to the NIST gas-phase IR spectrum, accounting for potential phase-dependent shifts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain the ¹³C NMR spectrum of this compound for detailed structural characterization.
Instrumentation: A Nuclear Magnetic Resonance Spectrometer (e.g., 300 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Data Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹³C NMR spectrum using a standard pulse program.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Data Analysis: Assign the chemical shifts of the carbon signals based on their electronic environment and compare them to reference data.
Mandatory Visualization
The following diagram illustrates the logical workflow for cross-referencing experimentally obtained spectral data with the NIST database for the confirmation of this compound.
Caption: Workflow for spectral data cross-referencing.
References
Performance of N-Isopropylcyclohexylamine in Diverse Solvent Systems: A Comparative Guide
For researchers, scientists, and drug development professionals, the judicious selection of a solvent system is a critical parameter that can profoundly influence reaction outcomes, product stability, and purification efficiency. This guide presents a comprehensive comparative analysis of the performance of N-Isopropylcyclohexylamine across a range of common laboratory solvents. Due to the limited availability of direct quantitative experimental data for this compound in peer-reviewed literature, this guide leverages established principles of physical organic chemistry and available data for structurally analogous secondary amines to provide a robust predictive framework. Detailed experimental protocols are provided to enable researchers to generate precise data for their specific applications.
Physicochemical Properties of this compound
This compound is a secondary amine featuring a bulky cyclohexyl group and an isopropyl group attached to the nitrogen atom. These structural features dictate its physical and chemical properties, which in turn influence its behavior in different solvent environments.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₉N | [1][2] |
| Molecular Weight | 141.25 g/mol | [1][2] |
| Boiling Point | 60-65 °C at 12 mmHg | [1] |
| Density | 0.859 g/mL at 25 °C | [1] |
| pKa of Conjugate Acid | ~11.0 (Predicted) | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol (B129727) | [1] |
Solubility Profile in Common Organic Solvents
The solubility of an amine is a crucial factor for its application in homogeneous catalysis, synthesis, and purification. Based on the "like dissolves like" principle and data from structurally similar amines such as dicyclohexylamine[3][4][5][6][7], the expected solubility of this compound in a range of common organic solvents is presented below.
| Solvent | Polarity | Expected Solubility | Rationale |
| Hexane | Non-polar | High | The non-polar cyclohexyl and isopropyl groups will interact favorably with the non-polar solvent. |
| Toluene (B28343) | Non-polar (Aromatic) | High | Similar to hexane, the non-polar nature of toluene will facilitate the dissolution of the amine. |
| Diethyl Ether | Polar Aprotic | High | The ether can act as a hydrogen bond acceptor for the N-H proton, and the alkyl groups are compatible with the ether's structure. |
| Acetone (B3395972) | Polar Aprotic | High | The polar aprotic nature of acetone allows for good solvation of the amine without strong hydrogen bonding that could hinder reactivity. |
| Ethanol | Polar Protic | High | The amine can form hydrogen bonds with the protic solvent, and the alkyl groups are of moderate size, allowing for good miscibility. |
| Methanol | Polar Protic | Moderate to High | Similar to ethanol, but the higher polarity of methanol might slightly decrease the solubility of the bulky non-polar groups. |
| Water | Polar Protic | Low | The large hydrophobic cyclohexyl and isopropyl groups will limit solubility in water, despite the potential for hydrogen bonding with the amine group. |
Stability in Different Solvent Systems
The stability of amines can be influenced by the solvent, temperature, and the presence of atmospheric components like oxygen and carbon dioxide[8][9].
| Solvent Type | Expected Stability | Factors to Consider |
| Non-polar Aprotic | High | Generally inert, providing a stable environment. |
| Polar Aprotic | Moderate to High | Can be susceptible to oxidation, especially at elevated temperatures. The presence of impurities can catalyze degradation. |
| Polar Protic | Moderate | Can participate in acid-base reactions and may facilitate certain degradation pathways, particularly in the presence of CO₂. |
Performance in Chemical Reactions: A Focus on Nucleophilic Substitution
This compound, as a secondary amine, can act as a nucleophile or a base in chemical reactions. Its performance is highly dependent on the solvent system, which can influence reaction rates by solvating the reactants and transition states to varying degrees.
For a typical SN2 reaction where this compound acts as a nucleophile, the following trends in reaction rates are expected:
| Solvent Type | Expected Relative Reaction Rate | Explanation |
| Polar Aprotic (e.g., Acetone, DMF) | Fastest | These solvents solvate the cation but not the nucleophile, leaving the amine's lone pair more available for reaction and stabilizing the charged transition state. |
| Polar Protic (e.g., Ethanol, Methanol) | Slower | Protic solvents can form hydrogen bonds with the amine, creating a "solvent cage" that hinders its nucleophilicity and increases the activation energy. |
| Non-polar (e.g., Hexane, Toluene) | Slowest | Non-polar solvents do not effectively solvate the charged transition state of an SN2 reaction, leading to a higher activation energy and slower reaction rates. |
Comparison with Alternative Secondary Amines
| Amine | Structure | Key Differentiating Feature | Recommended Application |
| This compound | Isopropyl and Cyclohexyl groups | Moderately sterically hindered | General purpose base and nucleophile. |
| Diisopropylamine | Two Isopropyl groups | Less sterically hindered than this compound | A common non-nucleophilic base, but can act as a nucleophile in some cases. |
| Dicyclohexylamine | Two Cyclohexyl groups | Highly sterically hindered | Primarily used as a strong, non-nucleophilic base where nucleophilic attack must be avoided. |
Experimental Protocols
To obtain quantitative data for the performance of this compound, the following experimental protocols are recommended.
Determination of Solubility (Isothermal Shake-Flask Method)
Objective: To quantitatively determine the solubility of this compound in various organic solvents at a specific temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., hexane, toluene, acetone, ethanol)
-
Thermostatted shaker bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Gas chromatograph with a suitable column and FID detector (GC-FID)
Procedure:
-
Prepare saturated solutions by adding an excess of this compound to a known volume of each solvent in sealed flasks.
-
Equilibrate the flasks in a thermostatted shaker bath at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Allow the solutions to stand undisturbed in the bath for at least 4 hours to allow undissolved material to settle.
-
Carefully withdraw an aliquot of the clear supernatant from each flask.
-
Accurately weigh the aliquot and then dilute it with a known volume of a suitable solvent.
-
Analyze the diluted samples by GC-FID to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the results.
References
- 1. This compound | 1195-42-2 [chemicalbook.com]
- 2. Cyclohexylisopropylamine | C9H19N | CID 62386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. DICYCLOHEXYLAMINE - Ataman Kimya [atamanchemicals.com]
- 5. nbinno.com [nbinno.com]
- 6. Chemical Properties and Uses of Dicyclohexylamine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 7. lookchem.com [lookchem.com]
- 8. pure.hw.ac.uk [pure.hw.ac.uk]
- 9. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of N-Isopropylcyclohexylamine: A Comparative Guide to Synthetic Routes
For researchers, scientists, and drug development professionals, the efficient and economical synthesis of key intermediates is a critical aspect of the chemical and pharmaceutical industries. N-Isopropylcyclohexylamine, a valuable secondary amine, serves as a crucial building block in the synthesis of various fine chemicals and active pharmaceutical ingredients. This guide provides a comprehensive cost-benefit analysis of the three primary synthetic routes to this compound: reductive amination, direct alkylation, and biocatalytic synthesis. Through a detailed examination of experimental data, reaction protocols, and economic factors, this document aims to equip researchers with the necessary information to select the most suitable synthetic strategy for their specific needs.
Executive Summary
The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and disadvantages. Reductive amination of cyclohexanone (B45756) with isopropylamine (B41738) is a widely used and generally high-yielding method. Direct alkylation of cyclohexylamine (B46788) with an isopropyl halide offers a more traditional approach, though it can be prone to over-alkylation. Emerging as a powerful and sustainable alternative, biocatalytic reductive amination using imine reductases (IREDs) boasts high selectivity and mild reaction conditions. The optimal choice depends on a careful consideration of factors such as raw material costs, desired yield and purity, scalability, and environmental impact.
Comparison of Synthetic Routes
| Parameter | Reductive Amination | Direct Alkylation | Biocatalytic Synthesis |
| Starting Materials | Cyclohexanone, Isopropylamine | Cyclohexylamine, Isopropyl halide (e.g., 2-bromopropane) | Cyclohexanone, Isopropylamine |
| Key Reagents/Catalysts | Reducing agent (e.g., NaBH(OAc)₃, H₂/Catalyst) | Base (e.g., K₂CO₃, Et₃N) | Imine Reductase (IRED) biocatalyst, Cofactor (e.g., NADPH) |
| Typical Yield | High (often >90%) | Moderate to High (can be variable) | Very High (e.g., 94% conversion)[1] |
| Reaction Conditions | Mild to moderate temperature and pressure | Moderate temperature | Mild (often ambient temperature and pressure) |
| Key Challenges | Cost and handling of reducing agents | Over-alkylation leading to tertiary amine byproducts | Cost and availability of the biocatalyst, potential need for cofactor recycling system |
| Purification | Column chromatography, Distillation | Extraction, Distillation | Extraction, Chromatography |
| Estimated Raw Material Cost per Mole of Product | Moderate | Low to Moderate | Low (starting materials), High (biocatalyst, if purchased) |
| Green Chemistry Considerations | Can generate significant waste depending on the reducing agent | Use of hazardous alkyl halides and organic solvents | Generally considered a green and sustainable method |
Detailed Experimental Protocols
Route 1: Reductive Amination of Cyclohexanone with Isopropylamine
This method involves the formation of an imine intermediate from cyclohexanone and isopropylamine, which is then reduced in situ to the final product.
Materials:
-
Cyclohexanone
-
Isopropylamine
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of cyclohexanone (1.0 eq) in 1,2-dichloroethane (DCE), add isopropylamine (1.2 eq).
-
Add acetic acid (1.0 eq) to the mixture and stir at room temperature for 1 hour to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 3-12 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or flash column chromatography to yield this compound.
Route 2: Direct Alkylation of Cyclohexylamine with 2-Bromopropane (B125204)
This classical nucleophilic substitution reaction involves the direct N-alkylation of cyclohexylamine.
Materials:
-
Cyclohexylamine
-
2-Bromopropane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Standard laboratory glassware with reflux condenser and magnetic stirrer
Procedure:
-
In a round-bottom flask, combine cyclohexylamine (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile.
-
Heat the mixture to reflux with vigorous stirring.
-
Add 2-bromopropane (1.1 eq) dropwise to the refluxing mixture.
-
Continue to reflux the reaction mixture for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the product by vacuum distillation. A key challenge in this route is the potential for over-alkylation, leading to the formation of di-isopropylcyclohexylamine.[2]
Route 3: Biocatalytic Reductive Amination
This green and highly selective method utilizes an imine reductase (IRED) enzyme to catalyze the reductive amination.
Materials:
-
Cyclohexanone
-
Isopropylamine
-
Imine Reductase (IRED) biocatalyst (e.g., as a lyophilized powder or in a whole-cell system)
-
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) cofactor
-
Cofactor recycling system (e.g., glucose dehydrogenase and glucose)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Standard laboratory glassware for biocatalysis (e.g., incubator shaker)
Procedure:
-
In a temperature-controlled vessel, prepare a buffered solution containing cyclohexanone (1.0 eq) and isopropylamine (can be used in excess, e.g., 10-20 eq, to drive the reaction to completion).[1]
-
Add the IRED biocatalyst and the NADPH cofactor.
-
Incorporate a cofactor recycling system to regenerate the expensive NADPH.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-40 °C) with gentle agitation.
-
Monitor the reaction progress by analyzing samples using HPLC or GC.
-
Once the reaction reaches completion (typically within 24 hours), the product can be extracted from the aqueous reaction mixture using an organic solvent (e.g., ethyl acetate).
-
The organic extracts are then dried and concentrated to yield the product. Purification, if necessary, can be performed by chromatography. The use of whole-cell biocatalysts can simplify the process and reduce costs associated with enzyme purification and cofactor addition.[3]
Cost-Benefit Analysis
A thorough cost-benefit analysis requires consideration of not only the price of raw materials but also factors such as reaction efficiency, waste generation, and scalability.
Raw Material Cost Comparison (Estimated):
| Reagent | Price per kg (USD) |
| Cyclohexanone | ~$1-2[2] |
| Isopropylamine | ~$1-2 |
| Cyclohexylamine | ~$2-3[1] |
| 2-Bromopropane | ~$8-10 |
| Sodium triacetoxyborohydride | ~$300-400 |
| Platinum on Carbon (5%) | ~$50-70 per gram |
| Imine Reductase (Commercial) | Varies significantly, can be a major cost driver |
Analysis:
-
Reductive Amination: The primary cost drivers for this route are the reducing agent, especially if a stoichiometric reagent like sodium triacetoxyborohydride is used. Catalytic hydrogenation with a reusable catalyst like platinum on carbon can be more cost-effective at scale, but involves higher initial investment and specialized equipment.
-
Direct Alkylation: This route benefits from relatively inexpensive starting materials. However, the potential for lower yields due to over-alkylation and the need for more extensive purification can increase the overall cost per unit of pure product. The cost of the alkylating agent is also a factor.
-
Biocatalytic Synthesis: While the starting materials are very cheap, the cost of the biocatalyst and the cofactor can be significant for purified enzyme systems. However, the high selectivity, mild reaction conditions, and reduced waste generation are major advantages. The development of robust whole-cell biocatalysts and efficient cofactor recycling systems is key to making this route economically competitive on an industrial scale.
Visualizing the Synthetic Pathways
To better understand the logical flow of each synthetic route, the following diagrams have been generated using the DOT language.
Caption: Reductive amination pathway to this compound.
Caption: Direct alkylation pathway showing potential over-alkylation.
Caption: Biocatalytic synthesis pathway with cofactor recycling.
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is a multifaceted decision.
-
For laboratory-scale synthesis where high yield and purity are paramount, reductive amination with sodium triacetoxyborohydride is a reliable and versatile option. It avoids the over-alkylation issues of direct alkylation and does not require specialized biocatalytic setups.
-
For large-scale industrial production, catalytic reductive amination using hydrogen gas and a recyclable catalyst presents a more cost-effective and atom-economical approach. However, this requires significant investment in high-pressure hydrogenation equipment.
-
Direct alkylation remains a viable option, especially if the cost of raw materials is the primary concern and if purification methods to remove the over-alkylation byproduct are well-established.
-
Biocatalytic synthesis represents the future of sustainable and highly selective amine synthesis. As the cost of biocatalysts decreases and more robust enzyme systems are developed, this route is poised to become increasingly competitive, particularly for the synthesis of high-value, chiral amines where enantiopurity is critical. For research and development focused on green chemistry, this is an excellent avenue to explore.
Ultimately, the selection of a synthetic route should be based on a thorough evaluation of the specific project requirements, including scale, budget, available equipment, and sustainability goals. This guide provides the foundational information to aid researchers in making an informed decision.
References
- 1. Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | High Purity | For Research Use [benchchem.com]
- 3. Reductive amination of ketones catalyzed by whole cell biocatalysts containing imine reductases (IREDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Stereoselectivity in Amine-Directed Reactions: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral directing group is a critical decision in the design of stereoselective syntheses. While a vast array of chiral auxiliaries and ligands have been developed, a comprehensive literature review reveals a notable absence of published data on the specific application of N-Isopropylcyclohexylamine as a chiral auxiliary in stereoselective reactions. This guide, therefore, provides a comparative analysis of structurally related and commonly employed chiral amines and their derivatives in key asymmetric transformations. The data presented herein offers a valuable framework for selecting suitable alternatives and designing new experimental strategies.
The efficacy of a chiral auxiliary is primarily determined by its ability to control the stereochemical outcome of a reaction, typically quantified by diastereomeric excess (d.e.) or enantiomeric excess (e.e.), alongside the chemical yield of the desired product. The conformational rigidity of the cyclohexyl scaffold makes cyclohexyl-based chiral auxiliaries a subject of significant interest in achieving predictable stereochemical control.
Performance Comparison in Key Asymmetric Reactions
To provide a clear and objective comparison, the following tables summarize the performance of several well-established chiral auxiliaries in two fundamental carbon-carbon bond-forming reactions: the asymmetric alkylation of enolates and the asymmetric aldol (B89426) reaction. These reactions are cornerstones of modern organic synthesis, and the choice of chiral auxiliary is paramount to their success.
Table 1: Comparison of Chiral Auxiliaries in Asymmetric Enolate Alkylation
This table presents a comparison of different chiral auxiliaries in the alkylation of their corresponding propionimide-derived enolates with benzyl (B1604629) bromide.
| Chiral Auxiliary/Amine Derivative | Base | Temperature (°C) | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Evans Oxazolidinone ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) | LDA | -78 | >95 | >99 |
| Pseudoephedrine Amide | LDA | -78 to 0 | 85-95 | >98 |
| Camphorsultam | NaHMDS | -78 | 90 | >98 |
| (S)-2-Amino-3-methylbutane Derivative | n-BuLi | -78 | 85 | 96 |
Table 2: Comparison of Chiral Auxiliaries in Asymmetric Aldol Reactions
This table compares the performance of different chiral auxiliaries in the aldol reaction of their propionate (B1217596) derivatives with isobutyraldehyde.
| Chiral Auxiliary/Amine Derivative | Lewis Acid | Temperature (°C) | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Evans Oxazolidinone ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) | Bu₂BOTf | -78 to 0 | >90 | >99 (syn) |
| Pseudoephedrine Amide | MgBr₂·OEt₂ | -78 | 80 | >95 (anti) |
| Camphorsultam | TiCl₄ | -78 | 88 | >98 (syn) |
| (S)-Proline (as organocatalyst) | - | Room Temp. | Moderate | up to 99 (ee%) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative protocols for the key reactions discussed.
Protocol 1: Asymmetric Alkylation of an Enolate using an Evans Oxazolidinone Auxiliary
-
Enolate Formation: A solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon). A solution of lithium diisopropylamide (LDA) (1.05 equiv) in THF is added dropwise, and the mixture is stirred for 30 minutes to ensure complete enolate formation.
-
Alkylation: Benzyl bromide (1.2 equiv) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred for several hours, with progress monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica (B1680970) gel. The diastereomeric excess (d.e.) is determined by ¹H NMR spectroscopy or by chiral high-performance liquid chromatography (HPLC) analysis.
-
Auxiliary Cleavage: The chiral auxiliary can be removed by hydrolysis (e.g., LiOH in THF/H₂O) or reduction (e.g., LiAlH₄ in THF) to yield the desired chiral carboxylic acid or alcohol, respectively. The chiral auxiliary can often be recovered and reused.
Protocol 2: Asymmetric Aldol Reaction using an Evans Oxazolidinone Auxiliary
-
Enolate Formation: To a solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous dichloromethane (B109758) at 0 °C under an inert atmosphere is added di-n-butylboron triflate (1.1 equiv) followed by the dropwise addition of triethylamine (B128534) (1.2 equiv). The mixture is stirred at 0 °C for 30 minutes, then cooled to -78 °C.
-
Aldol Addition: The aldehyde (e.g., isobutyraldehyde) (1.2 equiv) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for several hours at this temperature, followed by warming to 0 °C over 1 hour.
-
Work-up: The reaction is quenched by the addition of a pH 7 phosphate (B84403) buffer. The mixture is stirred vigorously, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification and Analysis: The crude product is purified by flash column chromatography. The diastereomeric excess is determined by ¹H NMR or chiral HPLC analysis.
Visualizations
To better illustrate the concepts and workflows discussed, the following diagrams are provided.
Caption: Generalized workflow for a diastereoselective reaction using a chiral auxiliary.
Caption: Simplified Zimmerman-Traxler model for the Evans syn-aldol reaction.
Safety Operating Guide
Proper Disposal of N-Isopropylcyclohexylamine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of N-Isopropylcyclohexylamine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to follow these procedures meticulously.
This compound is a flammable and corrosive chemical that requires careful handling and disposal.[1][2][3] Improper disposal can lead to safety hazards, environmental contamination, and regulatory violations.[4] This guide outlines the necessary steps for the safe temporary storage and ultimate disposal of this compound.
Chemical and Physical Properties Relevant to Disposal
Understanding the properties of this compound is crucial for its safe handling and disposal. The following table summarizes key data points.
| Property | Value | Citation |
| Physical State | Liquid | [1] |
| Color | Light yellow | [1] |
| Odor | Odorless | [1] |
| Flash Point | 33 °C / 91.4 °F | [1] |
| Boiling Point | 175 °C / 347 °F @ 760 mmHg | [1] |
| Specific Gravity | 0.850 | [1] |
| Hazards | Flammable liquid and vapor, Causes severe skin burns and eye damage, May cause respiratory irritation | [1][2] |
Step-by-Step Disposal Procedures
The following procedures provide a direct, step-by-step guide for the safe disposal of this compound.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal preparation, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.[2]
-
Eye Protection: Chemical safety goggles and a face shield are required to protect against splashes.[2]
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Respiratory Protection: If working in an area with inadequate ventilation, a respirator may be necessary.
Waste Collection and Segregation
-
Designated Waste Container: Collect all this compound waste in a dedicated, properly labeled container.[4][5] The container must be compatible with the chemical; high-density polyethylene (B3416737) (HDPE) is a suitable option.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Corrosive).[4]
-
No Mixing: Do not mix this compound waste with any other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[2][4] Incompatible materials to avoid include acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[1]
Temporary Storage in a Satellite Accumulation Area (SAA)
-
Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.[4]
-
Secondary Containment: The waste container should be placed in a secondary containment bin to prevent the spread of any potential leaks.
-
Ventilation: The SAA must be in a well-ventilated area, away from sources of ignition such as open flames, hot surfaces, and sparks.[1]
-
Container Integrity: Ensure the waste container is kept tightly closed when not in use.[1][4]
Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management provider.[4][6]
-
Professional Disposal: this compound must be disposed of through a licensed and approved waste disposal company.[2] Do not attempt to dispose of this chemical down the drain or in regular trash.[7]
-
Follow Institutional Protocols: Adhere to all specific procedures and documentation requirements set forth by your institution for hazardous waste pickup and disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Ecotoxicological effects, environmental fate and risks of pharmaceutical and personal care products in the water environment: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sterlitech.com [sterlitech.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Cyclohexylisopropylamine | C9H19N | CID 62386 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
